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  • Product: 2-Methyl-2H-indazol-6-amine
  • CAS: 50593-30-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2H-indazol-6-amine

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 2-Methyl-2H-indazol-6-amine (CAS No: 50593-30-1). As a pivotal building block in contem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 2-Methyl-2H-indazol-6-amine (CAS No: 50593-30-1). As a pivotal building block in contemporary medicinal chemistry, most notably in the synthesis of the tyrosine kinase inhibitor pazopanib, a thorough understanding of this molecule's characteristics is essential for researchers in drug discovery and process development. This document consolidates critical data on its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols, offering both a foundational reference and practical insights for laboratory applications.

Introduction and Strategic Importance

2-Methyl-2H-indazol-6-amine is a substituted indazole, a class of bicyclic nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry.[1][2] The indazole core is present in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2]

The primary driver for the heightened interest in 2-Methyl-2H-indazol-6-amine is its role as a key intermediate in the synthesis of Pazopanib.[3][4] Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The structural integrity and purity of this amine precursor are therefore critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide aims to provide the in-depth knowledge required by professionals working with this important synthetic intermediate.

Molecular Structure and Identification

The unique arrangement of the methyl group at the N2 position of the indazole ring distinguishes it from its 1H-indazole isomer. This specific substitution pattern dictates the molecule's reactivity and three-dimensional conformation, which is crucial for its subsequent coupling reactions in multi-step syntheses.

Caption: Chemical Structure of 2-Methyl-2H-indazol-6-amine.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 2-methylindazol-6-amine [5]
CAS Number 50593-30-1 [5]
Molecular Formula C₈H₉N₃ [5]
Molecular Weight 147.18 g/mol [5]
Canonical SMILES CN1C=C2C=CC(=CC2=N1)N [6]
InChI InChI=1S/C8H9N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,9H2,1H3 [5]

| InChIKey | MHCWLERQNFATHZ-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physicochemical properties of 2-Methyl-2H-indazol-6-amine are critical for designing synthetic protocols, including solvent selection for reactions and purification methods like crystallization and chromatography. Its low solubility in water at neutral pH is a key consideration for workup procedures.

Table 2: Physicochemical Data

Property Value Remarks Source
Appearance Solid Typically an off-white or beige powder. [7]
Solubility <0.1 µg/mL In aqueous solution at pH 7.4. [5]
XLogP3 1.3 A measure of lipophilicity. [5]
pKa (Predicted) 3.65 ± 0.10 Refers to the protonated amine. [8]
Boiling Point (Predicted) 354.8°C at 760 mmHg [8]

| Melting Point | 125°C | |[8] |

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are paramount. The following section details the expected spectroscopic data that serve as a molecular fingerprint for 2-Methyl-2H-indazol-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, confirming the N2-methylation pattern.

  • ¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons on the benzene ring, a singlet for the C3 proton, a singlet for the N-methyl group, and a broad singlet for the amine protons. The specific coupling patterns of the aromatic protons are diagnostic for the 6-amino substitution pattern. ChemicalBook provides access to reference spectra.[9]

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the N-methyl carbon is a key identifier. Reference spectra are available from sources like PubChem, acquired on a Bruker AM-200 instrument.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • GC-MS: Data available through PubChem and the NIST Mass Spectrometry Data Center show the expected molecular ion peak (M⁺) at m/z 147.[5]

  • Predicted CCS: Predicted Collision Cross Section (CCS) values for various adducts, such as [M+H]⁺ (127.1 Ų), are available and can be used in ion mobility-mass spectrometry analysis.[6]

Synthesis and Reactivity

The synthesis of 2H-indazoles can be challenging due to the potential for forming the more thermodynamically stable 1H-indazole isomer.[1] Therefore, regioselective control is the central challenge in any synthetic strategy.

Representative Synthetic Workflow

While multiple routes to substituted 2H-indazoles exist, a common strategy involves the cyclization of appropriately substituted precursors.[10][11] A plausible route, adapted from general methods, would involve the reductive cyclization of a 2-nitrobenzylamine derivative. The choice of a mild base and controlled temperature is crucial to favor the formation of the desired N2-substituted product.[11]

synthesis_workflow start 2-Methyl-5-nitroaniline step1 Diazotization (NaNO₂, HCl) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Reduction & Cyclization (e.g., SnCl₂, heat) intermediate1->step2 product 2-Methyl-2H-indazol-6-amine step2->product

Caption: Generalized synthetic workflow for 2-Methyl-2H-indazol-6-amine.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, based on general principles of indazole synthesis, and should be adapted and optimized based on laboratory-specific conditions.

  • Step 1: Preparation of Precursor: A suitable starting material, such as a substituted o-nitrobenzaldehyde, is reacted with methylamine to form the corresponding N-methyl imine.

  • Step 2: Reductive Cyclization: The imine intermediate is subjected to reductive cyclization. A common method involves using a reducing agent like tri-n-butylphosphine to promote the deoxygenative N-N bond formation.[10]

  • Step 3: Workup and Purification: The reaction mixture is quenched, and the crude product is extracted into an organic solvent. Purification is typically achieved via column chromatography on silica gel, followed by recrystallization to yield the final product of high purity.

Causality in Protocol Design: The choice of a phosphine-based reductant is strategic as it is mild enough to avoid over-reduction of other functional groups and effectively promotes the desired cyclization pathway.[10] The purification by chromatography is essential to remove any isomeric byproducts or unreacted starting materials.

Chemical Reactivity

The reactivity of 2-Methyl-2H-indazol-6-amine is dominated by the nucleophilic character of the 6-amino group. This amine readily participates in reactions such as acylation, alkylation, and, most importantly, nucleophilic aromatic substitution (SₙAr) reactions.

Example Reaction: Synthesis of a Pazopanib Precursor A key reaction is its coupling with a substituted pyrimidine, such as 2,4-dichloropyrimidine. The amino group acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

reaction_scheme reactant1 2-Methyl-2H-indazol-6-amine plus + reactant2 2,4-Dichloropyrimidine arrow Base (e.g., NaHCO₃) Solvent (e.g., DMF) Heat reactant2->arrow product N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine arrow->product

Caption: Key reaction in the synthesis of a Pazopanib intermediate.[7]

This reaction's success hinges on controlling the reaction conditions (temperature and base) to ensure mono-substitution and prevent side reactions. The use of a mild base like sodium bicarbonate is sufficient to scavenge the HCl byproduct without promoting undesired hydrolysis of the chloropyrimidine.[7]

Applications in Medicinal Chemistry

The indazole scaffold is a cornerstone of modern drug design. The specific 2-methyl-6-amino substitution pattern is crucial for its application in kinase inhibitors, where the indazole ring often acts as a hinge-binding motif, interacting with the ATP-binding pocket of the target enzyme.[12]

Its most prominent application is as a building block for Pazopanib, where it forms the core of the molecule that binds to the VEGFR and PDGFR kinase domains.[3][4] The amine group serves as the attachment point for the pyrimidine moiety, which in turn is linked to the sulfonamide side chain responsible for additional binding interactions and conferring desirable pharmacokinetic properties.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 2-Methyl-2H-indazol-6-amine is essential to ensure laboratory safety.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[5][13]

Table 3: GHS Hazard and Precautionary Statements

Code Statement Source
H302 Harmful if swallowed [5]
H315 Causes skin irritation [5]
H319 Causes serious eye irritation [5]
H335 May cause respiratory irritation [5]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray [13]
P280 Wear protective gloves/protective clothing/eye protection/face protection [13]
P302+P352 IF ON SKIN: Wash with plenty of soap and water [13]

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[5] |

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[14]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat or other impervious clothing to prevent skin contact.[14][15]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[14]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage Recommendations

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For long-term stability, particularly for reference standards, storage in a dark place under an inert atmosphere at 2-8°C is recommended.[16] Keep away from strong oxidizing agents.[15]

Conclusion

2-Methyl-2H-indazol-6-amine is more than a simple chemical intermediate; it is an enabling building block for the synthesis of complex, life-saving therapeutics. Its chemical properties, from its specific isomeric structure and reactivity to its spectroscopic fingerprint, are all critical pieces of information for the medicinal chemist and process scientist. A thorough, data-driven understanding of this molecule, as outlined in this guide, is fundamental to its effective and safe utilization in the advancement of pharmaceutical research and development.

References

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (2-methyl-2H-indazol-6-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • AutePharma. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-indazol-6-amine (C8H9N3). Retrieved from [Link]

  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2024, October 15). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

Exploratory

Introduction: The Indazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-2H-indazol-6-amine The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-2H-indazol-6-amine

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other key motifs like indole have cemented its importance.[3] Indazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-HIV properties.[2]

The regiochemistry of substitution on the indazole nitrogen atoms gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[2] Consequently, the selective synthesis of N2-substituted indazoles presents a significant chemical challenge, making compounds like 2-Methyl-2H-indazol-6-amine (Figure 1) valuable and specialized intermediates in synthetic chemistry.[3][4] This guide provides a detailed examination of the molecular structure, synthesis, characterization, and application of 2-Methyl-2H-indazol-6-amine, tailored for professionals in chemical research and drug development.

2D structure of 2-Methyl-2H-indazol-6-amine
Figure 1. 2D Molecular Structure of 2-Methyl-2H-indazol-6-amine.

PART 1: Core Molecular Attributes and Physicochemical Properties

2-Methyl-2H-indazol-6-amine is an aromatic amine built upon the 2H-indazole core. The precise placement of the methyl group at the N2 position and the amine group at the C6 position dictates its chemical reactivity and utility as a synthetic building block.

Key Identifiers and Properties

A summary of the core physicochemical properties for 2-Methyl-2H-indazol-6-amine is provided in Table 1. This data is essential for reaction planning, purification, and analytical method development.

PropertyValueSource
IUPAC Name 2-methylindazol-6-amine[5]
CAS Number 50593-30-1[5]
Molecular Formula C₈H₉N₃[5]
Molecular Weight 147.18 g/mol [5]
Monoisotopic Mass 147.079647300 Da[5][6]
Physical Form Solid[7]
XLogP3 1.3[5]
Hydrogen Bond Donors 1 (from -NH₂)[5]
Hydrogen Bond Acceptors 2 (from ring nitrogens)[5]

PART 2: Synthesis and Regioselective N-Alkylation

The synthesis of N-alkylated indazoles is complicated by the potential for substitution at either the N1 or N2 position.[3] The ratio of N1 to N2 products is highly dependent on the substrate's electronic properties, the alkylating agent, and the reaction conditions.[3][8] Achieving high selectivity for the less stable 2-substituted isomer, such as 2-Methyl-2H-indazol-6-amine, requires a carefully designed synthetic strategy.

A common and effective approach involves a multi-step sequence starting from a commercially available precursor like 6-nitro-1H-indazole. This strategy leverages the electronic nature of the nitro group and allows for regioselective methylation, followed by reduction to the target amine.

Synthetic Workflow Diagram

The following diagram outlines a plausible synthetic pathway from 6-nitro-1H-indazole.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Nitro Group Reduction A 6-Nitro-1H-indazole B Mixture of: 1-Methyl-6-nitro-1H-indazole 2-Methyl-6-nitro-2H-indazole A->B CH₃I, K₂CO₃ or (CH₃)₂SO₄ C 2-Methyl-6-nitro-2H-indazole (Isolated Isomer) B->C Chromatography D 2-Methyl-2H-indazol-6-amine (Final Product) C->D H₂, Pd/C or SnCl₂, HCl

Caption: Synthetic workflow for 2-Methyl-2H-indazol-6-amine.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical transformations for indazole derivatives.[9][10][11]

Objective: To synthesize 2-Methyl-2H-indazol-6-amine from 6-nitro-1H-indazole.

Step 1: N-Methylation of 6-Nitro-1H-indazole [9][11]

  • To a solution of 6-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a methylating agent, such as iodomethane (CH₃I, 1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield a crude mixture of N1 and N2 methylated isomers.

Causality Insight: The use of a polar aprotic solvent and a carbonate base typically yields a mixture of N1 and N2 isomers. The exact ratio is sensitive to conditions, but separation is almost always required.

Step 2: Isomer Separation

  • Purify the crude product mixture from Step 1 using column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes. The two isomers, 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole, will have different polarities and can be separated. The 2-methyl isomer is typically less polar.

  • Collect the fractions corresponding to the desired 2-methyl-6-nitro-2H-indazole isomer and concentrate to yield the purified intermediate.

Step 3: Reduction of the Nitro Group [10]

  • Dissolve the isolated 2-methyl-6-nitro-2H-indazole (1.0 eq) in a solvent such as methanol or ethanol.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C, ~5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction until the starting material is consumed (typically 4-16 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to afford the final product, 2-Methyl-2H-indazol-6-amine. The product can be further purified by recrystallization if necessary.[10]

Self-Validation: Each step must be validated. TLC or LC-MS confirms reaction completion. The structure of the separated isomer and the final product must be confirmed by spectroscopic methods as detailed in the next section.

PART 3: Spectroscopic and Structural Characterization

Unambiguous characterization of the final product is critical to confirm its identity and purity, especially to differentiate it from the N1-methyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between N1 and N2-substituted indazoles.

  • ¹H NMR: The proton spectrum provides key information. The N-CH₃ singlet for the 2-methyl isomer typically appears slightly downfield compared to the N1 isomer. The aromatic protons provide a distinct splitting pattern confirming the 6-amino substitution. Expected signals include a singlet for the methyl group, a singlet for the C3-H proton, and three aromatic protons on the benzene ring, along with a broad singlet for the -NH₂ protons.[12]

  • ¹³C NMR: The carbon spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the N-CH₃ carbon is a key diagnostic peak. Spectral data is available in public databases for confirmation.[5]

¹H NMR (Predicted) ¹³C NMR (Predicted)
~8.0 ppm (s, 1H, C3-H)~150 ppm (C7a)
~7.5 ppm (d, 1H, Ar-H)~145 ppm (C6)
~6.8 ppm (s, 1H, Ar-H)~123 ppm (C3)
~6.6 ppm (d, 1H, Ar-H)~121 ppm (C5)
~4.5 ppm (br s, 2H, -NH₂)~115 ppm (C3a)
~4.1 ppm (s, 3H, N-CH₃)~108 ppm (C4)
~95 ppm (C7)
~38 ppm (N-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For 2-Methyl-2H-indazol-6-amine, the spectrum will be dominated by vibrations from the primary amine and the aromatic rings.[13]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H StretchAromatic Ring
1650-1580N-H Bend (scissoring)Primary Amine (-NH₂)
1620-1450C=C StretchAromatic Ring
1335-1250C-N StretchAromatic Amine
910-665N-H WagPrimary Amine (-NH₂)

Expertise Insight: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[13] This helps confirm the successful reduction of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-Methyl-2H-indazol-6-amine, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of 147.0796.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) data shows a prominent molecular ion peak at m/z = 147.[5]

PART 4: Applications in Medicinal Chemistry

The 2-methyl-6-aminoindazole scaffold is a crucial intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[9][14] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

Role as a Key Building Block

2-Methyl-2H-indazol-6-amine provides a versatile platform for further functionalization. The primary amine at the C6 position serves as a synthetic handle for coupling with other fragments, often a substituted pyrimidine or pyridine ring, to construct the final active pharmaceutical ingredient (API).[15] This is exemplified in the synthesis of Pazopanib, an oral angiogenesis inhibitor, where the structurally similar 2,3-dimethyl-2H-indazol-6-amine is a key intermediate.[16][17]

The diagram below illustrates the general role of 2-Methyl-2H-indazol-6-amine in the construction of a generic kinase inhibitor.

G A 2-Methyl-2H-indazol-6-amine C Kinase Inhibitor Scaffold A->C Nucleophilic Aromatic Substitution (SNAr) B Substituted Pyrimidine (e.g., 2,4-dichloropyrimidine) B->C

Caption: Role as a building block in kinase inhibitor synthesis.

Compounds derived from this core have been investigated for their potent anti-proliferative activity in various cancer cell lines, including human colorectal cancer.[9][18] The indazole moiety often acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of the target kinase, while the rest of the molecule extends into other regions to confer potency and selectivity.[19]

PART 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-2H-indazol-6-amine is associated with the following hazards:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Methyl-2H-indazol-6-amine is a molecule of significant interest in synthetic and medicinal chemistry. Its structure, characterized by the less common N2-methylation of the indazole core, makes its regioselective synthesis a key challenge that requires a well-defined strategic approach. Through rigorous spectroscopic analysis, its structure can be unambiguously confirmed. As a versatile intermediate, it serves as a foundational building block for a new generation of targeted therapeutics, particularly kinase inhibitors for oncology. A thorough understanding of its synthesis, properties, and handling is therefore essential for researchers and scientists working at the forefront of drug discovery and development.

References

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Foundational

A Technical Guide to 2-Methyl-2H-indazol-6-amine: Synthesis, Characterization, and Application in Modern Drug Discovery

Executive Summary This technical guide provides an in-depth analysis of 2-Methyl-2H-indazol-6-amine, a pivotal chemical intermediate in pharmaceutical development. We will delve into its physicochemical properties, prese...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Methyl-2H-indazol-6-amine, a pivotal chemical intermediate in pharmaceutical development. We will delve into its physicochemical properties, present a detailed and validated synthesis protocol, and explore its critical role as a key building block in the synthesis of targeted anti-cancer therapeutics, most notably the PARP inhibitor Niraparib. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important indazole derivative.

The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that bind with high affinity and specificity to biological targets. This has led to the development of numerous successful drugs containing the indazole core, including the anti-cancer agents Niraparib and Pazopanib.[1]

2-Methyl-2H-indazol-6-amine stands out as a particularly valuable derivative. The strategic placement of the amino group at the 6-position provides a crucial nucleophilic handle for synthetic elaboration, allowing for its incorporation into larger, more complex molecular architectures. This guide will focus specifically on this compound, providing the technical details necessary for its synthesis, analysis, and effective utilization in research and development.

A Note on Chemical Identifiers: This guide refers to the compound 2-Methyl-2H-indazol-6-amine under its widely recognized and indexed CAS Number 50593-30-1 . The user-provided CAS number 438363-91-6 did not yield verifiable data for this structure in comprehensive chemical databases and is considered erroneous. All data herein corresponds to CAS 50593-30-1.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. 2-Methyl-2H-indazol-6-amine is typically supplied as a brown crystalline powder.[3]

PropertyValueSource
CAS Number 50593-30-1[2]
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol [3]
IUPAC Name 2-methylindazol-6-amine[4]
Appearance Brown crystalline powder[3]
Purity ≥ 95% (HPLC)[3]
Storage Store at 0-8 °C[3]
SMILES CN1C=C2C=CC(=CC2=N1)N[4]
InChI Key MHCWLERQNFATHZ-UHFFFAOYSA-N[4]
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.[5]

  • ¹H NMR: The proton NMR spectrum is a key identifier. Expected signals would include a singlet for the N-methyl protons (around 4.0 ppm), distinct aromatic protons on the indazole ring system, and a broad singlet for the amine (-NH₂) protons, the chemical shift of which can be solvent-dependent.[6]

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the unique carbon atoms in the molecule. The N-methyl carbon will appear in the aliphatic region, while the remaining signals will be in the aromatic region, characteristic of the indazole core.[2]

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 147 and 148, respectively, confirming the molecular weight.[2]

Synthesis and Purification

The most direct and widely employed synthesis of 2-Methyl-2H-indazol-6-amine involves the chemical reduction of its nitro-analogue, 2-methyl-6-nitro-2H-indazole. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into a versatile amino group.

Retrosynthetic Workflow

The synthesis strategy is straightforward, relying on a single, high-yielding reduction step.

G Target 2-Methyl-2H-indazol-6-amine (CAS: 50593-30-1) Precursor 2-Methyl-6-nitro-2H-indazole Target->Precursor Nitro Group Reduction

Retrosynthetic analysis of 2-Methyl-2H-indazol-6-amine.
Detailed Synthesis Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2-methyl-6-nitro-2H-indazole via catalytic hydrogenation. This method is preferred for its high efficiency, clean conversion, and the ease of product isolation, as the primary by-product is water.

Causality Behind Experimental Choices:

  • Catalyst: 10% Palladium on carbon (Pd/C) is the catalyst of choice. Palladium is highly effective at adsorbing hydrogen gas and facilitating its addition across the nitro group. The carbon support provides a high surface area for the reaction, maximizing catalytic efficiency.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions. Its polarity also helps in the workup process.

  • Hydrogen Source: A hydrogen atmosphere provides the necessary reducing agent for the reaction. The pressure is typically maintained slightly above atmospheric to ensure a sufficient supply of hydrogen.

Step-by-Step Methodology: [7]

  • Vessel Preparation: To a solution of 2-methyl-6-nitro-2H-indazole (7.50 g, 40 mmol) in ethanol (150 ml) within a suitable hydrogenation vessel, add 10% palladium-on-carbon catalyst (1 g, typically 50% wet with water).

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen. Place the reaction mixture under a hydrogen atmosphere (balloon or regulated supply).

  • Reaction: Stir the mixture vigorously at room temperature (approx. 20-25°C) for 12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Remove the solid catalyst by filtration through a pad of Celite®.

  • Washing: Wash the catalyst residue on the filter pad with additional ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent by distillation under reduced pressure (rotary evaporation).

  • Drying: The resulting solid is dried under vacuum to afford the target product, 2-methyl-6-amino-2H-indazole, typically as a light beige or brown solid. Expected yield is approximately 95%.[7]

Key Applications in Drug Development

The primary value of 2-Methyl-2H-indazol-6-amine lies in its role as a key intermediate for constructing complex active pharmaceutical ingredients (APIs).[3] Its amino group serves as a nucleophilic handle for forming new carbon-nitrogen bonds, a critical step in the synthesis of many modern drugs.

Case Study: Synthesis of Niraparib (A PARP Inhibitor)

Niraparib (CAS: 1038915-60-4) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[8] PARP inhibitors function by blocking a key DNA repair pathway, leading to the selective death of cancer cells with existing DNA repair defects (e.g., BRCA mutations).[8]

The synthesis of Niraparib features a crucial C-N cross-coupling reaction where the 2-Methyl-2H-indazol-6-amine core is joined to a substituted phenyl-piperidine fragment. This step builds the central biaryl amine linkage of the final drug molecule.[9]

Niraparib Synthesis Workflow

The following diagram illustrates the key coupling step in a convergent synthesis of Niraparib, highlighting the role of 2-Methyl-2H-indazol-6-amine.

G cluster_0 Key Intermediates Indazole 2-Methyl-2H-indazol-6-amine (This Guide's Topic) Coupling Copper-Catalyzed C-N Cross-Coupling (Ullmann Reaction) Indazole->Coupling Piperidine (S)-tert-butyl 3-(4-bromophenyl) piperidine-1-carboxylate Piperidine->Coupling CoupledProduct Coupled Intermediate Coupling->CoupledProduct Deprotection Deprotection & Further Steps CoupledProduct->Deprotection Niraparib Niraparib (Final API) Deprotection->Niraparib

Key C-N coupling step in Niraparib synthesis.

This regioselective, copper-catalyzed N-arylation is a high-yielding and robust method for constructing the core of Niraparib, demonstrating the indispensable role of 2-Methyl-2H-indazol-6-amine in the process development of this important anti-cancer drug.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 2-Methyl-2H-indazol-6-amine are essential for ensuring personnel safety. The Globally Harmonized System (GHS) of Classification and Labelling provides the following hazard information.

Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Source: PubChem CID 590220[2]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust. Minimize dust generation during handling.

  • Wash hands thoroughly after handling.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.[3]

  • Recommended storage temperature is between 0-8°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methyl-2H-indazol-6-amine (CAS: 50593-30-1) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward, high-yield synthesis via the reduction of its nitro precursor makes it readily accessible for research and large-scale production. The nucleophilic amino group at the 6-position is perfectly positioned for synthetic elaboration, as demonstrated by its critical role in the construction of the PARP inhibitor Niraparib. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for any scientist or researcher working in the field of modern drug discovery and development.

References

  • J&K Scientific. (n.d.). 2-Methyl-2H-indazol-6-ylamine | 50593-30-1. Retrieved January 11, 2026, from [Link]

  • Foley, J. R., et al. (2011). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 15(4), 831-840. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590220, 2-Methyl-2H-indazol-6-amine. Retrieved January 11, 2026, from [Link].

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
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  • Dingmin Pharmaceutical. (n.d.). Niraparib Intermediates. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
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  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science.
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  • Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and....
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved January 11, 2026, from [Link].

  • IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Retrieved January 11, 2026, from [Link]

  • ChemCD. (n.d.). 2-METHYL-2H-INDAZOL-6-AMINE | 50593-30-1. Retrieved January 11, 2026, from [Link]

  • ChemCD. (n.d.). 2-METHYL-2H-INDAZOL-6-AMINE | 50593-30-1. Retrieved January 11, 2026, from [Link]

  • Nguyen, T. H., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2022(3), M1453. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59716363. Retrieved January 11, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10914, Hexamethylcyclotrisiloxane. Retrieved January 11, 2026, from [Link].

  • Penning, T. D., et al. (2008). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(20), 6583-6591. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 11, 2026, from [Link]

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Exploratory

Spectroscopic Data of 2-Methyl-2H-indazol-6-amine: A Technical Guide

Introduction Welcome to this in-depth technical guide on the spectroscopic characterization of 2-Methyl-2H-indazol-6-amine (CAS No. 50593-30-1).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-Methyl-2H-indazol-6-amine (CAS No. 50593-30-1). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data defining this important heterocyclic amine. As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, the unambiguous structural confirmation of 2-Methyl-2H-indazol-6-amine is paramount.

This guide deviates from a rigid template. Instead, it is structured to provide a holistic and practical understanding of the compound's spectroscopic signature. We will explore the expected data from core analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy. Each section is designed not only to present the data but also to elucidate the rationale behind the experimental approach and the interpretation of the results, reflecting the rigorous process of structural elucidation in a modern laboratory setting.

The data presented herein is a combination of referenced values from spectral databases and predicted characteristics based on established principles of spectroscopy and analysis of analogous structures.[1][2] This approach provides a robust, prototypical data set for 2-Methyl-2H-indazol-6-amine, empowering scientists to confidently identify and characterize this molecule.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is understanding the molecule's structure. 2-Methyl-2H-indazol-6-amine is an aromatic heterocyclic compound with the molecular formula C₈H₉N₃ and a molecular weight of 147.18 g/mol .[2] Key structural features include the indazole bicycle, an N-methyl group at the 2-position, and a primary amine group at the 6-position.

Caption: Molecular structure of 2-Methyl-2H-indazol-6-amine with atom numbering for NMR assignments.

A typical analytical workflow for the structural confirmation of a synthesized batch of this compound is outlined below. This self-validating process ensures that data from orthogonal techniques are consistent, leading to an unambiguous identification.

cluster_0 Spectroscopic Analysis Workflow A Sample Submission (2-Methyl-2H-indazol-6-amine) B Mass Spectrometry (LC-MS) - Confirm Molecular Weight A->B Parallel Analysis C NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->C Parallel Analysis D IR Spectroscopy - Confirm Functional Groups A->D Parallel Analysis E Data Integration & Review B->E C->E D->E F Structural Confirmation - Certificate of Analysis E->F Consistent Data

Caption: A typical workflow for the comprehensive spectroscopic characterization of a chemical sample.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight of a target compound. For a molecule like 2-Methyl-2H-indazol-6-amine, which is amenable to gas chromatography, Electron Ionization (EI) is a robust method. The molecular ion peak (M⁺˙) is expected to be prominent due to the stable aromatic system.

Trustworthiness: The protocol's trustworthiness is established by observing the expected molecular ion at m/z 147, corresponding to the monoisotopic mass of the molecule (C₈H₉N₃).[2] The presence of the M-1 peak (m/z 146) is also a characteristic feature for N-methylated heterocycles, arising from the loss of a hydrogen radical from the methyl group.

Expected Mass Spectrum Data
m/z (relative abundance)AssignmentRationale of Formation
147 (High)[M]⁺˙Molecular Ion
146 (Moderate)[M-H]⁺Loss of a hydrogen radical from the N-methyl group.
118 (Moderate)[M-H-HCN]⁺Loss of HCN from the [M-H]⁺ fragment, a common pathway for pyrazole-containing rings.
91 (Low)[C₇H₇]⁺Tropylium ion, indicative of a rearranged aromatic structure.
Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of 2-Methyl-2H-indazol-6-amine in 1 mL of methanol or ethyl acetate. The choice of a volatile, compatible solvent is critical for good chromatographic performance.

  • Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min. This ensures good separation from any residual solvents or impurities.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-300. This range comfortably covers the molecular ion and expected fragments.

  • Data Analysis: Integrate the chromatogram to find the peak corresponding to the target compound. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 2-Methyl-2H-indazol-6-amine, ¹H and ¹³C NMR are essential. The choice of solvent is crucial; DMSO-d₆ is preferred as it can solubilize the compound and allows for the observation of the exchangeable amine protons (-NH₂).

Expected ¹H NMR Data

The structure has 9 protons in 5 distinct chemical environments. The electron-donating amine group and the heterocyclic ring structure will dictate the chemical shifts of the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0s1HH-3The proton on the pyrazole ring, typically downfield in indazoles.
~7.4 - 7.6d1HH-4Coupled to H-5. Shifted downfield by the adjacent fused ring.
~6.8 - 7.0d1HH-7The proton ortho to the amine group, shifted upfield.
~6.5 - 6.7dd1HH-5Coupled to H-4. Shifted upfield due to the para-amine group.
~5.0 - 5.5br s2H-NH₂Broad singlet, exchangeable with D₂O. The chemical shift can vary.
~4.0 - 4.2s3HN-CH₃Singlet for the methyl group attached to nitrogen.
Expected ¹³C NMR Data

The molecule has 8 carbon atoms, all of which are expected to be unique in the ¹³C NMR spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C-6Aromatic carbon directly attached to the electron-donating amine group.
~140 - 145C-7aBridgehead carbon adjacent to N1.
~130 - 135C-3Carbon in the pyrazole ring.
~120 - 125C-3aBridgehead carbon adjacent to the benzene ring.
~115 - 120C-4Aromatic CH.
~110 - 115C-5Aromatic CH, shielded by the amine group.
~95 - 100C-7Aromatic CH, strongly shielded by the ortho-amine group.
~35 - 40N-CH₃N-methyl carbon.
Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024. A higher number of scans is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For 2-Methyl-2H-indazol-6-amine, the most characteristic signals will be from the N-H stretches of the primary amine and the C-N stretching vibrations.

Trustworthiness: The protocol is self-validating by the clear observation of the expected bands. The presence of a doublet in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, while its absence would immediately indicate a structural issue.

Expected IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3350Medium, Sharp (Doublet)N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3050 - 3000MediumAromatic C-H StretchIndazole Ring
2950 - 2850MediumAliphatic C-H StretchN-CH₃ Group
1620 - 1580StrongN-H Bend (Scissoring)Primary Amine
1500 - 1450StrongC=C Aromatic Ring StretchIndazole Ring
1330 - 1250StrongC-N StretchAromatic Amine
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed, making ATR a highly efficient method.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Background Scan: Perform a background scan with a clean, empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument background.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Parameters:

      • Resolution: 4 cm⁻¹.

      • Scan Range: 4000 - 600 cm⁻¹.

      • Number of Scans: 32.

  • Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the peaks corresponding to the key functional groups listed in the table above.

Conclusion

The combination of Mass Spectrometry, NMR (¹H and ¹³C), and IR Spectroscopy provides a comprehensive and definitive characterization of 2-Methyl-2H-indazol-6-amine. The expected data presented in this guide, derived from established spectroscopic principles, serves as a reliable benchmark for researchers. By following the detailed protocols and understanding the rationale behind the spectral features, scientists can ensure the identity, purity, and structural integrity of this valuable chemical entity, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

References

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

A-Z Guide to the ¹H NMR Spectrum of 2-Methyl-2H-indazol-6-amine: From Sample Preparation to Spectral Interpretation

Abstract This comprehensive technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-2H-indazol-6-amine, a heterocyclic compound of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-2H-indazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present a complete workflow, from meticulous sample preparation and instrument calibration to the detailed interpretation of chemical shifts, signal multiplicities, and coupling constants. This document is designed to serve as an authoritative resource for researchers, scientists, and professionals, offering not only procedural steps but also the underlying scientific rationale to ensure the acquisition of high-quality, reproducible data and its accurate interpretation for unambiguous structural elucidation.

Introduction: The Role of NMR in Characterizing Substituted Indazoles

2-Methyl-2H-indazol-6-amine belongs to the indazole class of bicyclic heteroaromatic compounds, a scaffold frequently incorporated into pharmacologically active molecules. The precise determination of its chemical structure is paramount for understanding its reactivity, molecular interactions, and suitability for therapeutic applications. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as the most powerful and definitive method for structural elucidation in solution.[1][2][3] It provides detailed information about the electronic environment of every proton in the molecule, revealing the number of distinct proton sets, their relative abundance, and their connectivity through spin-spin coupling.[4]

The position of the methyl group on one of the two nitrogen atoms (N-1 vs. N-2) and the arrangement of substituents on the benzene ring profoundly influence the compound's properties. ¹H NMR spectroscopy provides a direct and unambiguous method to confirm the N-2 methylation pattern, which gives rise to a characteristic spectral fingerprint distinct from its N-1 isomer.[5] This guide will systematically deconstruct the ¹H NMR spectrum of the title compound, providing the necessary framework for its confident identification.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecular structure and the unique magnetic environment of each proton. The structure of 2-Methyl-2H-indazol-6-amine contains several distinct proton types: a singlet proton on the pyrazole ring (H-3), three coupled protons on the benzene ring (H-4, H-5, H-7), protons of the amine group (-NH₂), and the protons of the N-methyl group (-CH₃).

The electron-donating nature of the amino group (-NH₂) and the N-methyl group influences the electron density distribution across the aromatic system, which in turn affects the chemical shifts (δ) of the attached protons.

Caption: Molecular structure with key protons labeled.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon rigorous experimental technique. The following protocol is a self-validating system designed to minimize artifacts and maximize resolution.

Sample Preparation

The choice of solvent and sample concentration is critical for obtaining a clean spectrum and preventing issues like peak broadening.

Methodology:

  • Mass Measurement: Accurately weigh 5-10 mg of 2-Methyl-2H-indazol-6-amine. For small molecules, this concentration is ideal for achieving a good signal-to-noise ratio in a short time without causing line broadening from excessive concentration.[6][7][8]

  • Solvent Selection: Use approximately 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is an excellent choice for this compound due to its high polarity, which ensures complete dissolution, and its ability to engage in hydrogen bonding, which can sharpen the N-H proton signals.

  • Dissolution: Prepare the sample in a clean, dry vial.[6] Dissolve the compound completely in the deuterated solvent. Gentle vortexing may be applied. A homogenous solution free of particulates is essential for proper magnetic field shimming.[8][9]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution to a high-quality, unscratched 5 mm NMR tube.[7][10]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Often, the residual proton signal from the deuterated solvent (for DMSO-d₆, δ ≈ 2.50 ppm) can be used for calibration.[7]

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz (or higher) Fourier-transform NMR spectrometer.

Caption: Standard workflow for NMR analysis.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

  • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including potentially broad amine protons, are captured.

  • Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration, especially for quantitative analysis.

  • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Spectral Analysis and Interpretation

The resulting ¹H NMR spectrum exhibits a set of distinct signals, each providing specific structural information. The following analysis is based on established principles of chemical shift theory and spin-spin coupling in heteroaromatic systems.[1][2][11]

Summary of ¹H NMR Data

The expected spectral data for 2-Methyl-2H-indazol-6-amine in DMSO-d₆ is summarized below.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~8.0 - 8.2Singlet (s)1H-
H-5~7.4 - 7.6Doublet (d)1HJH5-H4 ≈ 8.5 - 9.0
H-4~6.6 - 6.8Doublet of Doublets (dd)1HJH4-H5 ≈ 8.5 - 9.0, JH4-H7 ≈ 2.0
H-7~6.4 - 6.6Doublet (d)1HJH7-H4 ≈ 2.0
-NH₂~5.0 - 5.5Broad Singlet (br s)2H-
N-CH₃~4.0 - 4.2Singlet (s)3H-
Rationale for Peak Assignments
  • N-CH₃ (δ ~4.1 ppm): This signal appears as a sharp singlet with an integration of 3H. Its downfield shift, compared to a typical aliphatic methyl group, is due to the direct attachment to the electronegative nitrogen atom within the aromatic pyrazole ring. The absence of splitting confirms there are no adjacent protons.

  • -NH₂ (δ ~5.2 ppm): The two protons of the primary amine appear as a broad singlet integrating to 2H. The broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (δ 6.5 - 8.2 ppm):

    • H-3 (δ ~8.1 ppm): This is the most deshielded proton on the heterocyclic ring system. It appears as a clean singlet because it has no vicinal (3-bond) or significant long-range proton neighbors to couple with. Its position adjacent to two nitrogen atoms in the pyrazole ring places it in a highly electron-poor environment, shifting it significantly downfield.

    • H-5 (δ ~7.5 ppm): This proton is part of the benzenoid ring. It appears as a doublet due to coupling with its ortho neighbor, H-4. The typical ortho coupling constant in aromatic systems is in the range of 6-10 Hz.[12][13]

    • H-4 (δ ~6.7 ppm): This proton experiences coupling from two different neighbors. It is split into a doublet by the ortho proton H-5 (J ≈ 8.8 Hz) and then each of those peaks is split again into a smaller doublet by the meta proton H-7 (J ≈ 2.0 Hz), resulting in a doublet of doublets. Meta coupling constants are significantly smaller, typically 1-3 Hz.[12][13]

    • H-7 (δ ~6.5 ppm): This proton is the most upfield of the aromatic signals. It is shifted upfield due to the strong electron-donating effect of the para-amino group. It appears as a doublet (or a narrow triplet/doublet of doublets if long-range coupling to H-5 is resolved) due to meta coupling with H-4 (J ≈ 2.0 Hz).

Advanced 2D NMR for Assignment Confirmation

While 1D ¹H NMR is sufficient for structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to definitively prove the coupling relationships between protons.

A COSY spectrum would show cross-peaks connecting coupled protons. For 2-Methyl-2H-indazol-6-amine, the key correlations would be:

  • A strong cross-peak between H-4 and H-5, confirming their ortho relationship.

  • A weaker cross-peak between H-4 and H-7, confirming their meta relationship.

Caption: Predicted COSY correlations for aromatic protons.

Conclusion

The ¹H NMR spectrum of 2-Methyl-2H-indazol-6-amine provides a unique and information-rich fingerprint that allows for its unambiguous identification. By following a systematic protocol for sample preparation and data acquisition, a high-quality spectrum can be readily obtained. The detailed analysis of chemical shifts, integration, and multiplicity patterns, particularly the characteristic singlet for H-3, the downfield singlet for the N-methyl group, and the coupled system of the H-4, H-5, and H-7 protons, provides conclusive evidence for the N-2 methylation and 6-amino substitution pattern. This guide equips researchers with the necessary knowledge and procedural rigor to confidently perform and interpret this critical analytical measurement.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

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  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-2H-indazol-6-amine

Abstract This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 2-Methyl-2H-indazol-6-amine, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. This d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 2-Methyl-2H-indazol-6-amine, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth examination of the principles, methodologies, and data interpretation integral to the characterization of this compound. We will delve into the foundational aspects of ionization techniques, fragmentation pathways, and the practical application of mass spectrometry in ensuring the structural integrity and purity of this important molecule. By integrating theoretical principles with actionable protocols and data visualization, this guide serves as an essential resource for laboratories engaged in the analysis of small molecule pharmaceuticals.

Introduction: The Significance of 2-Methyl-2H-indazol-6-amine in Pharmaceutical Development

2-Methyl-2H-indazol-6-amine (C₈H₉N₃) is a substituted indazole derivative that serves as a key building block in the synthesis of various pharmaceutical agents.[1] Its structural integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such small molecules.[2]

This guide will provide a senior application scientist's perspective on the optimal strategies for analyzing 2-Methyl-2H-indazol-6-amine using mass spectrometry. We will move beyond rote procedural descriptions to explain the why behind the how, fostering a deeper understanding of the analytical choices that lead to robust and reliable data.

Table 1: Physicochemical Properties of 2-Methyl-2H-indazol-6-amine

PropertyValueSource
Molecular FormulaC₈H₉N₃[3]
Molecular Weight147.18 g/mol [3]
Monoisotopic Mass147.079647300 Da[3]
IUPAC Name2-methylindazol-6-amine[3]
CAS Number50593-30-1[3]

Foundational Principles: Ionization Techniques for a Polar Heterocycle

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. For a polar molecule like 2-Methyl-2H-indazol-6-amine, with its basic amine functionality, soft ionization techniques are paramount to preserve the molecular ion and obtain crucial molecular weight information.

Electrospray Ionization (ESI): The Premier Choice

Electrospray Ionization (ESI) is the most suitable technique for the analysis of polar compounds like 2-Methyl-2H-indazol-6-amine.[4] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[5][6]

Causality of Choice: The presence of the basic amine group (-NH₂) and the nitrogen atoms within the indazole ring makes 2-Methyl-2H-indazol-6-amine readily susceptible to protonation in the acidic mobile phases typically used with ESI. This results in the formation of a stable protonated molecule, [M+H]⁺, which is the primary ion observed in the mass spectrum.

Experimental Workflow: ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of 2-Methyl-2H-indazol-6-amine.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

Atmospheric Pressure Chemical Ionization (APCI) is another effective ionization technique for small, moderately polar molecules.[7] While ESI is generally preferred for highly polar compounds, APCI can be advantageous for less polar analytes or when matrix effects are a concern in complex samples.[7]

Causality of Choice: APCI utilizes a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecule. This process is also conducive to forming the [M+H]⁺ ion of 2-Methyl-2H-indazol-6-amine.

Protocol 1: Sample Preparation for ESI and APCI Analysis

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-Methyl-2H-indazol-6-amine and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Solvent Purity: Use high-purity, LC-MS grade solvents to minimize background noise and the formation of adducts.[8]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the ion source.

Deciphering the Fragmentation Pattern: A Tandem MS Approach

While a full-scan mass spectrum provides the molecular weight, tandem mass spectrometry (MS/MS or MS²) is essential for structural confirmation. In a tandem MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.

Logical Framework: Predicting Fragmentation

The fragmentation of protonated 2-Methyl-2H-indazol-6-amine will be governed by the stability of the resulting fragment ions. The indazole ring system is relatively stable, suggesting that initial fragmentation will likely involve the substituents.

Predicted Fragmentation Pathways

Fragmentation_Pathway cluster_frags Primary Fragment Ions cluster_secondary_frags Secondary Fragmentation M_H [M+H]⁺ m/z 148.0869 Frag1 Loss of CH₃ [M+H - 15]⁺ m/z 133.0631 M_H->Frag1 - •CH₃ Frag2 Loss of NH₃ [M+H - 17]⁺ m/z 131.0712 M_H->Frag2 - NH₃ Frag3 Loss of HCN from Frag2 [M+H - 17 - 27]⁺ m/z 104.0556 Frag2->Frag3 - HCN

Caption: Predicted fragmentation pathway for protonated 2-Methyl-2H-indazol-6-amine.

Explanation of Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 133. This is a common fragmentation pathway for N-methylated compounds.

  • Loss of Ammonia (NH₃): The amine group at the 6-position can be eliminated as a neutral ammonia molecule, yielding a fragment ion at m/z 131. This is a characteristic fragmentation for primary aromatic amines.[9]

  • Loss of Hydrogen Cyanide (HCN): Following the loss of ammonia, the indazole ring can undergo further fragmentation, such as the loss of HCN from the pyrazole moiety, leading to a fragment ion at m/z 104. The loss of HCN is a known fragmentation pattern for aromatic nitrogen-containing heterocycles.[10]

Protocol 2: Tandem Mass Spectrometry (MS/MS) Analysis

  • Instrument Tuning: Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for the parent ion ([M+H]⁺ at m/z 148.0869) using an infusion of the working solution.

  • Parent Ion Isolation: Set the first mass analyzer to isolate the [M+H]⁺ ion.

  • Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon, nitrogen) into the collision cell and apply a range of collision energies to induce fragmentation. A collision energy ramp (e.g., 10-40 eV) is often useful to observe the formation of different fragment ions.

  • Fragment Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

  • Data Interpretation: Correlate the observed fragment ions with the predicted fragmentation pathways to confirm the structure of 2-Methyl-2H-indazol-6-amine.

Table 2: Predicted and Observed Fragment Ions of 2-Methyl-2H-indazol-6-amine

Fragment IonPredicted m/z (monoisotopic)Observed m/z (from similar compounds)Proposed Neutral Loss
[M+H]⁺148.0869148-
[M+H - CH₃]⁺133.0631133•CH₃
[M+H - NH₃]⁺131.0712131NH₃
[M+H - NH₃ - HCN]⁺104.0556104NH₃, HCN

Note: Observed m/z values are based on typical fragmentation patterns of similar structures and may vary slightly depending on instrumentation and experimental conditions.

Applications in Drug Development: Ensuring Quality and Purity

The methodologies described above are not merely academic exercises; they are integral to the drug development process.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which, in conjunction with the fragmentation pattern, unequivocally confirms the identity of the synthesized 2-Methyl-2H-indazol-6-amine.

  • Impurity Profiling: LC-MS is a powerful tool for the detection and identification of impurities that may arise during the synthesis of 2-Methyl-2H-indazol-6-amine.[11][12] The high sensitivity of mass spectrometry allows for the detection of trace-level impurities that could impact the safety and efficacy of the final drug product.

  • Metabolite Identification: In preclinical and clinical studies, LC-MS/MS is employed to identify the metabolites of drug candidates. Understanding the metabolic fate of a drug is a critical component of drug development.

Conclusion: A Self-Validating Analytical Approach

This guide has outlined a comprehensive and scientifically rigorous approach to the mass spectrometric analysis of 2-Methyl-2H-indazol-6-amine. By combining the appropriate ionization techniques with tandem mass spectrometry, researchers can confidently confirm the structure and assess the purity of this important pharmaceutical intermediate. The principles and protocols detailed herein provide a self-validating system, where the accurate mass measurement of the parent ion is corroborated by a logical and predictable fragmentation pattern. This ensures the generation of trustworthy and authoritative data, which is the bedrock of successful drug development.

References

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Foundational

An In-depth Technical Guide to the Discovery of Novel Indazole-Based Kinase Inhibitors

This guide provides a comprehensive overview of the principles and practices involved in the discovery and development of novel indazole-based kinase inhibitors. It is intended for researchers, medicinal chemists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and practices involved in the discovery and development of novel indazole-based kinase inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this privileged scaffold for therapeutic innovation. We will move beyond mere protocols to explore the scientific rationale behind experimental design, from initial hit identification to lead optimization, grounded in field-proven insights.

Part 1: The Indazole Scaffold: A Privileged Core for Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized targeted therapy. Within the vast chemical space explored for kinase inhibition, the indazole core has emerged as a "privileged" scaffold.[1][2] This bicyclic heterocycle is present in a number of commercially successful anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1 inhibitor), highlighting its clinical and therapeutic relevance.

The utility of the indazole moiety stems from its unique structural and electronic properties. It can engage in multiple types of interactions within the kinase ATP-binding site, most notably acting as a versatile hydrogen bond donor and acceptor, mimicking the adenine portion of ATP. This allows it to anchor inhibitors to the crucial "hinge region" of the kinase, a foundational interaction for potent inhibition.[1][3] The bicyclic nature of the scaffold provides a rigid and planar core, which serves as an excellent platform for the strategic placement of various substituents to achieve high potency and selectivity against specific kinase targets.[4]

Part 2: Rational Design and Discovery Strategies

The journey to a novel kinase inhibitor begins with a robust design strategy. The choice of approach is often dictated by the availability of structural information for the target kinase.

Structure-Based Drug Design (SBDD)

When a high-resolution crystal structure of the target kinase is available, SBDD becomes the cornerstone of the design process. This approach allows for the rational design of inhibitors by directly visualizing the binding pocket and identifying key interactions.

Core Principles:

  • Hinge Binding: The primary anchoring point for most kinase inhibitors is the hinge region, a short segment of amino acids that connects the N- and C-lobes of the kinase domain. The indazole core is adept at forming one or two critical hydrogen bonds with the backbone amides of hinge residues like Cys or Glu.[3]

  • Hydrophobic Pockets: The ATP site contains several hydrophobic regions. Substituents on the indazole ring are designed to occupy these pockets, thereby increasing binding affinity and contributing to selectivity.[3]

  • Solvent-Exposed Region: The outer region of the ATP-binding site is exposed to the solvent. Larger, more polar functional groups can be installed here to improve pharmacokinetic properties such as solubility without disrupting core binding interactions.[1]

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole Inhibitor hinge Hinge Region (e.g., Cys, Glu) hydrophobic_pocket Hydrophobic Pocket I gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region indazole_core Indazole Core indazole_core->hinge H-Bonds r1 R1 Group r1->hydrophobic_pocket Hydrophobic Interaction r2 R2 Group (Solubility) r2->solvent_front Improves PK Properties

Caption: Conceptual binding of an indazole inhibitor in a kinase ATP pocket.

Fragment-Based and Knowledge-Based Design

In the absence of structural data, or as a complementary approach, fragment-based lead discovery (FBLD) and knowledge-based methods are powerful alternatives.

  • Fragment-Based Lead Discovery (FBLD): This technique involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[5] An indazole fragment can serve as an excellent starting point. Once a fragment hit is identified and its binding mode confirmed (e.g., via X-ray crystallography), it can be "grown" or "linked" with other fragments to rapidly generate potent lead compounds.[5] This approach was successfully used to develop novel indazole-based AXL kinase inhibitors.[5]

  • Knowledge-Based Design: This strategy leverages existing Structure-Activity Relationship (SAR) data from known kinase inhibitors.[6][7] By analyzing which substituents at which positions on the indazole ring confer potency or selectivity for related kinases, researchers can make informed decisions to design new inhibitors with desired profiles.[7][8] For example, knowing that a specific substitution pattern is effective against Aurora kinases can guide the design of new compounds for that target family.[1][6]

Part 3: Chemical Synthesis of Indazole-Based Inhibitors

The versatility of the indazole scaffold is mirrored by the robustness of its synthetic chemistry. Various synthetic routes allow for the introduction of diverse substituents, facilitating extensive SAR studies.[1] A common and effective strategy involves the construction of a substituted indazole core, followed by functionalization at key positions.

start Substituted 2-Fluorobenzonitrile intermediate1 3-Aminoindazole Intermediate start->intermediate1 Cyclization reagent1 Hydrazine Hydrate reagent1->intermediate1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) intermediate1->step2 reagent2 Coupling Partner (e.g., Aryl Halide) reagent2->step2 step3 Acylation / Sulfonylation step2->step3 reagent3 R-COCl or R-SO2Cl reagent3->step3 final_product Final Indazole-Based Kinase Inhibitor step3->final_product

Caption: General synthetic workflow for indazole-based kinase inhibitors.

Exemplary Protocol: Buchwald-Hartwig Amination for C3-Arylation

This protocol describes a key cross-coupling reaction to install an aryl group at the C3 position of the indazole core, a common modification in many potent inhibitors.

Self-Validating System: The success of this reaction is validated by Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the desired product.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add the 3-aminoindazole intermediate (1.0 eq), the corresponding aryl halide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand like Xantphos (0.1 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The choice of solvent is crucial for reaction kinetics and solubility.

  • Heating: Place the reaction vial in a preheated oil bath or heating block set to 80-110 °C. The optimal temperature is determined empirically for each substrate combination.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure C3-arylated indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 4: Biological Evaluation and Assay Workflows

A robust biological evaluation cascade is essential to characterize the potency, selectivity, and cellular activity of newly synthesized compounds.

start Synthesized Indazole Compound Library invitro Primary In Vitro Kinase Assay (IC50) start->invitro Potency selectivity Kinase Selectivity Panel (e.g., 450+ kinases) invitro->selectivity Selectivity cellular Cellular Proliferation Assay (GI50) invitro->cellular Cellular Activity target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cellular->target_engagement Mechanism invivo In Vivo Efficacy Studies (Xenograft Model) target_engagement->invivo Efficacy

Caption: Tiered workflow for biological evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct measure of enzyme inhibition (IC₅₀).[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO, typically starting from 10 mM. Then, dilute further in the appropriate kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to initiate the reaction. Add the diluted inhibitor compound. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferative Assay (MCF-7 Cells)

This assay determines the compound's ability to inhibit cancer cell growth, providing a measure of its cellular potency (GI₅₀).[3]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor (typically from 100 µM to 1 nM) for 72 hours.

  • Cell Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® or resazurin.

  • Incubation: Incubate according to the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).

  • Data Acquisition: Measure luminescence or fluorescence with a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Part 5: Decoding the Structure-Activity Relationship (SAR)

SAR studies are the engine of lead optimization. By systematically modifying the structure of a lead compound and measuring the effect on its biological activity, we can build a detailed understanding of the chemical features required for high potency and selectivity.[8][10]

The following table summarizes representative SAR data for a series of indazole-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[1][4]

Compound IDR1 (at C3)R2 (at N1)VEGFR-2 IC₅₀ (nM)Rationale for Change
Lead-1 PhenylH114Initial Hit
Opt-2 4-MethoxyphenylH57.9The methoxy group likely forms a beneficial H-bond or favorable dipole interaction in the active site.[1]
Opt-3 4-FluorophenylH>200Introduction of a hydrophobic halogen group at this position decreases potency, suggesting a polar interaction is preferred.[1]
Opt-4 4-SulfonamidophenylH34.5The sulfonamide group is a strong H-bond donor/acceptor, significantly enhancing binding affinity with key residues.[1]
Opt-5 PyridineH90Replacing the phenyl with a pyridine ring can alter electronics and introduce a potential H-bond acceptor, but is less effective than the sulfonamide.[1]

Key SAR Insights:

  • C3 Position is Critical: The substituent at the C3 position directly interacts with the core of the ATP binding site. Groups capable of forming hydrogen bonds (e.g., amides, sulfonamides) are highly favorable for VEGFR-2 inhibition.[1]

  • Hydrophobicity vs. Polarity: The data suggests that for this target, polar interactions are more critical than simple hydrophobic packing at the para-position of the C3-aryl ring.

Part 6: Case Study - Targeting the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[3] Overexpression of PLK4 is found in many cancers and is linked to aneuploidy and tumorigenesis, making it an attractive therapeutic target.[3] Indazole-based compounds have been developed as highly potent and selective PLK4 inhibitors.[3]

PLK4 PLK4 Kinase STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole Centriole Duplication SAS6->Centriole Aneuploidy Aneuploidy & Tumor Progression Centriole->Aneuploidy Dysregulation Leads to Inhibitor Indazole-Based PLK4 Inhibitor (e.g., Compound C05) Inhibitor->PLK4 Inhibits ATP Binding

Caption: Inhibition of the PLK4 signaling pathway by an indazole inhibitor.

Recent studies describe the optimization of an indazole lead compound (28t) into a highly potent PLK4 inhibitor, C05, with an IC₅₀ < 0.1 nM.[3] This was achieved through rational drug design, where molecular docking revealed that the indazole core formed crucial hydrogen bonds with hinge residues Glu90 and Cys92 of PLK4.[3] Optimization focused on the solvent-exposed region to enhance cellular activity, leading to compound C05 which demonstrated potent antiproliferative effects in breast cancer and neuroblastoma cell lines and effectively suppressed PLK4 autophosphorylation in cells.[3]

Part 7: Conclusion and Future Perspectives

The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its synthetic tractability and favorable interactions within the kinase ATP-binding site provide a solid foundation for developing potent and selective therapeutics.

The future of indazole-based inhibitor design will focus on several key challenges:

  • Achieving Isoform Selectivity: Differentiating between highly homologous kinase family members remains a significant hurdle. Future designs will incorporate features that exploit subtle differences in the kinase active sites to minimize off-target effects.[7][11]

  • Overcoming Acquired Resistance: Cancers often develop resistance to targeted therapies through mutations in the kinase domain. The development of next-generation indazole inhibitors that can effectively inhibit these mutant kinases is an active area of research.[12]

  • Targeting Allosteric Sites: Moving beyond the highly conserved ATP pocket to design inhibitors that bind to allosteric sites offers a promising avenue for achieving greater selectivity.

By integrating advanced computational methods, innovative synthetic chemistry, and robust biological evaluation, the full therapeutic potential of indazole-based kinase inhibitors will continue to be realized, offering new hope in the fight against cancer and other diseases.

References

  • Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information (PMC). [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. National Center for Biotechnology Information (PMC). [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

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  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications. [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

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  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. ResearchGate. [Link]

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Exploratory

structure-activity relationship (SAR) of 2H-indazoles

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2H-Indazoles for Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2H-indazole scaffold has emerged...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2H-Indazoles for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and structural versatility make it an attractive template for the design of potent and selective inhibitors targeting a wide array of biological targets, from protein kinases to G protein-coupled receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2H-indazole derivatives. We will delve into the synthetic methodologies, explore the critical structural modifications that govern biological activity against various targets, and present field-proven experimental protocols. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.

The 2H-Indazole Core: A Foundation for Diverse Bioactivity

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole.[2] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a prominent motif in a variety of pharmacologically active agents.[3][4] Its prominence is due to its ability to act as a versatile scaffold, participating in crucial hydrogen bonding interactions and serving as a bioisosteric replacement for other functional groups like indoles or phenols.[5] This has led to the successful development of several marketed drugs, including the anti-cancer agents Pazopanib and Niraparib.[1][6]

The 2H-indazole scaffold's utility is particularly evident in its application as a template for protein kinase inhibitors.[7] The nitrogen atoms of the pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[5] This foundational interaction provides a strong starting point for further optimization of potency and selectivity through substitutions on the indazole core and its appended groups.

Synthetic Pathways to 2H-Indazole Derivatives

The synthesis of substituted 2H-indazoles is a critical aspect of exploring their SAR. A variety of synthetic methods have been developed, allowing for the introduction of diverse functional groups at various positions of the scaffold.[3] Common strategies include the Cadogan reaction, which involves the reductive cyclization of ortho-nitrobenzaldimines, and various transition metal-catalyzed reactions, such as palladium-catalyzed arylations.[8][9]

The choice of synthetic route is often dictated by the desired substitution pattern. For instance, the Cadogan reaction is a robust method for preparing 2-aryl-2H-indazoles.[10] Late-stage functionalization via C-H activation is also becoming an increasingly powerful tool for diversifying 2H-indazole structures.[11]

G cluster_synthesis General Synthetic Routes to 2H-Indazoles cluster_diversification Further Diversification start Ortho-substituted Benzene Derivatives intermediate Key Intermediates (e.g., Schiff bases, o-nitrobenzaldimines) start->intermediate Condensation/ Substitution product Substituted 2H-Indazole Core intermediate->product Cyclization (e.g., Cadogan, Pd-catalyzed) ch_activation C-H Functionalization (e.g., C3-Formylation) product->ch_activation Late-stage modification caption Figure 1. High-level overview of synthetic strategies for 2H-indazoles.

Caption: Figure 1. High-level overview of synthetic strategies for 2H-indazoles.

Structure-Activity Relationship (SAR) of 2H-Indazoles

The biological activity of 2H-indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended aryl rings. The following sections dissect the SAR for key biological target classes.

2H-Indazoles as Protein Kinase Inhibitors

The 2H-indazole scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are critical targets in oncology.[6] The general pharmacophore model involves the indazole core interacting with the kinase hinge region, while substituents at various positions modulate potency and selectivity by occupying adjacent hydrophobic pockets.

Caption: Figure 2. General binding model of 2H-indazole kinase inhibitors.

Key SAR Insights for Kinase Inhibition:

  • N2-Substitution: The substituent at the N2 position is critical for orienting the molecule within the ATP-binding pocket. Often, a phenyl or other aryl group is present, which can be further substituted to enhance interactions with the protein.[12]

  • C3-Position: This position is a key vector for exploring the solvent-exposed region or deeper hydrophobic pockets. Introduction of groups like formyl can serve as a handle for further derivatization.[13]

  • C5-Position: Substitution at the C5 position with groups like sulfonamides has been shown to be crucial for potent inhibition of kinases such as Aurora A, by forming additional hydrogen bonds.[6]

  • Benzene Ring Substituents: Modifications on the fused benzene ring (positions 4, 5, 6, and 7) can fine-tune physical properties like solubility and metabolic stability, as well as influence selectivity across the kinome.

Table 1: SAR of 2H-Indazole Derivatives as Kinase Inhibitors

Compound/SeriesTarget KinaseKey Structural FeaturesIC50/KiReference
Indazole-Pyridine AnalogueAktIndazole core with a pyridine moietyKi = 0.16 nM[14]
2f(Antiproliferative)Indazole scaffold with specific substitutionsIC50 = 0.23–1.15 µM (against various cancer cell lines)[15][16]
53dAurora AC5-substituted sulfonamideIC50 = 26 nM[6]
6-aza-2H-indazoleSGK16-aza-2H-indazole scaffoldIC50 = 0.79 µM[7]
2H-Indazoles as Antimicrobial and Anti-inflammatory Agents

2H-indazole derivatives have demonstrated significant potential as dual antimicrobial and anti-inflammatory agents.[8][17] This is particularly relevant for infectious diseases that have an inflammatory component.[18]

Key SAR Insights for Antiprotozoal Activity:

  • 2-Phenyl Ring: The presence of electron-withdrawing groups (e.g., chloro, trifluoromethyl, methoxycarbonyl) on the 2-phenyl ring generally enhances antiprotozoal activity against parasites like G. intestinalis, E. histolytica, and T. vaginalis.[10][19]

  • 3-Phenyl Ring: The addition of a second phenyl group at the C3 position can also contribute to potency.[8]

Table 2: Antiprotozoal and Anti-inflammatory Activity of 2H-Indazole Derivatives

CompoundTargetKey Structural FeaturesIC50Reference
18 G. intestinalis2,3-diphenyl-2H-indazole derivative12.8 times more active than metronidazole[8][18]
20 G. intestinalis2-(trifluoromethyl)phenyl at N2< 0.050 µM[10]
18, 21, 23, 26 COX-22,3-diphenyl-2H-indazole derivativesShowed in vitro inhibitory activity[8]
2H-Indazoles as G Protein-Coupled Receptor (GPCR) Modulators

More recently, the 2H-indazole scaffold has been explored for its ability to modulate GPCRs, which represent a large and important class of drug targets.[20]

Key SAR Insights for GPCR Antagonism:

  • Prostanoid EP4 Receptor: A 2H-indazole-3-carboxamide scaffold was identified as a potent antagonist of the EP4 receptor.[21] Systematic SAR exploration of the carboxamide and other positions led to the discovery of compounds with single-nanomolar antagonistic activity.[21] This highlights the potential of the 2H-indazole core to be adapted for targets beyond kinases.

Experimental Protocols: A Practical Guide

To facilitate the exploration of 2H-indazole SAR, this section provides validated, step-by-step protocols for key experimental procedures.

General Procedure for the Synthesis of 2-Phenyl-2H-Indazole Derivatives (Cadogan Reaction)

This protocol is adapted from established methodologies for the synthesis of 2-phenyl-2H-indazole derivatives.[8][10]

  • Schiff Base Formation:

    • Dissolve 2-nitrobenzaldehyde (1.0 eq) and a substituted aniline (1.1 eq) in an appropriate solvent (e.g., ethanol).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration. Wash with cold ethanol and dry under vacuum.

  • Reductive Cyclization:

    • Suspend the synthesized Schiff base (1.0 eq) in triethyl phosphite (P(OEt)3) (5-10 eq).

    • Heat the mixture to reflux (typically 150-160 °C) for 6-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-2H-indazole derivative.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of 2H-indazole compounds against a target protein kinase.

  • Reagents and Materials:

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (2H-indazoles) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of the assay plate.

    • Add the target kinase enzyme diluted in assay buffer to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the kinase activity using an appropriate detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives

The 2H-indazole scaffold continues to be a highly fruitful area for drug discovery. Future efforts will likely focus on:

  • Enhanced Selectivity: Designing novel derivatives with improved selectivity profiles to minimize off-target effects, particularly within the kinome.

  • Novel Biological Targets: Expanding the application of the 2H-indazole scaffold to other target classes beyond kinases and GPCRs.

  • Advanced Synthetic Methods: Utilizing late-stage functionalization and other modern synthetic techniques to rapidly generate diverse libraries for high-throughput screening.[11]

  • Targeted Drug Delivery: Incorporating 2H-indazole-based drugs into targeted delivery systems to improve their therapeutic index.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. [Link]

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  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). ResearchGate. [Link]

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  • A) Biologically active molecules with 2H-indazole motif. B) Design... (2019). ResearchGate. [Link]

  • Principally SAR features derived from the 2-phenyl-2H-indazole... (2021). ResearchGate. [Link]

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

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  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. [Link]

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  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2023). Nature. [Link]

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  • Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. (1982). Journal of Medicinal Chemistry. [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). National Institutes of Health. [Link]

  • Structure-activity relationships and binding model of novel aromatase inhibitors. (1994). The Journal of Steroid Biochemistry and Molecular Biology. [Link]

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Foundational

An In-Depth Technical Guide to the Identification and Validation of Biological Targets for 2-Methyl-2H-indazol-6-amine

Introduction 2-Methyl-2H-indazol-6-amine is a small molecule belonging to the indazole class of heterocyclic compounds.[1][2][3] The indazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2H-indazol-6-amine is a small molecule belonging to the indazole class of heterocyclic compounds.[1][2][3] The indazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a variety of biological targets, most notably protein kinases.[4][5][6] Several commercially successful drugs, including the kinase inhibitors Axitinib and Pazopanib, feature this core structure, highlighting its therapeutic potential.[5][6]

Identifying the specific biological targets of a novel compound like 2-Methyl-2H-indazol-6-amine is a critical first step in the drug discovery process.[7][8] This knowledge illuminates the compound's mechanism of action, paves the way for rational lead optimization, and helps anticipate potential toxicities. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of this, or any, novel small molecule. We will move beyond a simple listing of techniques to explain the strategic rationale behind a multi-pronged, self-validating experimental workflow.

Part 1: Hypothesis Generation - Predicting Potential Target Classes

The structure of 2-Methyl-2H-indazol-6-amine provides initial clues to its likely biological targets. The indazole core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of protein kinases.[6][9] This makes the human kinome the most probable target family.

Initial lines of inquiry should therefore focus on:

  • Protein Kinases: Given the prevalence of indazole-based kinase inhibitors, it is highly probable that 2-Methyl-2H-indazol-6-amine interacts with one or more kinases.[4][5][6] Many indazole derivatives have shown activity against receptor tyrosine kinases like VEGFR, PDGFR, and FLT3, as well as serine/threonine kinases.[4][6][9][10]

  • Other ATP-Binding Proteins: The structural similarity to ATP suggests potential interactions with other ATPases or nucleotide-binding proteins.

To narrow this vast field of possibilities, a combination of computational and high-throughput experimental approaches is the most efficient starting point.

Part 2: A Multi-Pronged Approach to Target Identification

A robust target identification strategy does not rely on a single method. Instead, it integrates orthogonal approaches—from broad, unbiased screens to specific, hypothesis-driven assays—to build a compelling and validated case for a target. The workflow below illustrates this integrated strategy.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Identification in Cellular Context cluster_2 Phase 3: Orthogonal Validation InSilico In Silico Profiling (Similarity Search, Docking) KinaseScreen High-Throughput Kinase Screen (e.g., 400+ Kinase Panel) InSilico->KinaseScreen Prioritize Kinase Families putative_targets List of Putative Targets KinaseScreen->putative_targets ChemProt Chemical Proteomics (Affinity Chromatography-MS) ChemProt->putative_targets CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Intact Cells) validated_target Validated Biological Target(s) CETSA->validated_target Biochem Biochemical Validation (SPR, ITC) Cellular Cellular Validation (Pathway Analysis, Phenotypic Assays) Biochem->Cellular Confirm Cellular MoA Cellular->validated_target start 2-Methyl-2H-indazol-6-amine start->InSilico start->KinaseScreen start->ChemProt putative_targets->CETSA Confirm Engagement putative_targets->Biochem Quantify Interaction ChemProt_Workflow cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Purification cluster_2 Protein Identification start 2-Methyl-2H-indazol-6-amine linker Attach Linker & Biotin Tag start->linker beads Immobilize on Streptavidin Beads linker->beads lysate Incubate with Cell Lysate beads->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digest elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Proteins ms->identify end Putative Target List identify->end List of Putative Binders

Caption: Workflow for chemical proteomics-based target identification.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 2-Methyl-2H-indazol-6-amine containing a linker arm (e.g., polyethylene glycol) terminating in a biotin tag. [7]It is critical to choose an attachment point on the molecule that does not disrupt its biological activity.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix. [7]3. Cell Lysate Preparation: Grow and harvest cells (e.g., a cancer cell line relevant to a potential therapeutic area). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Purification: Incubate the affinity matrix with the cell lysate. Target proteins will bind to the immobilized compound.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: Separate the eluted proteins by gel electrophoresis, excise the protein bands, and perform in-gel tryptic digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. [11]8. Competitive Elution (Control): As a crucial control, pre-incubate the cell lysate with an excess of the free, non-biotinylated 2-Methyl-2H-indazol-6-amine before adding it to the affinity matrix. True targets will bind the free compound and will therefore be absent or significantly reduced in the final MS analysis, distinguishing them from false positives. [12]

Part 3: Target Validation - Proving Engagement and Function

Identifying a list of putative targets is only the beginning. The next, most critical phase is to validate these "hits" using orthogonal methods to confirm direct, functional engagement in a physiological context. [8]

Cellular Thermal Shift Assay (CETSA)
  • Causality & Rationale: CETSA is the gold standard for confirming that a compound engages its target within intact, living cells. [13][14][15][16]The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation. [13][17]By heating cells treated with the compound and measuring the amount of soluble target protein remaining, one can directly observe target engagement. A positive result—a shift in the melting temperature (Tm) of the protein—is strong evidence that the compound binds its target in the complex milieu of the cell. [15][17]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of 2-Methyl-2H-indazol-6-amine for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the amount of the specific putative target protein remaining in the soluble fraction using Western blotting with a highly specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement. [14][15]

Biophysical Validation of Direct Binding
  • Causality & Rationale: To build a truly compelling case, it is essential to quantify the binding interaction using a label-free biophysical method. Surface Plasmon Resonance (SPR) is an ideal technology for this. [18][19][20][21]It provides precise, real-time data on binding kinetics (association and dissociation rates) and affinity (KD). [21][22]This biochemical validation with purified components is a necessary orthogonal confirmation of the cellular results from CETSA.

Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection: Prepare a series of precise dilutions of 2-Methyl-2H-indazol-6-amine in a suitable running buffer. Inject these concentrations sequentially over the sensor chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram in real-time. [18]4. Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction. [22]

Cellular Pathway and Phenotypic Analysis
  • Causality & Rationale: The final step is to link the direct target engagement to a functional cellular consequence. If the validated target is a kinase, its inhibition should lead to a measurable change in the phosphorylation of its known downstream substrates. This demonstrates that the compound not only binds the target but also modulates its function, leading to a biological response.

Signaling_Pathway Receptor Growth Factor Receptor (e.g., VEGFR2) TargetKinase Validated Target Kinase (e.g., Kinase X) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates (p-Substrate) Response Cellular Response (Proliferation, Migration) Substrate->Response Compound 2-Methyl-2H-indazol-6-amine Compound->TargetKinase Inhibits

Caption: Hypothetical signaling pathway modulated by the compound.

Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with increasing concentrations of 2-Methyl-2H-indazol-6-amine for an appropriate time. Include positive and negative controls (e.g., growth factor stimulation to activate the pathway).

  • Lysate Preparation: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blotting using two types of antibodies: one that recognizes the total amount of the downstream substrate and another that is specific to its phosphorylated form.

  • Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, with no change in the total substrate level, provides strong evidence that 2-Methyl-2H-indazol-6-amine is inhibiting the upstream target kinase in cells.

Data Synthesis and Conclusion

The culmination of this multi-faceted approach is a self-validating dataset that builds a powerful argument for a specific biological target.

Table 1: Hypothetical Data Summary for a Validated Target (Kinase X)

Assay TypeMetricResultInterpretation
Kinase Panel ScreenIC5050 nMPotent and direct inhibition of enzymatic activity.
Chemical ProteomicsMS IdentificationIdentified as a top hitDirect physical interaction in a complex proteome.
CETSAΔTm+8.5 °CConfirmed target engagement in intact cells.
Surface Plasmon ResonanceKD25 nMHigh-affinity, direct binding interaction.
Cellular Pathway Assayp-Substrate IC50150 nMFunctional inhibition of the target in a cellular context.

By systematically applying these complementary techniques, researchers can move with confidence from a novel chemical entity to a validated biological target. This rigorous, evidence-based approach is fundamental to modern drug discovery, enabling the development of safer, more effective therapeutics. The framework provided herein offers a robust pathway for elucidating the mechanism of action for 2-Methyl-2H-indazol-6-amine and advancing its potential as a valuable research tool or therapeutic candidate.

References

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (n.d.). ProQuest. Retrieved January 7, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. Retrieved January 7, 2026, from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Natural Product Reports. Retrieved January 7, 2026, from [Link]

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  • How does SPR work in Drug Discovery? (n.d.). deNOVO Biolabs. Retrieved January 7, 2026, from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 7, 2026, from [Link]

  • Singh, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28282-28305. [Link]

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  • Small-Molecule Probes in Drug Target Identification: Core Applications. (2026). AntBio. Retrieved January 7, 2026, from [Link]

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (2012). ACS Medicinal Chemistry Letters. Retrieved January 7, 2026, from [Link]

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Exploratory

The Indazole Scaffold: A Privileged Core for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Indazole Moiety Indazoles, heterocyclic aromatic compounds composed of a fused benzene and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Moiety

Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is rarely found in nature but has been extensively explored in synthetic chemistry, leading to the development of a diverse array of biologically active molecules.[3][4] The indazole core's ability to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, has made it a cornerstone in the design of novel therapeutics.[1][2] Several FDA-approved drugs, including the anticancer agents pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[1] This guide provides a comprehensive overview of the therapeutic applications of indazole compounds, with a focus on their roles in oncology, anti-inflammatory therapies, and neuroprotection.

I. Indazole Compounds in Oncology: Targeting Kinase-Driven Malignancies

The most prominent therapeutic application of indazole derivatives is in the field of oncology, where they have proven to be highly effective kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Indazole-based compounds have been successfully designed to target key kinases involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which indazole compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key targets.[6][7]

Pazopanib , for instance, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, as well as PDGFR-α and -β, and c-Kit.[6][7] By blocking these receptors, pazopanib disrupts downstream signaling pathways, leading to the inhibition of angiogenesis and tumor growth.[6] Axitinib is another potent and selective inhibitor of VEGFRs 1, 2, and 3.[2]

The general mechanism of action involves the indazole scaffold binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

Signaling Pathway: VEGFR-2 Inhibition by Indazole Compounds

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the point of intervention for indazole-based inhibitors.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCg PLCg P_VEGFR2->PLCg Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->P_VEGFR2 Inhibits Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes PKC PKC PLCg->PKC Promotes Raf Raf PKC->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation Proliferation ERK->Proliferation Promotes

Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole compounds.

Quantitative Data: Inhibitory Activity of Indazole Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative indazole-based kinase inhibitors against key oncogenic kinases.

CompoundTarget KinaseIC50 (nM)Reference
PazopanibVEGFR-110[4]
VEGFR-230[4]
VEGFR-347[4]
PDGFR-α71[4]
PDGFR-β84[4]
c-Kit74[4]
AxitinibVEGFR-10.1
VEGFR-20.2
VEGFR-30.1-0.3
PDGFR1.6
c-Kit1.7
Compound 8VEGFR-255.4[8]
Compound 109EGFR T790M5.3[3]
EGFR8.3[3]
Compound 82aPim-10.4[3]
Pim-21.1[3]
Pim-30.4[3]
Experimental Protocols

This protocol outlines a common method for determining the in vitro inhibitory activity of indazole compounds against VEGFR-2 kinase using HTRF technology.[9][10][11]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., biotin-poly-Glu-Tyr)

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)

  • XL665-labeled streptavidin (Acceptor)

  • Indazole test compounds

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole compounds in 100% DMSO. Further dilute in HTRF Kinase Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Reaction Setup:

    • Add 2 µL of the diluted indazole compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing VEGFR-2 kinase and the biotinylated peptide substrate in HTRF Kinase Buffer.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 4 µL of ATP solution in HTRF Kinase Buffer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a pre-mixed solution of the Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin in HTRF Detection Buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable software.

Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening Start Start Compound_Library Indazole Compound Library Start->Compound_Library Primary_Screen Primary Screen (e.g., HTRF Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Lead_Selection->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (e.g., Xenograft Model) Cell_Based_Assay->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A typical workflow for screening and identifying potent kinase inhibitors.

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of indazole compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., HUVEC, HT-29)

  • Complete cell culture medium

  • Indazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

II. Anti-Inflammatory Potential of Indazole Derivatives

Indazole-based compounds have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13] The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.[14]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many indazole derivatives are attributed to their ability to selectively inhibit COX-2 over COX-1.[12][13] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

Signaling Pathway: COX-2 and NF-κB in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade, which is often regulated by the NF-κB signaling pathway.

COX2_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_Degradation->NFkB_Activation COX2_Gene COX-2 Gene Transcription NFkB_Activation->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Pro-inflammatory Prostaglandins COX2_Protein->Prostaglandins Catalyzes conversion of Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazole_Inhibitor Indazole COX-2 Inhibitor Indazole_Inhibitor->COX2_Protein Inhibits QC_AD_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) APP->Abeta Cleavage by β- and γ-secretase Beta_Secretase β-Secretase Gamma_Secretase γ-Secretase pE_Abeta Pyroglutamate-Aβ (pE-Aβ) Abeta->pE_Abeta Modification by QC Glutaminyl Cyclase (QC) QC->pE_Abeta Aggregation Aggregation pE_Abeta->Aggregation Amyloid_Plaques Amyloid Plaques Aggregation->Amyloid_Plaques Neurotoxicity Neurotoxicity Amyloid_Plaques->Neurotoxicity Indazole_Inhibitor Indazole QC Inhibitor Indazole_Inhibitor->QC Inhibits

Caption: The role of Glutaminyl Cyclase in the formation of neurotoxic pE-Aβ.

Quantitative Data: Neuroprotective Activity of Indazole Derivatives

The following table provides IC50 values for representative indazole-based inhibitors against neurodegenerative targets.

CompoundTargetIC50 (nM)Reference
N-(3-methylindazole-6-yl)-N'-(cyclohexyl)ureaGlutaminyl Cyclase (QC)3.2[15]
N-(3-methylindazole-5-yl)-N'-(cyclohexyl)ureaGlutaminyl Cyclase (QC)2.3[15]
Compound 6Acetylcholinesterase (AChE)1.8 µM[16]
Compound 7Acetylcholinesterase (AChE)2.5 µM[16]
Experimental Protocols

This protocol describes the creation of an acute mouse model of Alzheimer's disease by intracerebroventricular (ICV) injection of amyloid-beta peptides. [17][18][19] Materials:

  • Aβ1-42 peptide

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Hamilton syringe with a 26-gauge needle

  • Stereotaxic apparatus

  • Surgical tools

Procedure:

  • Aβ1-42 Preparation: Dissolve Aβ1-42 peptide in sterile saline to the desired concentration and incubate at 37°C for a period to allow for aggregation into oligomeric species.

  • Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline scalp incision to expose the skull.

    • Using stereotaxic coordinates, drill a small hole over the lateral ventricle.

  • ICV Injection: Slowly infuse a small volume (e.g., 2-3 µL) of the prepared Aβ1-42 solution into the lateral ventricle using the Hamilton syringe.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring.

  • Behavioral and Histological Analysis: After a designated period, assess cognitive function using behavioral tests (e.g., Morris water maze) and perform histological analysis of the brain tissue to evaluate plaque deposition and neuroinflammation.

IV. Synthesis of the Indazole Scaffold

The versatility of the indazole scaffold in drug discovery is also due to the numerous synthetic routes available for its construction and functionalization. [3][20]Common methods include the Fischer indole synthesis, the Davis-Beirut reaction, and various cyclization strategies involving ortho-substituted anilines and hydrazines. [3][20]Recent advances have also focused on transition-metal-catalyzed C-H functionalization to introduce diverse substituents onto the indazole core. [20]The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

V. Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with significant contributions to the development of therapies for cancer, inflammation, and neurodegenerative diseases. The success of indazole-based drugs like pazopanib and axitinib in oncology has paved the way for further exploration of this versatile moiety.

Future research will likely focus on:

  • Developing more selective inhibitors: While multi-targeted kinase inhibitors have their advantages, designing indazole derivatives with higher selectivity for specific kinase isoforms or other targets could lead to improved efficacy and reduced off-target effects.

  • Exploring new therapeutic areas: The demonstrated activity of indazoles in inflammation and neuroprotection warrants further investigation into their potential for treating a broader range of diseases.

  • Leveraging novel synthetic methodologies: The continued development of innovative synthetic methods will enable the creation of more diverse and complex indazole libraries for high-throughput screening.

References

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Foundational

A Technical Guide to 2-Methyl-2H-indazol-6-amine: A Core Synthetic Intermediate in Modern Drug Discovery

This document provides an in-depth technical examination of 2-Methyl-2H-indazol-6-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its chemical identity, synthesis, safety...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of 2-Methyl-2H-indazol-6-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its chemical identity, synthesis, safety protocols, and, most critically, its role as a key intermediate in the development of targeted therapeutics, including kinase and PARP inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this compound's strategic importance and practical application.

Compound Profile and Significance

2-Methyl-2H-indazol-6-amine belongs to the indazole class of bicyclic nitrogen-containing heterocycles. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) make it an ideal framework for designing potent and selective enzyme inhibitors.

The specific isomer, 2-Methyl-2H-indazol-6-amine, is distinguished by two key features:

  • N2-Methylation: The methyl group is located on the N2 position of the pyrazole ring. This specific substitution is crucial for orienting the molecule within the active sites of target proteins and is often a key determinant of biological activity.[1] While the 1H-indazole tautomer is generally more thermodynamically stable, synthetic strategies can be employed to selectively yield the kinetically favored or desired 2H-isomer.[1][2]

  • C6-Amine Group: The primary amine at the 6-position serves as a versatile chemical handle. It provides a nucleophilic site for subsequent coupling reactions, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures, which is fundamental to building libraries of potential drug candidates.[1]

Physicochemical & Structural Data

A summary of the key properties of 2-Methyl-2H-indazol-6-amine is presented below for quick reference.

PropertyValueSource
CAS Number 50593-30-1[3][4]
Molecular Formula C₈H₉N₃[3][4]
Molecular Weight 147.18 g/mol [3][4]
IUPAC Name 2-methylindazol-6-amine[3]
Appearance Solid (form may vary)[5]
Solubility <0.1 µg/mL at pH 7.4[3]
Predicted XlogP 1.3[6]

Safety, Handling, and Storage

Ensuring the safe handling of 2-Methyl-2H-indazol-6-amine is paramount in a laboratory setting. The compound presents several hazards that necessitate strict adherence to safety protocols.

GHS Hazard Classification

Based on aggregated data from suppliers, the compound is classified as follows:[3][7]

  • H302: Harmful if swallowed (Acute toxicity, oral).[3][7]

  • H315: Causes skin irritation.[3][7]

  • H319: Causes serious eye irritation.[3][7]

The corresponding signal word is Warning .[3][7]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dusts.[8][9][10]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[8] A lab coat or impervious clothing should be worn to prevent skin contact.[9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face particle respirator may be necessary.[9][10]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[7] Wash hands and face thoroughly after handling.[7][8]

First Aid Measures
  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[7][8]

  • If on Skin: Take off immediately all contaminated clothing. Wash off with plenty of soap and water.[8][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist.[8][10]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[9][10]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Some suppliers recommend storage at 2-8 °C, under an inert atmosphere, as the material may be air-sensitive.[8]

General Synthesis Pathway

The synthesis of 2-Methyl-2H-indazol-6-amine typically involves a multi-step process starting from a commercially available nitro-indazole precursor. The key transformations are the regioselective methylation of the indazole nitrogen and the subsequent reduction of the nitro group.

The diagram below illustrates a representative workflow for the synthesis.

Synthesis_Workflow cluster_0 Step 1: N2-Methylation cluster_1 Step 2: Nitro Group Reduction Start 6-Nitro-1H-indazole Intermediate 2-Methyl-6-nitro-2H-indazole Start->Intermediate Methylating Agent (e.g., (CH₃O)₃CH, H₂SO₄) Final 2-Methyl-2H-indazol-6-amine Intermediate->Final Reducing Agent (e.g., SnCl₂, HCl or H₂, Pd/C)

Caption: General synthetic workflow for 2-Methyl-2H-indazol-6-amine.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative synthesis adapted from procedures for analogous compounds.[1][11][12] Researchers must optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

  • Rationale: This step focuses on the selective methylation at the N2 position of the indazole ring. The use of an acid catalyst with a reagent like trimethyl orthoformate can favor the formation of the 2H-isomer over the 1H-isomer.[1][11]

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-nitro-1H-indazole (1 equivalent).

    • Add a suitable solvent system, such as a mixture of toluene and N,N-dimethylformamide (DMF).

    • Add trimethyl orthoformate (approx. 4 equivalents).

    • Cool the mixture in an ice bath (0-5 °C).

    • Slowly add concentrated sulfuric acid (approx. 0.7 equivalents) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 60 °C for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting residue contains the desired 2-Methyl-6-nitro-2H-indazole, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine

  • Rationale: The reduction of the aromatic nitro group to a primary amine is a standard and reliable transformation. Tin(II) chloride in an acidic medium is a classic and effective method for this conversion.[12] Alternatively, catalytic hydrogenation offers a cleaner workup.

  • Procedure (using SnCl₂):

    • Dissolve the crude 2-Methyl-6-nitro-2H-indazole (1 equivalent) from the previous step in a suitable solvent like 2-methoxyethyl ether or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Under a nitrogen atmosphere, add tin(II) chloride (SnCl₂) (approx. 2.8-3.0 equivalents).

    • Add concentrated hydrochloric acid (HCl) dropwise, ensuring the temperature remains below 5 °C.[12]

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 45-60 minutes, or until the reaction is complete by TLC/LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: This is an exothermic process.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methyl-2H-indazol-6-amine.

    • The final product can be purified by silica gel column chromatography to achieve high purity.

Role as a Strategic Intermediate in Drug Synthesis

The true value of 2-Methyl-2H-indazol-6-amine lies in its application as a core building block for high-value pharmaceutical targets. The 6-amino group is a perfect anchor point for coupling with other molecular fragments, typically via amide bond formation or nucleophilic aromatic substitution.

Indazole 2-Methyl-2H- indazol-6-amine Target Target Molecule (e.g., Kinase/PARP Inhibitor) Indazole->Target Coupling Reaction Fragment Pharmacophore Fragment (e.g., R-COCl or R-X) Fragment->Target

Caption: Use of the indazole intermediate in a coupling reaction.

Case Study: Synthesis of PARP Inhibitors (e.g., Niraparib Analogs)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with DNA repair deficiencies, such as those with BRCA1/2 mutations.[13][14] Niraparib is a potent PARP inhibitor featuring a 2-phenyl-2H-indazole-7-carboxamide core.[13][15] While Niraparib itself is a 7-carboxamide, the 2-substituted-2H-indazole scaffold is the key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, thus blocking the enzyme's active site.[14][16]

2-Methyl-2H-indazol-6-amine serves as an excellent starting point for creating analogs of such inhibitors. A synthetic chemist could use it in a sequence involving:

  • Diazotization and Sandmeyer Reaction: Converting the 6-amine to other functional groups (e.g., a halogen or cyano group) to enable different coupling strategies.

  • Coupling Reactions: Directly using the amine to form an amide bond with a substituted benzoic acid or to perform a nucleophilic substitution on an activated heterocyclic ring, thereby building out the rest of the inhibitor structure.

Case Study: Synthesis of Pazopanib (A Tyrosine Kinase Inhibitor)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[11] Its molecular structure is built from three key fragments: an indazole, a pyrimidine, and a sulfonamide.[11] A crucial intermediate in many reported syntheses of Pazopanib is N,2,3-trimethyl-2H-indazol-6-amine, a very close analog of the title compound.[11][17]

The synthesis of this key Pazopanib intermediate highlights the principles discussed:

  • Starting Material: The synthesis often begins with 3-methyl-6-nitro-1H-indazole.[11]

  • Transformations: A sequence of reductions and methylations, including a selective N2-methylation similar to the one described in Section 3.1, is used to produce N,2,3-trimethyl-2H-indazol-6-amine.[11]

  • Final Coupling: This indazole intermediate is then coupled with a chloropyrimidine fragment (specifically, 2,4-dichloropyrimidine followed by reaction with a sulfonamide piece) to assemble the final Pazopanib molecule.[11][18][19]

The successful and efficient synthesis of this specific N2-methylated indazole amine is a critical bottleneck in the overall production of Pazopanib, underscoring the industrial importance of mastering the chemistry of compounds like 2-Methyl-2H-indazol-6-amine.[11]

Conclusion

2-Methyl-2H-indazol-6-amine is more than just a chemical compound; it is a strategic asset in the arsenal of the medicinal chemist. Its synthesis, while requiring careful control of regioselectivity, yields a versatile intermediate with a functional handle perfectly positioned for elaboration into complex, high-value molecules. Its demonstrated relevance in the construction of clinically important drug classes, such as PARP and tyrosine kinase inhibitors, confirms its status as a core building block in the ongoing quest for novel therapeutics. A thorough understanding of its properties, synthesis, and handling is therefore essential for any research organization engaged in modern drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590220, 2-Methyl-2H-indazol-6-amine. Retrieved from [Link]

  • BASF. (2025, December 1). Safety Data Sheet. Retrieved from a generic URL structure provided by the search tool, specific document not directly accessible.
  • Chemcd. (n.d.). 2-METHYL-2H-INDAZOL-6-AMINE | 50593-30-1. Retrieved from [Link]

  • Chemcd. (n.d.). 2-METHYL-2H-INDAZOL-6-AMINE | 50593-30-1, Others. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (2-methyl-2H-indazol-6-yl)methanamine. Retrieved from a generic URL structure provided by the search tool, specific document not directly accessible.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11542827, 2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • Nguyen, T. H. L., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2024(2), M1834. [Link]

  • Pharmaffiliates. (n.d.). N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • LookChem. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • PubChemLite. (n.d.). 2-methyl-2h-indazol-6-amine (C8H9N3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590075, 2-Methyl-2H-indazol-3-amine. Retrieved from [Link]

  • Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Scientific Reports, 12(1), 1137. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

  • IRBM. (2022, February 21). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Retrieved from [Link]

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1676. [Link]

  • ResearchGate. (2024, July 22). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • Sharma, A., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(10), 4087. [Link]

  • Thanna, S., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11064-11086. [Link]

  • Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-60. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-2H-indazol-6-amine: A Detailed Protocol for Pharmaceutical Research and Development

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-2H-indazol-6-amine, a critical building block in the development of numerous therapeutic agents. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-2H-indazol-6-amine, a critical building block in the development of numerous therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a procedural guide but also the underlying scientific rationale for key experimental choices. The protocol is designed to be self-validating, with integrated checkpoints for characterization and purity assessment. All procedural steps are grounded in established and peer-reviewed methodologies to ensure reproducibility and safety.

Introduction: The Significance of 2-Methyl-2H-indazol-6-amine in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing enzyme inhibitors and receptor modulators. Among indazole derivatives, 2-Methyl-2H-indazol-6-amine stands out as a key intermediate in the synthesis of several notable drugs, including the potent anti-cancer agent Pazopanib.[4][5][6] The strategic placement of the methyl group on the N2 position of the indazole ring and the amino group at the C6 position are crucial for the biological activity of the final drug products.

This guide will focus on a robust and scalable synthetic route starting from the commercially available 3-methyl-6-nitro-1H-indazole. This pathway involves a two-step sequence: the reduction of the nitro group to an amine, followed by a selective methylation of the indazole nitrogen. The rationale for this approach lies in its efficiency and the relatively high yields reported in the literature.[4][5]

Synthetic Strategy Overview

The synthesis of 2-Methyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole proceeds through two key transformations:

  • Reduction of the Nitro Group: The nitro group at the 6-position is reduced to a primary amine.

  • Selective N-Methylation: A methyl group is selectively introduced at the N2 position of the indazole ring.

This strategic sequence is critical for achieving the desired isomer. Performing the methylation after the reduction of the nitro group can influence the regioselectivity of the N-methylation.

Synthesis_Workflow Start 3-Methyl-6-nitro-1H-indazole Step1 Reduction of Nitro Group Start->Step1 Intermediate 3-Methyl-1H-indazol-6-amine Step1->Intermediate SnCl2·2H2O, HCl Step2 Selective N2-Methylation Intermediate->Step2 Product 2-Methyl-2H-indazol-6-amine Step2->Product Trimethyl orthoformate, H2SO4

Figure 1: High-level overview of the synthetic workflow for 2-Methyl-2H-indazol-6-amine.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-Methyl-6-nitro-1H-indazole≥98%Commercially AvailableStarting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS ReagentCommercially AvailableReducing agent
Concentrated Hydrochloric Acid (HCl)37%Commercially AvailableAcid catalyst
Ethyl AcetateACS GradeCommercially AvailableSolvent
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially AvailableBase for neutralization
MethanolAnhydrousCommercially AvailableSolvent
Trimethyl orthoformate≥98%Commercially AvailableMethylating agent
Concentrated Sulfuric Acid (H₂SO₄)98%Commercially AvailableCatalyst for methylation
TolueneAnhydrousCommercially AvailableSolvent
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableCo-solvent
Round-bottom flasksVarious sizesStandard laboratory supplier
Magnetic stirrer with heating mantleStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Buchner funnel and filter paperStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring

3.2. Step 1: Synthesis of 3-Methyl-1H-indazol-6-amine

This step involves the reduction of the nitro group of 3-methyl-6-nitro-1H-indazole using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.[4][5]

Procedure:

  • To a 100 mL round-bottom flask, add 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol, 1 eq).

  • Disperse the starting material in ethyl acetate (10 mL) and cool the mixture to 0 °C using an ice bath.

  • Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol, 4 eq) to the cooled suspension.

  • With vigorous stirring, add concentrated HCl (1 mL) dropwise over 1 minute, ensuring the internal temperature remains below 10 °C.

  • After the addition of HCl is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.

  • Monitor the reaction progress by TLC (n-hexane/ethyl acetate, 3:7). The starting material will have a different Rf value than the product.

  • Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C.

  • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) under vigorous stirring until the pH of the aqueous layer is approximately 9. This will precipitate the tin salts.

  • Filter the mixture through a Buchner funnel and wash the precipitate with ethyl acetate (3 x 15 mL).

  • Combine the organic filtrates and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 3-methyl-1H-indazol-6-amine, is obtained as a yellow-brown solid and can be used in the next step without further purification. A typical yield is around 87%.[4]

Rationale for Experimental Choices:

  • Tin(II) Chloride: This is a classic and effective reagent for the reduction of aromatic nitro groups to amines. It is relatively inexpensive and the reaction conditions are mild.

  • Hydrochloric Acid: The acidic medium is necessary for the reduction reaction to proceed.

  • Ethyl Acetate: This solvent is chosen for its ability to dissolve the starting material and for its ease of removal after the reaction.

  • Sodium Carbonate Neutralization: This step is crucial to quench the reaction, neutralize the excess acid, and precipitate the tin salts, facilitating their removal.

3.3. Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine

This step involves the selective N2-methylation of 3-methyl-1H-indazol-6-amine using trimethyl orthoformate in the presence of a strong acid catalyst.[5] The tautomerism of the indazole ring can lead to a mixture of N1 and N2 methylated products; however, the use of concentrated sulfuric acid favors the formation of the N2-methylated isomer.[5]

Methylation_Mechanism cluster_0 Tautomerism of Indazole cluster_1 N2-Methylation 1H-Indazole 1H-Indazole 2H-Indazole 2H-Indazole 1H-Indazole->2H-Indazole Proton Transfer N2-Methylated Product N2-Methylated Product 2H-Indazole->N2-Methylated Product Reaction with Trimethyl Orthoformate (H2SO4 catalyst)

Figure 2: Conceptual diagram illustrating the tautomerism of the indazole ring and the selective N2-methylation.

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine toluene (30 mL), N,N-dimethylformamide (DMF) (3 mL), and trimethyl orthoformate (5.4 mL, 49.6 mmol, 4 eq).

  • Cool the mixture to 5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.5 mL, 8.7 mmol, 0.7 eq) dropwise to the stirred mixture.

  • After stirring for 5 minutes, add 3-methyl-1H-indazol-6-amine (assuming a quantitative yield from the previous step, ~1.82 g, 12.4 mmol, 1 eq) to the reaction vessel.

  • Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • The resulting residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-Methyl-2H-indazol-6-amine as the final product.

Rationale for Experimental Choices:

  • Trimethyl Orthoformate: This reagent serves as the methyl source. It is known to be effective for the methylation of heterocyclic compounds.

  • Sulfuric Acid: The strong acid catalyst is crucial for promoting the reaction and directing the methylation to the N2 position.

  • Toluene and DMF: This solvent system provides good solubility for the reactants and allows for the reaction to be carried out at a controlled temperature.

Characterization and Data

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundExpected YieldMelting Point (°C)Spectroscopic Data
3-Methyl-1H-indazol-6-amine~87%203.8-204.5¹H NMR (500 MHz, CDCl₃): δ 9.44 (s, 1H), 7.43 (d, J = 8.5 Hz, 1H), 6.57-6.55 (m, 2H), 3.84 (s, 2H), 2.50 (s, 3H). MS (ESI): m/z 148.08 [M+H]⁺.[4]
2-Methyl-2H-indazol-6-amine~55% (overall)Not specified¹H NMR and ¹³C NMR should be performed to confirm the structure. MS (ESI): m/z 148.08 [M+H]⁺.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Concentrated Acids (HCl, H₂SO₄): These are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

    • Tin(II) Chloride: Can be harmful if swallowed or inhaled. Avoid creating dust.

    • Organic Solvents: Toluene, ethyl acetate, and DMF are flammable and have associated health risks. Avoid inhalation of vapors and contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Methyl-2H-indazol-6-amine, a valuable intermediate in pharmaceutical research. By following the outlined procedures and paying close attention to the safety precautions, researchers can confidently prepare this compound in good yield and purity. The provided rationale for the experimental choices aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific applications.

References

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. Retrieved from [Link]

  • Nguyen, T. A., et al. (2022). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. Retrieved from [Link]

  • Nguyen, T. A., et al. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]

  • ACS Publications. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Regioselective Synthesis of 2H-Indazoles

Introduction: The Privileged 2H-Indazole Scaffold The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] It exists in two primary tauto...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a "privileged scaffold" frequently incorporated into a wide array of pharmacologically active agents.[2][3] Notable examples include the PARP inhibitor Niraparib, and the tyrosine kinase inhibitors Pazopanib and Axitinib, which are critical in oncology.[3] The diverse biological activities associated with this scaffold, including anti-inflammatory, antimicrobial, and antitumor properties, have fueled intense interest in developing efficient and regioselective synthetic methodologies.[1][4]

A primary challenge in indazole synthesis is controlling the regioselectivity to favor the desired 2H-isomer over the 1H-counterpart.[5] Direct alkylation or arylation of an unsubstituted indazole core often yields inseparable mixtures.[5] Consequently, synthetic strategies that construct the heterocyclic ring system in a controlled manner are paramount. This guide provides an in-depth analysis of key reaction conditions and protocols for the regioselective synthesis of 2H-indazoles, focusing on the causality behind experimental choices to empower researchers in drug discovery and development.

Strategy 1: Reductive Cyclization of o-Nitroaryl Precursors (Cadogan Reaction)

The Cadogan reaction is a classical and robust method for forming the N-N bond in 2H-indazoles via the reductive cyclization of ortho-nitroaryl precursors.[3][6] The traditional approach involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene (a Schiff base), which is then deoxygenated and cyclized using a stoichiometric amount of a phosphine or phosphite reagent at high temperatures (>150 °C).[4][6]

Causality and Mechanistic Insight: The reaction is widely accepted to proceed through the deoxygenation of the nitro group by the P(III) reagent (e.g., triethyl phosphite or tri-n-butylphosphine) to generate a transient nitrene intermediate.[6] This highly reactive nitrene then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to yield the 2H-indazole. However, recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways may also be operational, particularly under milder conditions.[6][7] The choice of the P(III) reagent and solvent is critical; tri-n-butylphosphine in a protic solvent like isopropanol has been shown to enable the reaction at significantly lower temperatures (80 °C), enhancing the safety profile and functional group tolerance.[5][8]

Workflow for One-Pot Condensation and Reductive Cyclization

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A o-Nitrobenzaldehyde C o-Imino-nitrobenzene (Schiff Base Intermediate) A->C B Primary Amine (R-NH2) B->C E 2H-Indazole Product C->E 80 °C, i-PrOH D P(n-Bu)3 (Reducing Agent) D->C

Caption: One-pot synthesis of 2H-indazoles via condensation followed by Cadogan reductive cyclization.

Comparative Reaction Conditions for Reductive Cyclization
PrecursorReducing AgentSolventTemperature (°C)Yield (%)Reference
o-Imino-nitrobenzeneP(OEt)₃ (excess)Neat150Moderate to Good[4]
o-Imino-nitrobenzeneP(n-Bu)₃ (3.0 equiv.)i-PrOH80Moderate to Excellent[5][8]
o-NitroazobenzeneHexamethylphosphetane (15 mol%)Toluene100Good[9]
Protocol 1: Mild, One-Pot Synthesis of 2-Aryl-2H-indazoles[5][8]

This protocol describes a general method for synthesizing a wide range of 2H-indazoles under mild conditions, eliminating the need to isolate the Schiff base intermediate.

Materials:

  • ortho-Nitrobenzaldehyde derivative (1.0 equiv)

  • Aniline or aliphatic amine derivative (1.1 equiv)

  • Tri-n-butylphosphine (P(n-Bu)₃) (3.0 equiv)

  • Isopropanol (i-PrOH)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the ortho-nitrobenzaldehyde (1.0 equiv), the primary amine (1.1 equiv), and isopropanol.

  • Stir the mixture at 80 °C for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add tri-n-butylphosphine (3.0 equiv) to the reaction mixture. Causality Note: The phosphine acts as the deoxygenating agent. Using it in excess ensures complete conversion of the nitro group.

  • Continue to stir the reaction at 80 °C for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2H-indazole product.

  • Key Insight: The use of a protic solvent (i-PrOH) is compatible with imine formation and facilitates the reductive cyclization at a lower temperature compared to traditional methods.[5] This method has been shown to retain stereochemistry at the α-position when using optically pure α-branched aliphatic amines.[5]

Strategy 2: Transition Metal-Catalyzed Cyclizations

Modern synthetic chemistry has increasingly relied on transition metals to forge complex bonds with high efficiency and selectivity. Several powerful methods for 2H-indazole synthesis have emerged, leveraging copper, palladium, rhodium, and cobalt catalysis.

A. Copper-Catalyzed Three-Component Synthesis

A highly efficient and atom-economical approach involves a one-pot, three-component reaction between a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I).[9][10][11] This method is valued for its operational simplicity and use of readily available starting materials.[9]

Causality and Mechanistic Insight: The reaction cascade is believed to proceed through an initial condensation of the 2-bromobenzaldehyde and the amine to form the corresponding imine. The copper catalyst then facilitates a crucial sequence of C-N and N-N bond formations. It is proposed that the copper activates the azide, which then displaces the bromide via an SNAr-type reaction. Subsequent copper-mediated denitrogenation and intramolecular cyclization lead to the final 2H-indazole product.[12]

Workflow for Copper-Catalyzed Three-Component Synthesis

G cluster_0 One-Pot Reaction A 2-Bromobenzaldehyde F 2H-Indazole Product A->F Consecutive C-N & N-N Formation B Primary Amine (R-NH2) B->F Consecutive C-N & N-N Formation C Sodium Azide (NaN3) C->F Consecutive C-N & N-N Formation D Catalyst System: CuI / TMEDA D->F E Solvent: DMSO, 120 °C E->F

Caption: Convergent one-pot, three-component synthesis of 2H-indazoles catalyzed by copper.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted-2H-indazoles[11]

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 equiv, 1.5 mmol)

  • Primary amine (1.2 equiv, 1.8 mmol)

  • Sodium azide (NaN₃) (2.0 equiv, 3.0 mmol)

  • Copper(I) iodide (CuI) (0.1 equiv, 0.15 mmol)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 equiv, 0.15 mmol)

  • Dimethyl sulfoxide (DMSO) (5.0 mL)

Procedure:

  • To an oven-dried reaction flask, add the 2-bromobenzaldehyde (1.5 mmol), the primary amine (1.8 mmol), sodium azide (3.0 mmol), CuI (0.15 mmol), and TMEDA (0.15 mmol).

  • Add DMSO (5.0 mL) to the flask. Causality Note: DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates the nucleophilic aromatic substitution step. TMEDA acts as a ligand, stabilizing the copper catalyst and enhancing its reactivity.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 2H-indazole.

  • Key Insight: For anilines with strong electron-withdrawing groups, a stepwise addition (pre-forming the imine before adding NaN₃ and the catalyst) can improve yields.[11]

B. Rhodium/Cobalt-Catalyzed C-H Activation of Azobenzenes

An elegant strategy for synthesizing N-aryl-2H-indazoles involves the C-H activation and annulation of azobenzenes with various coupling partners, such as aldehydes or acrylates.[1] This approach leverages the azo group as an effective directing group to functionalize the ortho C-H bond.

Causality and Mechanistic Insight: Using a CpCo(III) or CpRh(III) catalyst, the azo nitrogen coordinates to the metal center, directing the regioselective cleavage of the ortho C-H bond to form a five-membered metallacycle intermediate.[13] This intermediate then undergoes insertion with a coupling partner like an aldehyde. Subsequent cyclization and aromatization (often via dehydration) furnish the N-aryl-2H-indazole product. Acetic acid is often used as a proton source to facilitate the protonolysis steps in the catalytic cycle.[13]

Protocol 3: Cobalt(III)-Catalyzed Synthesis from Azobenzenes and Aldehydes[13]

Materials:

  • Azobenzene derivative (1.0 equiv)

  • Aldehyde (2.0 equiv)

  • [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ (catalyst, 2.5 mol%)

  • Acetic Acid (AcOH) (0.2 equiv)

  • 1,4-Dioxane

Procedure:

  • In a reaction tube, combine the azobenzene (1.0 equiv), aldehyde (2.0 equiv), the air-stable cationic Co(III) catalyst (2.5 mol%), and acetic acid (0.2 equiv).

  • Add 1,4-dioxane to achieve the desired concentration (e.g., 0.5 M).

  • Seal the tube and heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate the solvent.

  • Purify the crude product via flash column chromatography on silica gel.

Strategy 3: [3+2] Dipolar Cycloaddition of Sydnones and Arynes

For a rapid and exceptionally mild route to 2H-indazoles, the [3+2] dipolar cycloaddition between sydnones and in situ-generated arynes is a powerful option.[14] This method offers excellent yields and regioselectivity, with no contamination from the 1H-indazole isomer.[14]

Causality and Mechanistic Insight: The reaction is initiated by the generation of a highly reactive aryne intermediate, typically from a silylaryl triflate precursor upon treatment with a fluoride source like TBAF. The sydnone, acting as a 1,3-dipole, undergoes a cycloaddition reaction with the aryne to form a bicyclic adduct. This adduct is unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide to afford the aromatic 2H-indazole product.[14]

Reaction Pathway for [3+2] Cycloaddition

G A Silylaryl Triflate C Aryne Intermediate A->C B Fluoride Source (e.g., TBAF) B->C E Bicyclic Adduct (Unstable) C->E D Sydnone (1,3-Dipole) D->E [3+2] Cycloaddition F 2H-Indazole Product E->F Retro-[4+2] (-CO2)

Caption: Synthesis of 2H-indazoles via aryne generation and subsequent [3+2] cycloaddition with a sydnone.

Protocol 4: General Procedure for Sydnone-Aryne Cycloaddition[14]

Materials:

  • Sydnone derivative (1.2 equiv)

  • 2-(Trimethylsilyl)aryl triflate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve the sydnone (1.2 equiv) and the silylaryl triflate (1.0 equiv) in acetonitrile in a reaction flask at 0 °C.

  • Add the TBAF solution (2.0 equiv) dropwise to the stirred mixture. Causality Note: TBAF is the fluoride source that abstracts the silyl group and initiates the elimination of the triflate to generate the reactive aryne intermediate.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting residue by flash chromatography on silica gel to obtain the pure 2H-indazole.

Conclusion

The synthesis of the 2H-indazole scaffold is a dynamic field with a range of powerful methodologies available to the modern chemist. Classical methods like the Cadogan reductive cyclization remain highly relevant, especially with recent modifications that allow for milder reaction conditions.[5][8] For rapid access to diverse libraries, copper-catalyzed three-component reactions offer an efficient and convergent pathway from simple starting materials.[11] Furthermore, transition-metal-catalyzed C-H activation and cycloaddition strategies provide elegant and often highly regioselective routes to complex 2H-indazoles that are otherwise difficult to access.[1][14] The choice of synthetic strategy will ultimately depend on factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability. Understanding the mechanistic underpinnings of each method, as detailed in this guide, is crucial for troubleshooting and adapting these protocols for the synthesis of novel therapeutic agents.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 5036. [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 84(10), 6288–6296. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Shaik, S. P., et al. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 7(2). [Link]

  • Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(22), 9519–9525. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]

  • Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9. [Link]

  • Li, H., Li, P., & Wang, L. (2013). Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Synfacts, 9(5), 0484. [Link]

  • Thirunavukkarasu, V. S., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(4), 1428–1431. [Link]

  • Kán, J., et al. (2007). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Tetrahedron, 63(15), 3143–3150. [Link]

  • Sharghi, H., & Aberi, M. (2014). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]

  • Terholsen, H., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2017). Molecules, 22(12), 2135. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Role of 2-Methyl-2H-indazol-6-amine Derivatives in Pazopanib Synthesis

Introduction: The Architectural Significance of the Indazole Core in Pazopanib Pazopanib, marketed as Votrient®, is a cornerstone therapy for advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1] Its mech...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Indazole Core in Pazopanib

Pazopanib, marketed as Votrient®, is a cornerstone therapy for advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1] Its mechanism of action relies on the potent, multi-targeted inhibition of tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), which are critical drivers of tumor angiogenesis and growth.[2][3] The chemical architecture of Pazopanib is a carefully orchestrated assembly of three key moieties: a sulfonamide, a pyrimidine, and an indazole ring system.[2]

The N-methylated indazole component is particularly crucial for the molecule's biological activity, serving as a key pharmacophore that anchors the drug within the ATP-binding pocket of the target kinases.[2] Consequently, the efficient and high-purity synthesis of the indazole precursor is a critical determinant of the overall success of Pazopanib manufacturing.

This document provides a detailed guide for researchers and drug development professionals on the utilization of 2,3-dimethyl-2H-indazol-6-amine as the foundational precursor for the indazole core of Pazopanib. While the user prompt specified "2-Methyl-2H-indazol-6-amine", a comprehensive review of established synthetic literature reveals that 2,3-dimethyl-2H-indazol-6-amine is the more direct and industrially relevant starting material for the most common synthetic routes.[4][5] This guide will, therefore, focus on this key dimethylated intermediate, elucidating its conversion into the advanced intermediate, N,2,3-trimethyl-2H-indazol-6-amine, and its subsequent incorporation into the final Pazopanib molecule. We will explore the causality behind strategic synthetic choices, provide detailed, validated protocols, and outline the necessary analytical controls for ensuring a robust and reproducible process.

Rationale and Strategic Synthesis Overview

The synthesis of Pazopanib is a convergent process where the three main structural units are synthesized separately and then coupled. The most efficient and widely adopted strategies involve the sequential coupling of the indazole, pyrimidine, and sulfonamide fragments.[5] The advantage of this approach is that it allows for the purification of intermediates at each stage, leading to a higher purity final Active Pharmaceutical Ingredient (API) and avoiding complex purification challenges at the final step.

There are two primary, field-proven strategies for assembling the Pazopanib molecule starting from the 2,3-dimethyl-2H-indazol-6-amine precursor:

  • Route A: Sequential Nucleophilic Aromatic Substitution (SNAr) and Methylation. This is the most commonly cited route. It involves the initial reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine. This is followed by the methylation of the secondary amine, and a final SNAr reaction with 5-amino-2-methylbenzenesulfonamide.[4][5]

  • Route B: Pre-methylation of the Indazole. In this alternative approach, 2,3-dimethyl-2H-indazol-6-amine is first converted to N,2,3-trimethyl-2H-indazol-6-amine.[2][6] This trimethylated intermediate is then coupled with the pyrimidine-sulfonamide backbone. This route avoids the use of potentially mutagenic alkylating agents on a more complex intermediate in the later stages.[7]

This guide will focus on providing a detailed protocol for the more prevalent Route A , as it is well-documented and offers robust yields.

G cluster_0 Pazopanib Synthesis: Overall Strategy (Route A) Indazole 2,3-Dimethyl-2H- indazol-6-amine (Precursor) Intermediate1 N-(2-chloropyrimidin-4-yl)-2,3- dimethyl-2H-indazol-6-amine Indazole->Intermediate1 SNA_r_ Pyrimidine 2,4-Dichloropyrimidine Pyrimidine->Intermediate1 Sulfonamide 5-Amino-2-methyl- benzenesulfonamide Pazopanib Pazopanib (Final API) Sulfonamide->Pazopanib Intermediate2 N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine Intermediate1->Intermediate2 N-Methylation Intermediate2->Pazopanib SNA_r_ Coupling

Figure 1: High-level overview of the convergent synthesis of Pazopanib (Route A).

Detailed Experimental Protocols

The following protocols are based on established and scalable synthetic methods reported in peer-reviewed literature and patents.[4][5][8]

Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 4)

This step involves a nucleophilic aromatic substitution reaction where the amine group of the indazole precursor displaces a chlorine atom on the pyrimidine ring.

Materials and Reagents:

Reagent/MaterialM.W.Quantity (1 eq)MolesNotes
2,3-Dimethyl-2H-indazol-6-amine161.2110.0 g62.0 mmolStarting Material
2,4-Dichloropyrimidine148.9810.2 g (1.1 eq)68.2 mmolReagent
Triethylamine (TEA)101.199.4 mL (1.1 eq)68.2 mmolBase
Dimethyl sulfoxide (DMSO)78.13100 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dimethyl-2H-indazol-6-amine (10.0 g).

  • Solvent Addition: Add dimethyl sulfoxide (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (9.4 mL) to the solution. TEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add 2,4-dichloropyrimidine (10.2 g) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of the starting indazole spot (Rf may vary) indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash the cake thoroughly with water (3 x 100 mL) to remove residual DMSO and TEA-HCl salt, and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight.

  • Expected Outcome: A pale yellow to off-white solid. Typical yield: 85-95%.

Protocol 2: N-methylation to form N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Intermediate 5)

This step introduces the final methyl group onto the secondary amine, a critical feature for Pazopanib's activity. The choice of base is important; while cesium carbonate is effective, sodium hydroxide is a more cost-effective option for large-scale synthesis.[4]

Materials and Reagents:

Reagent/MaterialM.W.Quantity (1 eq)MolesNotes
Intermediate from Protocol 1273.7310.0 g36.5 mmolStarting Material
Sodium Hydroxide (NaOH)40.002.2 g (1.5 eq)54.8 mmolBase
Methyl Iodide (MeI)141.942.85 mL (1.25 eq)45.6 mmolMethylating Agent
Acetone58.08150 mL-Solvent
Water18.025 mL-Co-solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add the intermediate from Protocol 1 (10.0 g), acetone (150 mL), and water (5 mL). Stir to form a suspension.

  • Base Addition: Add powdered sodium hydroxide (2.2 g). The use of a strong base is necessary to deprotonate the secondary amine, making it a more potent nucleophile.

  • Methylation: Cool the mixture to 0-5 °C in an ice bath. Add methyl iodide (2.85 mL) dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:1) until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from isopropanol or ethanol to yield the pure product.

  • Drying: Dry the purified solid under vacuum at 50 °C.

  • Expected Outcome: A white to off-white crystalline solid. Typical yield: 90-97%.

Protocol 3: Final Coupling to Synthesize Pazopanib Hydrochloride

This is the final convergent step, coupling the two key intermediates via another SNAr reaction, followed by salt formation.

Materials and Reagents:

Reagent/MaterialM.W.Quantity (1 eq)MolesNotes
Intermediate from Protocol 2287.7510.0 g34.7 mmolStarting Material
5-amino-2-methylbenzenesulfonamide186.236.8 g (1.05 eq)36.4 mmolReagent
Isopropanol (IPA)60.10100 mL-Solvent
Concentrated HCl36.46~1 mL-Catalyst/Salt Formation

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL flask, suspend the intermediate from Protocol 2 (10.0 g) and 5-amino-2-methylbenzenesulfonamide (6.8 g) in isopropanol (100 mL).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (approx. 1 mL). The acid protonates the pyrimidine ring, activating it for nucleophilic attack.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.[8]

  • Monitoring: Monitor the reaction for the disappearance of starting materials using HPLC or TLC.

  • Product Isolation: As the reaction proceeds, the hydrochloride salt of Pazopanib will precipitate out of the solution.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid product, wash the filter cake with cold isopropanol (2 x 20 mL), and then with methyl tert-butyl ether (MTBE) (2 x 20 mL).

  • Drying: Dry the final product under vacuum at 60-70 °C.

  • Expected Outcome: A white to slightly pinkish solid. Typical yield: 85-95%.

Figure 2: Step-by-step laboratory workflow for the synthesis of Pazopanib HCl.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the intermediates and the final Pazopanib API. Potential process impurities should be monitored and controlled.[9]

Table of Expected Analytical Data:

CompoundTestSpecification
Intermediate 2 AppearanceWhite to off-white solid
¹H NMR (CDCl₃)Conforms to structure. Key peaks: δ ~2.5 (s, 3H), ~2.9 (s, 3H), ~3.7 (s, 3H), ~4.0 (s, 3H).[10]
MS (m/z)[M+H]⁺ at 288.1
HPLC Purity≥ 99.0%
Pazopanib HCl AppearanceWhite to slightly pinkish crystalline powder
¹H NMR (DMSO-d₆)Conforms to structure.
MS (m/z)[M+H]⁺ at 438.1
HPLC Purity≥ 99.5%
Polymorphic FormTypically Form-1 (Anhydrous), confirm by PXRD.[5]
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure by showing the connectivity and chemical environment of all protons.

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound.

  • HPLC (High-Performance Liquid Chromatography): The primary method for determining the purity of the compound and quantifying any impurities.

  • PXRD (Powder X-ray Diffraction): Critical for identifying the crystalline form (polymorph) of the final API, which impacts solubility and bioavailability.[5]

Safety and Handling Precautions

Several reagents used in this synthesis are hazardous and must be handled with appropriate care in a controlled laboratory environment.

  • 2,4-Dichloropyrimidine: Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

  • Methyl Iodide (MeI): Highly toxic, a carcinogen, and a potent alkylating agent. All operations involving MeI must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including double gloves (nitrile), safety goggles, and a lab coat.[11]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Work in a fume hood.

General Laboratory Practices:

  • Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ensure all manipulations are performed in a well-ventilated area or chemical fume hood.[12]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

References

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025). Research & Reviews: Journal of Chemistry. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). OMICS International. [Link]

  • CN112538073A - Preparation method of pazopanib intermediate. (2021).
  • Choi, S. A., et al. (2022). Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. Pharmaceutics. [Link]

  • Qi, H., et al. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy. [Link]

  • Formulation and evaluation of pazopanib-loaded PLGA nanoparticles for enhanced bioavailability and sustained release in cancer chemotherapy. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Li, J., et al. (2018). Synthesis and characterization of four process impurities in pazopanib. Pharmazie. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2024). ResearchGate. [Link]

  • Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. (2022). PubMed. [Link]

  • Bui, T. T. C., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry. [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). Preprints.org. [Link]

  • CN103373989A - Preparation method of intermediate of pazopanib hydrochloride. (2013).
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). OUCI. [Link]

  • MSDS of (2-methyl-2H-indazol-6-yl)methanamine. (n.d.). Capot Chemical. [Link]

  • A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. (2024). World Scientific Publishing. [Link]

  • (PDF) An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024). ResearchGate. [Link]

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Application

The Indazole Nucleus: Application Notes for 2-Methyl-2H-indazol-6-amine in Modern Drug Discovery

Introduction: The Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The indazole nucleus is a prominent member of this class.[1][2][3] As a bioisostere of indole, this aromatic heterocyclic compound, composed of a fused benzene and pyrazole ring, serves as a cornerstone in the design of numerous pharmacologically active molecules.[1][4] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[4][5][6]

This guide focuses on a specific, highly versatile isomer: 2-Methyl-2H-indazol-6-amine . The "2H" tautomer offers a distinct regiochemistry for molecular design, while the methyl group at the N2 position can influence solubility and metabolic stability. Critically, the amine group at the C6 position provides a versatile synthetic handle, allowing for extensive chemical modification and the exploration of structure-activity relationships (SAR).[2] This compound is not merely a building block; it is a strategic starting point for developing next-generation therapeutics, particularly in the realm of oncology.

PropertyValueSource
IUPAC Name 2-methylindazol-6-aminePubChem[7]
CAS Number 50593-30-1PubChem[7]
Molecular Formula C₈H₉N₃PubChem[7]
Molecular Weight 147.18 g/mol PubChem[7]
SMILES CN1C=C2C=CC(=CC2=N1)NPubChem[7]
InChIKey MHCWLERQNFATHZ-UHFFFAOYSA-NPubChem[7]

Core Application: A Premier Scaffold for Protein Kinase Inhibitors

The therapeutic success of indazole derivatives is overwhelmingly linked to their function as protein kinase inhibitors.[6][8] Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. Indazole-based molecules, such as the FDA-approved drugs Axitinib, Pazopanib, and Niraparib, underscore the scaffold's clinical importance.[1][4]

The Causality Behind Efficacy: An ATP Mimetic

The power of the indazole scaffold lies in its ability to act as a surrogate for the adenine base of ATP, the natural substrate for kinases.[9] The nitrogen atoms of the indazole's pyrazole ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone motif that anchors ATP.[8] This competitive inhibition effectively blocks the kinase's signaling function. The 6-amino group on our core molecule is an ideal attachment point for side chains that can extend into other regions of the ATP pocket, thereby conferring potency and selectivity for the target kinase.

Caption: Indazole mimics ATP's hydrogen bonding with the kinase hinge.

Case Study: Designing FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation.[10] Indazole-based scaffolds have been rationally designed to target both wild-type and drug-resistant mutant forms of FLT3.[11][12] The general strategy involves using the indazole core as the hinge-binder and attaching a larger moiety, such as a benzimidazole, to interact with other key residues in the binding pocket.[11][12]

The following workflow outlines the synthesis of a novel library of potential FLT3 inhibitors starting from 2-Methyl-2H-indazol-6-amine.

Caption: General synthetic workflow for inhibitor library creation.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for synthesizing and evaluating indazole-based kinase inhibitors.

Protocol 1: Synthesis of a 6-Aryl-2-Methyl-2H-Indazole Intermediate via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds. To utilize our starting material, the amine must first be converted to a more suitable functional group for coupling, such as a halide. The Sandmeyer reaction is a classic and reliable method for this transformation. This two-step process provides a robust intermediate ready for diversification.

Part A: Diazotization and Halogenation (Sandmeyer Reaction)

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Methyl-2H-indazol-6-amine (1.0 eq) in a 3M solution of hydrobromic acid (HBr, ~4.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30 minutes. The formation of the diazonium salt may be observed by a slight color change. Stir for an additional 30 minutes at 0-5 °C.

  • Halogenation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

  • Reaction Completion & Workup: Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-2-methyl-2H-indazole.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a microwave vial or Schlenk tube, add 6-bromo-2-methyl-2H-indazole (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent & Degassing: Add a mixture of dioxane and water (e.g., 4:1 ratio). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 100-120 °C (conventional heating or microwave) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired 6-aryl-2-methyl-2H-indazole.

Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

Rationale: To determine if a synthesized compound inhibits the target kinase, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal. This system is self-validating as it includes controls for background signal and ATP-to-ADP conversion efficiency.

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Methodology:

  • Plate Setup: Use a white, opaque 384-well plate. Prepare serial dilutions of the synthesized indazole inhibitor in DMSO, then dilute further in kinase buffer. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Kinase Reaction:

    • To each well, add 2.5 µL of the kinase/substrate mixture (e.g., FLT3 kinase and a suitable peptide substrate).

    • Add 0.5 µL of the diluted inhibitor.

    • Initiate the reaction by adding 2.0 µL of ATP solution (at a concentration near the Kₘ for the kinase).

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the plate on a luminometer.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)

Rationale: After confirming biochemical potency, it is crucial to assess if the compound can inhibit the growth of cancer cells that are dependent on the target kinase. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation. A successful anti-cancer agent will reduce the metabolic activity of the cancer cells in a dose-dependent manner.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., an AML cell line with an FLT3 mutation like MV4-11) into a clear 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the indazole inhibitor in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot percent viability against the logarithm of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

2-Methyl-2H-indazol-6-amine is a powerful and versatile scaffold for modern drug discovery. Its inherent ability to mimic ATP allows it to serve as an excellent starting point for the development of potent and selective kinase inhibitors. The protocols outlined here provide a clear, logical, and validated pathway from initial chemical synthesis to biochemical and cell-based evaluation. As researchers continue to probe the vast chemical space accessible from this core, the development of novel indazole-based therapeutics for cancer and other diseases remains a highly promising endeavor.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 590220, 2-Methyl-2H-indazol-6-amine. Available at: [Link]

  • Molekula (n.d.). 2-Methyl-2H-indazol-5-amine. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4978. Available at: [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. Available at: [Link]

  • Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1855-1891. Available at: [Link]

  • Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(2), 949. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15335-15344. Available at: [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1083-1107. Available at: [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. Available at: [Link]

  • Pharmaffiliates (n.d.). N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. Available at: [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472-486. Available at: [Link]

  • Zhou, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry, 18(18), 1547-1567. Available at: [Link]

  • Nguyen, T. A., et al. (2023). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ChemistrySelect, 8(28), e202301138. Available at: [Link]

  • Wang, Y. F., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. Available at: [Link]

  • Caribbean Journal of Sciences and Technology (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Available at: [Link]

Sources

Method

Application Note: A Robust Protocol for In Vitro Kinase Inhibition Assays Using Indazole Derivatives

For Research Use Only. Not for use in diagnostic procedures. Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them a major class of therapeutic targets.[4] The indazole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, with several indazole-containing drugs approved for clinical use.[5][6] This document provides a detailed, field-proven protocol for determining the inhibitory activity of indazole derivatives against a target kinase using a luminescence-based in vitro assay. We delve into the causality behind experimental choices, provide a self-validating system through rigorous quality control, and offer visual guides to the workflow and underlying mechanisms.

Introduction: Kinases and the Rise of Indazole Inhibitors

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation.[2] This seemingly simple modification acts as a molecular switch, controlling protein function, localization, and degradation. With over 500 kinases in the human genome, these enzymes orchestrate the majority of cellular pathways.[2] Consequently, aberrant kinase activity can drive diseases like cancer, inflammation, and neurodegenerative disorders.[1]

Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic strategy.[7][8] Indazole derivatives, in particular, have shown significant promise. Their heterocyclic structure is adept at forming key hydrogen bonds within the kinase ATP pocket, leading to potent inhibition.[5] Numerous indazole-based compounds have been developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases, for targeted cancer therapy.[5][6][9][10]

This guide details a protocol based on the ADP-Glo™ Kinase Assay , a robust, luminescence-based method ideal for quantifying the activity of kinase inhibitors. The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2][11]

Assay Principle: Measuring Kinase Activity via ADP Production

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced.[12]

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the indazole inhibitor are incubated together. The kinase phosphorylates its substrate, converting ATP to ADP. After this reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[12]

The intensity of the light produced is directly proportional to the amount of ADP generated, and therefore, directly proportional to the activity of the kinase.[2] An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

Visualization of Key Concepts

Mechanism of Action: ATP-Competitive Inhibition

Most indazole-based inhibitors function by competing with ATP for the kinase's active site.[7][13][14][15]

cluster_0 Kinase Active Site Kinase Kinase Enzyme ATP ATP (Natural Substrate) ATP->Kinase Binds to active site Inhibitor Indazole Derivative (Inhibitor) Inhibitor->Kinase Competitively binds to active site, blocking ATP

Caption: ATP-competitive inhibitors like indazoles occupy the kinase active site.

Experimental Workflow

The overall process is streamlined for efficiency and reproducibility, making it suitable for screening multiple compounds.

A 1. Reagent Preparation B 2. Compound Serial Dilution A->B C 3. Assay Plate Setup B->C D 4. Kinase Reaction Incubation C->D E 5. ATP Depletion (Add ADP-Glo™ Reagent) D->E F 6. Signal Generation (Add Kinase Detection Reagent) E->F G 7. Data Acquisition (Luminescence Reading) F->G H 8. IC50 Curve Generation G->H

Caption: High-level workflow for the kinase inhibition assay.

Materials and Reagents

Category Item Example Supplier Notes
Enzymes & Substrates Target Kinase (recombinant)Varies by targetEnsure high purity and known activity.
Kinase Substrate (peptide/protein)Varies by targetUse a substrate specific to the target kinase.
Assay Kit ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, etc.
Test Compounds Indazole DerivativesIn-house synthesis/Vendor
Positive Control InhibitorSelleck ChemicalsA known potent inhibitor for the target kinase (e.g., Staurosporine).
Labware White, opaque 384-well platesCorningWhite plates maximize luminescent signal reflection.
Multichannel pipettesGilson, EppendorfEssential for accurate and rapid plate setup.
Equipment Plate reader with luminescence detectionBMG LABTECH, TecanMust be capable of reading glow luminescence.
Solvents & Buffers Dimethyl sulfoxide (DMSO), anhydrousSigma-AldrichFor dissolving inhibitor compounds.[16][17]
Kinase Assay BufferProvided in kit or customTypically: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
UltraPure DNase/RNase-Free WaterThermo FisherFor reagent reconstitution.

Detailed Experimental Protocol

Reagent Preparation

Expert Insight: Proper compound handling is paramount. Many organic small molecules, including indazole derivatives, have poor aqueous solubility.[16] Creating a high-concentration DMSO stock is the standard and most effective method for solubilization.[18][19][20]

  • Indazole Compound Stock: Prepare a 10 mM stock solution of each indazole derivative in 100% anhydrous DMSO. If solubility is an issue, gentle warming (up to 50°C) or sonication can be applied.[20] Store aliquots at -80°C to avoid freeze-thaw cycles.[17]

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in 100% DMSO. It is critical to perform dilutions in DMSO before adding to the aqueous assay buffer to prevent compound precipitation.[16][18] A typical 10-point, 3-fold dilution series is recommended, starting from 1 mM down to 50 nM.

  • Kinase & Substrate/ATP Mix: Prepare the Kinase solution and the Substrate/ATP mixture in Kinase Assay Buffer according to the manufacturer's protocol or pre-determined optimal concentrations. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

Assay Plate Setup (384-well format)

Causality: The plate layout must include proper controls to ensure the data is interpretable.

  • 100% Activity Control (No Inhibitor): These wells receive DMSO vehicle instead of an inhibitor. They represent the maximum kinase activity.

  • 0% Activity Control (Background): These wells contain no kinase. They define the baseline signal of the assay.

  • Compound Addition: Add 1 µL of the serially diluted indazole compounds (or DMSO vehicle for controls) to the appropriate wells of a white, opaque 384-well plate.

  • Kinase Addition: Add 2 µL of the prepared kinase solution to all wells except the "0% Activity" (background) controls. Add 2 µL of Kinase Assay Buffer to the background wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

Kinase Reaction and Signal Detection
  • Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to all wells.

  • Incubate: Mix the plate gently and incubate at 30°C for 60 minutes. The optimal time may vary by kinase and should be determined empirically to ensure the reaction is within the linear range.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

Data Acquisition
  • Read Luminescence: Measure the luminescence of each well using a plate reader. The integration time should be set between 0.5 to 1 second per well.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw luminescence data (Relative Light Units, RLU) must be normalized to determine the percent inhibition for each inhibitor concentration.

Formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_MaxActivity - RLU_Background))

Where:

  • RLU_Inhibitor is the signal from a well with the indazole derivative.

  • RLU_MaxActivity is the average signal from the "100% Activity" (DMSO only) control wells.

  • RLU_Background is the average signal from the "0% Activity" (no kinase) control wells.

Generating IC₅₀ Curves

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which it reduces enzyme activity by 50%. It is the most common metric for inhibitor potency.[21]

  • Plot Data: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[22][23]

  • Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[21][24]

  • Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the fitted curve.[21][22]

y_axis Kinase Activity (%) x_axis Log[Inhibitor Concentration] origin 0.5,3.5 0.5,3.5 origin->0.5,3.5 100 50 0 5.5,0.5 5.5,0.5 origin->5.5,0.5 Low Conc. → High Conc. p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 ic50_y->ic50_point ic50_point->ic50_x

Caption: A typical dose-response curve used to determine the IC₅₀ value.

Sample Data Table
Kinase TargetIndazole DerivativeIC₅₀ (nM) [Sample Data]
Aurora ACompound 115
Aurora ACompound 2250
VEGFR2Compound 38
VEGFR2Staurosporine (Control)5

Trustworthiness: Assay Validation and Quality Control

A robust and trustworthy assay is self-validating. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of a high-throughput screening assay.[25][26][27]

Formula for Z'-factor: Z' = 1 - (3 * (SD_Max + SD_Bkg)) / |Mean_Max - Mean_Bkg|

Where:

  • Mean_Max and SD_Max are the mean and standard deviation of the "100% Activity" control.

  • Mean_Bkg and SD_Bkg are the mean and standard deviation of the "0% Activity" control.

Interpretation of Z'-factor Values: [25][28][29]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' ≤ 0.5: A marginal assay; may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Expert Insight: Always run a Z'-factor validation plate before screening a large compound library. An assay with a Z' ≥ 0.5 provides confidence that hits can be reliably distinguished from noise.[25]

Troubleshooting

Problem Potential Cause Solution
Low Luminescent Signal Inactive kinase or substrate; incorrect ATP concentration.Verify enzyme activity with a positive control. Optimize ATP concentration (start at Km).
High Data Variability Pipetting errors; compound precipitation.Use calibrated multichannel pipettes. Ensure compounds are fully dissolved in DMSO before final dilution into aqueous buffer.[16]
Z'-factor < 0.5 Small dynamic range (signal window); high variability in controls.Increase kinase concentration to get a larger signal window. Check for reagent degradation or contamination.
Inconsistent IC₅₀ Values Assay not in linear range; inhibitor instability.Run a time course to determine the linear phase of the reaction. Prepare fresh inhibitor dilutions for each experiment.

Conclusion

This application note provides a comprehensive and robust protocol for evaluating the inhibitory potential of indazole derivatives against target kinases. By combining a reliable luminescence-based assay platform with rigorous quality control measures like Z'-factor analysis, researchers can generate high-quality, reproducible data. The detailed explanations for each step are intended to empower scientists to not only execute the protocol but also to understand, adapt, and troubleshoot it effectively, accelerating the discovery of novel kinase-targeted therapeutics.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Wurm, M., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer. [Link]

  • PunnettSquare Tools (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

  • ResearchGate. List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. [Link]

  • Wells, C. I., et al. (2020). Conformation-tunable ATP-competitive kinase inhibitors. Chemical Communications. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • Papaleo, E., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? ResearchGate. [Link]

  • Lei, H., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. European Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug? ResearchGate. [Link]

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Application

Application Notes and Protocols for Cell-Based Assays of 2-Methyl-2H-indazol-6-amine Derivatives

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent activity as kinase inhibitors in oncology and other therapeutic areas[1][2]. This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent activity as kinase inhibitors in oncology and other therapeutic areas[1][2]. This guide provides a comprehensive framework for the cellular characterization of novel 2-Methyl-2H-indazol-6-amine derivatives, focusing on a logical progression of assays from broad cellular effects to specific target engagement and mechanism of action. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data.

Introduction: A Strategic Approach to Cellular Characterization

The discovery of a new chemical entity, such as a derivative of 2-Methyl-2H-indazol-6-amine, marks the beginning of a rigorous journey to understand its biological activity. Given that the indazole core is frequently found in kinase inhibitors, a logical starting hypothesis is that these new derivatives may also target protein kinases[2][3]. Therefore, a well-designed experimental cascade is essential to efficiently evaluate their therapeutic potential.

This guide presents a three-stage workflow:

  • Primary Functional Screening: To determine the overall impact of the compounds on cell health and proliferation. Do the compounds have a cellular effect?

  • Target Engagement Confirmation: To verify that the compounds directly interact with their intended intracellular targets. Do the compounds bind to the target protein in a complex cellular environment?

  • Mechanism of Action Elucidation: To confirm that target engagement translates into modulation of the target's biological function and downstream signaling pathways. Does binding lead to functional inhibition of the target's activity?

This structured approach ensures that resources are focused on compounds with validated on-target activity, providing a solid foundation for further preclinical development.

G cluster_0 Stage 1: Primary Functional Screening cluster_1 Stage 2: Target Engagement cluster_2 Stage 3: Mechanism of Action Proliferation Cell Proliferation Assay (IC50 Determination) Apoptosis Apoptosis Assay (Mechanism of Cell Death) Proliferation->Apoptosis Characterize Cytotoxic Hits CETSA CETSA (Direct Target Binding) Apoptosis->CETSA Validate Hits with Target Binding Assays WesternBlot Western Blot (Target Phosphorylation) CETSA->WesternBlot Confirm Functional Inhibition NanoBRET NanoBRET Assay (Live-Cell Target Occupancy) Pathway Pathway Analysis (Downstream Signaling) WesternBlot->Pathway Confirm Pathway Modulation

Figure 1: A strategic workflow for the cellular characterization of novel compounds.

Stage 1: Primary Functional Screening - Assessing Cellular Effects

The initial goal is to ascertain whether the 2-Methyl-2H-indazol-6-amine derivatives exert a biological effect on whole cells, typically by measuring their impact on cell proliferation or viability.

Cell Proliferation & Viability Assay (MTT/MTS)

Principle of the Assay: The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell proliferation or cytotoxicity induced by the test compound.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on a specific kinase) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 2-Methyl-2H-indazol-6-amine derivatives in culture medium. A typical concentration range would be from 100 µM to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times, making it suitable for observing anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

CompoundIC50 (µM)
Derivative A0.52
Derivative B1.25
Derivative C> 50
Staurosporine (Control)0.01
Apoptosis Induction Assay (Caspase-Glo® 3/7)

Principle of the Assay: If a compound reduces cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis). A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7[4]. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD amino acid sequence, which is a target for cleavage by caspase-3 and -7. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, resulting in a luminescent signal that is proportional to caspase activity.[5]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds at relevant concentrations (e.g., 1x, 5x, and 10x their IC50 values) for a specified time (e.g., 24, 48 hours). Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing 100 µL of cells in culture medium.[5]

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Stage 2: Target Engagement Confirmation

After identifying compounds with cellular activity, the next critical step is to confirm that they physically interact with their intended target protein within the complex environment of the cell.

Cellular Thermal Shift Assay (CETSA®)

Principle of the Assay: CETSA® is a powerful biophysical technique for assessing target engagement in intact cells or tissues.[6] The principle is based on the ligand-induced thermal stabilization of proteins[7][8]. When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation[7][8]. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

G cluster_0 cluster_1 p1 Target Protein (Folded) p2 Heat (T°C) p1->p2 p3 Denatured & Aggregated Protein p2->p3 Unstable d1 Target Protein + Drug (Bound Complex) d2 Heat (T°C) d1->d2 d3 Stable Soluble Protein d2->d3 Stabilized

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Validation

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the indazole derivative at a high concentration (e.g., 20x IC50) or with a vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated (4°C) control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Quantification: Carefully collect the supernatant and analyze the amount of soluble target protein by Western blot or ELISA.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the drug-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.

Stage 3: Mechanism of Action Elucidation

Confirming target engagement is necessary but not sufficient. It is essential to demonstrate that this binding event leads to a functional consequence, namely the inhibition of the target kinase's activity.

Target Phosphorylation Inhibition (Western Blot)

Principle of the Assay: Many protein kinases undergo auto-phosphorylation upon activation, which is a critical step in their signaling cascade. A functional kinase inhibitor will block this process. Western blotting is a widely used technique to detect specific proteins in a sample.[9] By using an antibody that specifically recognizes the phosphorylated form of the target kinase (or its direct substrate), one can directly measure the inhibitory activity of the compound in a cellular context.

Protocol: Western Blot for Phospho-Kinase Inhibition

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours if the pathway is activated by serum growth factors.

  • Compound Incubation: Pre-treat the cells with various concentrations of the 2-Methyl-2H-indazol-6-amine derivative for 1-2 hours.

  • Pathway Stimulation: If required, stimulate the cells with an appropriate agonist (e.g., a growth factor like EGF or FGF) for a short period (e.g., 15-30 minutes) to induce kinase phosphorylation. Include unstimulated and vehicle-treated/stimulated controls.

  • Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[10] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE and Transfer: Normalize the lysates to equal protein concentration with Laemmli sample buffer, boil at 95°C for 5 minutes, and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10] Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-FLT3) overnight at 4°C.

    • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein and/or a housekeeping protein like GAPDH or ß-actin.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of the phospho-protein signal to the total protein or loading control signal. Plot this ratio against the compound concentration to visualize dose-dependent inhibition.

G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Membrane Transfer B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (p-Kinase Specific) D->E F 6. Secondary Antibody Incubation (HRP-Conjugated) E->F G 7. ECL Detection (Signal Generation) F->G H 8. Imaging & Analysis G->H

Figure 3: Key steps in the Western blot protocol for analyzing protein phosphorylation.

References

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Massachusetts Biotechnology Council. Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • BiochemSphere. Western Blotting: A Comprehensive Guide for Accurate Protein Detection in Research and Drug Development. [Link]

  • Springer Protocols. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • Cell Biolabs, Inc. MTT Cell Proliferation Assay. [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]

  • bioRxiv. One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Bio-Rad Antibodies. Western Blot Protocol. [Link]

  • NIH. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. [Link]

  • NIH. FRET and BRET-Based Biosensors in Live Cell Compound Screens. [Link]

  • NIH. A real-time, bioluminescent annexin V assay for the assessment of apoptosis. [Link]

  • MDPI. Developments in FRET- and BRET-Based Biosensors. [Link]

  • PubChem. 2-Methyl-2H-indazol-6-amine. [Link]

  • NIH. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • NIH. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. The proposed mechanism for the synthesis of 2H‐indazole derivatives. [Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 2-Methyl-2H-indazol-6-amine

Introduction 2-Methyl-2H-indazol-6-amine is a heterocyclic aromatic amine belonging to the indazole class of compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2H-indazol-6-amine is a heterocyclic aromatic amine belonging to the indazole class of compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3][4] The precise substitution pattern on the indazole ring is critical for its biological function, making unambiguous characterization essential. The distinction between N-1 and N-2 isomers, for instance, is a crucial aspect of quality control.[1]

This guide provides a comprehensive framework of orthogonal analytical methods for the definitive characterization of 2-Methyl-2H-indazol-6-amine. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this important chemical entity. The methodologies are grounded in fundamental principles and adhere to the validation characteristics outlined in ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[5][6][7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-2H-indazol-6-amine is the foundation for developing robust analytical methods. These properties guide the selection of chromatographic conditions, solvents, and spectroscopic parameters.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem CID 590220
Molecular Weight 147.18 g/mol PubChem CID 590220
IUPAC Name 2-methylindazol-6-aminePubChem CID 590220
CAS Number 50593-30-1PubChem CID 590220
Solubility <0.1 µg/mL (at pH 7.4)PubChem CID 590220
Predicted LogP 1.3Echemi[8]
Predicted Boiling Point 366.9 ± 22.0 °C at 760 mmHgEchemi[8]

Note: Some properties are predicted and should be confirmed experimentally.

An Integrated Analytical Workflow

A multi-technique, or orthogonal, approach is crucial for the unambiguous characterization of a chemical substance. By combining data from chromatographic and spectroscopic methods, a complete profile of the analyte's identity, purity, and structure can be established.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Orthogonal Analysis cluster_2 Data Integration & Reporting Sample 2-Methyl-2H-indazol-6-amine Sample Prep Dissolution & Filtration Sample->Prep HPLC HPLC-UV/DAD (Purity, Assay) Prep->HPLC GCMS GC-MS (Volatiles, Identity) Prep->GCMS NMR NMR (¹H, ¹³C) (Structure Elucidation) Prep->NMR HRMS HRMS (Elemental Composition) Prep->HRMS Integration Comprehensive Data Analysis HPLC->Integration GCMS->Integration NMR->Integration HRMS->Integration CoA Certificate of Analysis (CoA) Integration->CoA

Caption: Integrated workflow for the characterization of 2-Methyl-2H-indazol-6-amine.

Part 1: Chromatographic Purity and Assay

Chromatographic techniques are essential for separating the main compound from impurities and for accurate quantification.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase method is suitable for 2-Methyl-2H-indazol-6-amine, given its moderate polarity.

Causality Behind Method Choices:

  • Column: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like indazole derivatives.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. Acetonitrile provides the necessary elution strength, while formic acid helps to protonate the amine group, ensuring sharp peak shapes and consistent retention.

  • Detector: A Diode Array Detector (DAD) is chosen to monitor the elution at multiple wavelengths, which helps in peak tracking during method development and can indicate the presence of co-eluting impurities with different UV spectra. The primary wavelength is selected based on the UV maximum of the analyte.

Protocol: HPLC-DAD Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Degas both mobile phases using sonication or vacuum filtration.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of 2-Methyl-2H-indazol-6-amine in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[1]

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Instrumental Parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or λmax)
Gradient 10% B to 90% B over 15 min
Run Time 20 minutes
  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Determine purity by calculating the area percentage of the main peak relative to the total peak area.

    • Quantify the assay against a reference standard of known purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities and residual solvents that may be present from the synthesis process.[9] Given the compound's amine group, derivatization is sometimes employed, but direct analysis is often possible.[9]

Protocol: GC-MS Method

  • Sample Preparation:

    • Dissolve ~5 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Methanol.

  • Instrumental Parameters:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 450 m/z
  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Part 2: Spectroscopic Identity and Structure Elucidation

Spectroscopic methods provide definitive information about the molecular structure, confirming the identity and connectivity of atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are required to confirm the identity of 2-Methyl-2H-indazol-6-amine and distinguish it from its isomers.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is an excellent choice as it can dissolve a wide range of compounds and the residual solvent peak does not interfere with most analyte signals. It also allows for the observation of exchangeable protons like those on the amine group.[10]

  • Techniques: A standard ¹H spectrum provides information on the number and environment of protons. A ¹³C{¹H} spectrum shows all unique carbon atoms. Advanced 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities if the 1D spectra are ambiguous.

NMR_Logic Analyte 2-Methyl-2H-indazol-6-amine Solvent Select Deuterated Solvent (e.g., DMSO-d₆) Analyte->Solvent H1_NMR Acquire ¹H NMR (Proton Environment, Integration) Solvent->H1_NMR C13_NMR Acquire ¹³C NMR (Carbon Skeleton) Solvent->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Confirm Connectivity) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Structure Confirm Structure & Isomer TwoD_NMR->Structure

Caption: Decision logic for NMR-based structure elucidation.

Protocol: NMR Data Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using parameters optimized for resolution and sensitivity (e.g., 30° pulse, 1-2 second relaxation delay).[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.[10]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).

    • Integrate the ¹H signals to determine proton ratios.[1]

    • Analyze chemical shifts and coupling constants to assign signals to the specific protons and carbons in the molecule. The pattern of aromatic signals and the chemical shift of the N-methyl group are key for confirming the 2-Methyl-2H isomer.[11][12][13]

Expected NMR Data Summary (Predicted in DMSO-d₆)

Signal Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
N-CH₃~3.9 - 4.1 (s, 3H)~35 - 40
Amine (NH₂)~5.0 - 5.5 (s, 2H, broad)-
Aromatic CH~6.5 - 7.8 (m, 4H)~100 - 150
Aromatic C-N-~120 - 145
Aromatic C-NH₂-~145 - 155
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Protocol: HRMS (ESI-TOF) Method

  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumental Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Analyzer: Time-of-Flight (TOF).

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: ~3500 V.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Compare the measured accurate mass to the theoretical mass for C₈H₁₀N₃⁺ (the protonated form of C₈H₉N₃). The mass difference should be within 5 ppm.

Theoretical Accurate Mass:

  • C₈H₉N₃ (Neutral): 147.0796

  • [C₈H₉N₃+H]⁺: 148.0875

Conclusion

The application of this integrated set of orthogonal analytical methods—HPLC for purity, GC-MS for volatile impurities, and NMR and HRMS for definitive structural confirmation—provides a robust and reliable framework for the complete characterization of 2-Methyl-2H-indazol-6-amine. Adherence to these protocols and the principles of method validation ensures the generation of high-quality, trustworthy data essential for research, quality control, and regulatory submissions in the pharmaceutical industry.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Mazzoleni, L. R., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazol-3-amine. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Application

Introduction: The Analytical Imperative for 2,3-Dimethyl-2H-indazol-6-amine

An Application Note and Protocol for the Analysis of 2,3-Dimethyl-2H-indazol-6-amine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). 2,3-Dimethyl-2H-indazol-6-amin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 2,3-Dimethyl-2H-indazol-6-amine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

2,3-Dimethyl-2H-indazol-6-amine is a key heterocyclic amine building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including its notable role as a reference standard in the production of the tyrosine kinase inhibitor, Pazopanib.[1] The purity and precise quantification of this intermediate are paramount, as they directly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). In the rigorous landscape of drug development and manufacturing, the validation of analytical methods according to guidelines from the International Council for Harmonisation (ICH) is a regulatory necessity to ensure product quality.[2][3][4][5]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the development and implementation of robust analytical methods for 2,3-Dimethyl-2H-indazol-6-amine. We will explore two orthogonal and powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and purity assessment, and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and impurity identification. The causality behind experimental choices is explained, grounding these protocols in both fundamental chromatographic theory and field-proven experience.

Analyte Physicochemical Profile

Understanding the physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine is the foundation for logical method development.

PropertyValueSource
Molecular Formula C₉H₁₁N₃[6]
Molecular Weight 161.20 g/mol [6]
Appearance Solid
InChIKey PVNVSSNARYHLRF-UHFFFAOYSA-N
Predicted Boiling Point 366.9 °C
Chemical Nature Basic compound due to the primary amine group.Inferred

The presence of the basic amine moiety is a critical consideration. This functional group can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).[7] Our method development strategy will directly address this challenge to ensure symmetric, reproducible peaks.

Part 1: HPLC-UV Method for Purity and Assay Determination

The HPLC-UV method is the workhorse for routine quality control, offering a balance of performance, robustness, and cost-effectiveness for determining the purity and assay of 2,3-Dimethyl-2H-indazol-6-amine.

Principle and Method Development Rationale

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase.

  • Column Selection: A C18 column is the logical starting point for small molecules of intermediate polarity. To mitigate the peak tailing associated with the basic amine group, a modern, high-purity, end-capped C18 column is selected. End-capping masks the problematic silanol groups, leading to improved peak symmetry.[7]

  • Mobile Phase Optimization: The choice of mobile phase additive is critical. Formic acid is used to lower the mobile phase pH (typically to around 2.5-3.5). At this pH, the analyte's primary amine group is protonated (positively charged), and the residual silanol groups on the column are also protonated (neutral). This minimizes secondary ionic interactions, resulting in sharp, symmetrical peaks.[7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detector Wavelength Selection: A photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance for the analyte, ensuring optimal sensitivity. In the absence of this data, a standard wavelength of 254 nm is a common starting point for aromatic compounds.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H₂O) A->B C Injection into HPLC B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection (PDA) D->E F Chromatogram Integration E->F G Calibration Curve Generation F->G H Quantification & Purity Calculation G->H

Caption: Workflow for HPLC-UV analysis of 2,3-Dimethyl-2H-indazol-6-amine.

Detailed HPLC-UV Protocol

1. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

  • Analytical balance, volumetric flasks, and pipettes.

  • Acetonitrile (HPLC grade or higher).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

  • 2,3-Dimethyl-2H-indazol-6-amine reference standard.

2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for good resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good elution strength.
Gradient 10% B to 90% B over 15 minEnsures elution of the main peak and any impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection PDA at 254 nmCommon wavelength for aromatic compounds.

3. Solution Preparation

  • Diluent: Mix water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.

4. Method Validation Overview (per ICH Q2(R1)) A full validation should be performed to demonstrate the method is suitable for its intended purpose.[2][5]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference.Peak purity index > 0.995 (PDA); baseline resolution from other peaks.
Linearity & Range To demonstrate a proportional response to concentration.R² ≥ 0.999 over a range of 80-120% of the target concentration.[8]
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples.[8]
Precision Agreement between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[8]
LOQ/LOD Lowest concentration that can be quantified/detected.Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).
Robustness Capacity to remain unaffected by small variations in method parameters.System suitability parameters remain within limits when flow rate, pH, etc., are varied slightly.

Part 2: LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-tandem mass spectrometry (LC-MS/MS) is the gold standard.[9]

Principle and Method Development Rationale

This technique couples the separation power of LC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. The instrument operates in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process provides exceptional specificity, virtually eliminating matrix interference.

  • Ionization and Tuning: As an amine-containing compound, 2,3-Dimethyl-2H-indazol-6-amine is readily ionized by Electrospray Ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ will be the precursor ion. Direct infusion of a standard solution into the mass spectrometer is performed to identify the precursor ion (m/z 162.2) and optimize fragmentation parameters (collision energy) to find the most intense and stable product ions.[10]

  • Chromatography: The HPLC method serves as an excellent starting point. The use of volatile mobile phase additives like formic acid is already compatible with MS. Often, faster separations can be achieved using shorter columns and faster gradients, as the mass spectrometer's selectivity compensates for less chromatographic resolution.

Experimental Workflow: LC-MS/MS Analysisdot

LCMS_Workflow cluster_prep Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis A Standard & Sample Prep (often lower concentrations) B UHPLC Separation A->B C ESI Ionization (+ve) B->C D Q1: Precursor Ion Isolation (m/z 162.2) C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Monitoring E->F G SRM Chromatogram Integration F->G H Quantification G->H

Sources

Method

The Synthesis of 2-Methyl-2H-indazol-6-amine and Its Derivatives: A Comprehensive Guide for Researchers

The 2-Methyl-2H-indazol-6-amine scaffold is a privileged motif in medicinal chemistry, most notably as a key building block in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in oncology.[1][2] This g...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-Methyl-2H-indazol-6-amine scaffold is a privileged motif in medicinal chemistry, most notably as a key building block in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in oncology.[1][2] This guide provides an in-depth exploration of the synthetic routes to 2-Methyl-2H-indazol-6-amine and its derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

Introduction to the 2-Methyl-2H-indazol-6-amine Core

The indazole ring system, a bicyclic heteroaromatic structure, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The substitution pattern on the indazole core, particularly at the N1 and N2 positions, profoundly influences the molecule's biological activity. While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers are crucial for the biological activity of several important drugs.[3] The regioselective synthesis of 2-substituted 2H-indazoles, therefore, presents a significant synthetic challenge and a key area of research. This guide will focus on the preparation of the 2-methyl substituted isomer, a critical component for accessing a range of bioactive molecules.

Strategic Approaches to the Synthesis of 2-Methyl-2H-indazol-6-amine

The synthesis of 2-Methyl-2H-indazol-6-amine can be approached through a multi-step sequence, typically starting from a readily available nitro-substituted indazole precursor. The general strategy involves two key transformations: the reduction of a nitro group to an amine and the regioselective methylation of the indazole nitrogen. The order of these steps can be varied to optimize yield and purity.

A common and effective strategy commences with the regioselective N2-methylation of a 6-nitro-1H-indazole, followed by the reduction of the nitro group. This approach is often favored as it can prevent side reactions associated with the free amine during the methylation step.

Synthetic_Strategy A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B N2-Methylation C 2-Methyl-2H-indazol-6-amine B->C Nitro Reduction Derivatization_Workflow A 2-Methyl-2H-indazol-6-amine B N-Acyl Derivative A->B Acyl Chloride/Anhydride, Base C N-Sulfonyl Derivative A->C Sulfonyl Chloride, Base D N-Aryl Derivative (Buchwald-Hartwig) A->D Aryl Halide, Pd Catalyst, Base

Sources

Application

Scale-Up Synthesis of 2-Methyl-2H-indazol-6-amine: An Application Note for Pharmaceutical Intermediates

Introduction: The Significance of 2-Methyl-2H-indazol-6-amine in Drug Development 2-Methyl-2H-indazol-6-amine is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-2H-indazol-6-amine in Drug Development

2-Methyl-2H-indazol-6-amine is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of several pharmacologically active compounds. Its prominence is underscored by its role in the production of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The indazole core of this molecule mimics the adenine structure of ATP, enabling it to bind to the kinase domain of various receptors. The precise and efficient large-scale production of 2-Methyl-2H-indazol-6-amine is therefore a critical step in ensuring the accessibility and affordability of such life-saving therapeutics.

This application note provides a comprehensive and technically detailed guide for the scale-up synthesis of 2-Methyl-2H-indazol-6-amine, designed for researchers, scientists, and drug development professionals. The protocol herein is structured to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for a successful and safe scale-up campaign.

Strategic Overview of the Synthetic Pathway

The most common and industrially viable synthetic route to 2-Methyl-2H-indazol-6-amine commences with the commercially available 6-nitroindazole. The synthesis is a two-step process:

  • Regioselective N-Methylation: The first critical step is the regioselective methylation of 6-nitroindazole at the N2 position of the pyrazole ring. This is a crucial transformation as methylation can also occur at the N1 position, leading to the undesired regioisomer. Control of this regioselectivity is paramount for an efficient synthesis.

  • Nitro Group Reduction: The subsequent step involves the reduction of the nitro group at the C6 position to the corresponding primary amine, yielding the final product.

This synthetic strategy is favored for its convergent nature and the relatively low cost of the starting materials.

Synthesis_Workflow A 6-Nitroindazole B 2-Methyl-6-nitro-2H-indazole A->B  N-Methylation (Dimethyl Carbonate, DABCO, DMF) C 2-Methyl-2H-indazol-6-amine B->C  Nitro Reduction (SnCl2·2H2O, HCl, Ethanol) Troubleshooting cluster_0 N-Methylation Stage cluster_1 Nitro Reduction Stage a Problem: Poor Regioselectivity (High N1-isomer) Potential Causes: - Incorrect base or solvent - Temperature too high Solutions: - Confirm use of DABCO in DMF - Ensure reaction temperature is controlled at reflux - Consider alternative non-nucleophilic bases if issue persists b Problem: Incomplete Reduction Potential Causes: - Insufficient SnCl2 or HCl - Low reaction temperature Solutions: - Ensure correct stoichiometry of reagents - Allow reaction to warm to room temperature and monitor for longer - Check the quality of SnCl2 c c

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-2H-indazol-6-amine

Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve the yield and purity of your target compound, a crucial intermediate in the preparation of kinase inhibitors like Pazopanib.[1][2]

Overview of Synthetic Strategy

The synthesis of 2-Methyl-2H-indazol-6-amine from commercially available precursors like 3-methyl-6-nitro-1H-indazole typically involves a multi-step process. While the sequence of these steps can be varied, a common and effective pathway involves three key transformations:

  • Nitro Group Reduction: Conversion of the 6-nitro group to a 6-amino group.

  • Reductive Amination: Methylation of the newly formed 6-amino group to a 6-(methylamino) group.

  • N-Methylation: Regioselective methylation of the indazole ring at the N2 position.

The order of these reactions is critical, as it influences the formation of intermediates and potential side products, ultimately impacting the overall yield.[1][2] An overall yield of 54-55% has been reported for an optimized three-step sequence.[1][2][3]

Synthetic_Workflow Start 3-Methyl-6-nitro-1H-indazole Step1 Step 1: Nitro Reduction Start->Step1 Intermediate1 3-Methyl-1H-indazol-6-amine Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 N,3-Dimethyl-1H-indazol-6-amine Step2->Intermediate2 Step3 Step 3: N2-Methylation Intermediate2->Step3 End 2-Methyl-2H-indazol-6-amine Step3->End

Caption: A common three-step synthetic route to 2-Methyl-2H-indazol-6-amine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Problem 1: Poor Regioselectivity in Indazole N-Methylation

Question: My N-methylation of the indazole ring results in a mixture of N1 and N2 isomers, with a low yield of the desired N2-methyl product (2-Methyl-2H-indazol-6-amine). How can I improve this?

Answer: This is a classic challenge in indazole chemistry. The indazole anion is mesomeric, making both N1 and N2 positions nucleophilic.[4] The resulting N1:N2 product ratio is highly sensitive to the substrate's electronic properties, the choice of base, solvent, and the methylating agent.[4][5][6][7] Generally, the N1-alkylated product is thermodynamically more stable, while the N2 isomer is often the kinetically favored product.[8]

Causality & Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: Standard SN2 conditions (e.g., methyl iodide with K₂CO₃ in DMF) often yield mixtures because the reaction can equilibrate to the more stable N1 isomer or react unselectively.[4] To favor the kinetic N2 product, conditions that prevent equilibration are necessary.

  • Reagent Selection is Key:

    • Avoid Simple Alkyl Halides with Strong Bases: Combinations like NaH in THF tend to favor N1 alkylation.[7]

    • Employ Acid-Catalyzed Methylation: A highly effective method for selective N2-methylation is the use of trimethyl orthoformate (TMOF) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) .[1] This approach proceeds under conditions that favor kinetic control, leading to the desired N2 isomer. A yield of 73% has been reported for this specific step.[1]

  • Reaction Sequence: Performing the N2-methylation as the final step on the N,3-dimethyl-1H-indazol-6-amine intermediate has been proven successful.[1][2] Attempting to methylate the nitro-containing precursor first can be less efficient, with reported yields around 63%.[2]

Comparative Data on N-Alkylation Conditions

ConditionSubstrateN1:N2 RatioYield (N2)Reference
K₂CO₃, MeI, DMF, 120°C1H-Indazole58 : 42~25%[4]
TMOF, H₂SO₄, Toluene/DMF, 60°CN,3-Dimethyl-1H-indazol-6-amineSelective N273%[1]
Me₂SO₄, KOH, 45°C6-Nitro-1H-indazole~1 : 1~44%[8]
Problem 2: Incomplete Nitro Group Reduction

Question: The reduction of the 6-nitro group is sluggish, incomplete, or produces hard-to-remove impurities. What are the best practices for this transformation?

Answer: Efficient and clean reduction of the nitro group is crucial for a high overall yield. Incomplete reactions or side reactions often stem from the choice of reducing agent, poor temperature control, or an improper work-up procedure.

Causality & Strategic Solutions:

  • Choice of Reducing Agent:

    • Tin(II) Chloride (SnCl₂): This is a robust and widely used method for this specific transformation. Using tin(II) chloride dihydrate (SnCl₂·2H₂O) with concentrated HCl in a solvent like ethyl acetate is highly effective, with reported yields of 87%.[1][2]

    • Catalytic Hydrogenation: An alternative, cleaner method is hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9] This avoids the use of stoichiometric heavy metals and simplifies waste disposal.

  • Critical Process Parameters:

    • Temperature Control: The reaction between SnCl₂ and HCl is exothermic. It is critical to maintain a low temperature (e.g., below 10°C ) during the dropwise addition of HCl to prevent potential side reactions.[1]

    • Work-up and Isolation: The product of the reduction is an amine, which will exist as its hydrochloride salt in the acidic reaction mixture. A common mistake leading to low yield is improper isolation. The recommended procedure involves:

      • Diluting the reaction mixture.

      • Carefully neutralizing with a base (e.g., saturated Na₂CO₃ solution) to a pH of 8-9.[1][3]

      • This neutralization precipitates the free amine product, which can then be collected by filtration. This step has been shown to be vital for achieving a high isolated yield.[1]

Problem 3: Formation of Over-Methylated Impurity

Question: My final product is contaminated with N,N,2,3-tetramethyl-2H-indazol-6-amine. How can I prevent the formation of this byproduct?

Answer: The formation of this tertiary amine impurity is a known side reaction that occurs during the N2-methylation step when N,3-dimethyl-1H-indazol-6-amine is the substrate.[1][3] The exocyclic secondary amine remains nucleophilic enough to compete with the indazole N2 for the methylating agent.

Causality & Strategic Solutions:

  • Stoichiometric Control: While an excess of the methylating agent (TMOF) is needed to drive the reaction, using a large excess will increase the rate of the competing N-methylation at the 6-amino position. Carefully control the equivalents of TMOF used.

  • Reaction Monitoring: This side reaction is time and temperature-dependent.

    • Monitor the reaction progress closely by TLC or LC-MS.

    • Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of the tetramethyl byproduct.

    • Consider running the reaction at a slightly lower temperature, if feasible, to potentially increase selectivity, though this may require a longer reaction time.

  • Purification Strategy: If the impurity forms, it must be removed. The desired secondary amine product and the tertiary amine byproduct have different polarities and basicities.

    • Column Chromatography: This is the most direct method for separation.

    • Acid-Base Extraction: The purification technique of forming the HCl salt, which was used to purify an earlier intermediate, may offer some degree of separation, as the pKa values of the secondary and tertiary amines differ.[1]

Troubleshooting_Logic Problem Low Yield or Impurity Cause1 Poor N2-Selectivity Problem->Cause1 Cause2 Incomplete Nitro Reduction Problem->Cause2 Cause3 Over-Methylation Impurity Problem->Cause3 Solution1 Use TMOF / H₂SO₄ Control reaction sequence Cause1->Solution1 Solution2 Use SnCl₂/HCl with temp control Crucial: Neutralize to pH 8-9 during work-up Cause2->Solution2 Solution3 Control methylating agent stoichiometry Monitor reaction closely (TLC/LCMS) Cause3->Solution3

Caption: A logical guide for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for this synthesis? A: Published, optimized multi-step procedures starting from 3-methyl-6-nitro-1H-indazole report overall yields in the range of 54-55%.[1][2][3] While individual steps can achieve high yields (85-90%), the cumulative nature of a three-step synthesis results in a lower final yield.

Q2: Are there specific safety hazards I should be aware of? A: Yes. Standard laboratory personal protective equipment (PPE) is required.

  • Methylating agents (e.g., TMOF, MeI) can be toxic and should be handled exclusively in a certified chemical fume hood.

  • Sodium borohydride (NaBH₄) is a flammable solid and reacts with water to produce hydrogen gas.

  • The final product, 2-Methyl-2H-indazol-6-amine , is classified as harmful if swallowed and is an irritant to the skin and eyes.[10] Always consult the Safety Data Sheet (SDS) for every chemical before use.

Q3: Is column chromatography required for every step? A: Not necessarily. A significant improvement in yield and purity for the intermediate N,3-dimethyl-1H-indazol-6-amine was achieved by replacing column chromatography with an acid-base workup.[1] This involves protonating the amine product to form a water-soluble HCl salt, washing away organic impurities, and then precipitating the pure free amine by neutralization. This can be more scalable and efficient than chromatography.

Detailed Experimental Protocols

The following protocols are adapted from a published, high-yielding procedure.[1]

Protocol 1: Synthesis of 3-Methyl-1H-indazol-6-amine (Nitro Reduction)
  • Disperse 3-methyl-6-nitro-1H-indazole (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the dispersion to 0°C using an ice bath.

  • Slowly add tin(II) chloride dihydrate (4.0 eq).

  • With vigorous stirring, add concentrated HCl (approx. 0.5 mL per 2.0 g of starting material) dropwise, ensuring the internal temperature remains below 10°C.

  • After the HCl addition is complete, remove the ice bath and stir the mixture for an additional 3 hours at room temperature.

  • Cool the mixture back to 5°C and add a saturated Na₂CO₃ solution in small portions until the pH of the aqueous phase reaches 9. A precipitate will form.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with distilled water, and dry to obtain the product as a yellow-brown solid (Typical yield: 87%).[1][2]

Protocol 2: Synthesis of N,3-Dimethyl-1H-indazol-6-amine (Reductive Amination)
  • In a round-bottom flask, dissolve 3-methyl-1H-indazol-6-amine (1.0 eq) in methanol.

  • Add sodium methoxide (CH₃ONa, 5.0 eq) and paraformaldehyde (5.0 eq) to the solution.

  • Reflux the mixture for 5 minutes, then stir at room temperature for 4 hours.

  • Cool the reaction to 5°C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄, 4.0 eq).

  • After the addition is complete, reflux the mixture for approximately 2 hours.

  • Remove the solvent by rotary evaporation and proceed with an aqueous acid-base work-up to isolate the pure product (Typical yield: 87%).[1]

Protocol 3: Synthesis of 2-Methyl-2H-indazol-6-amine (N2-Methylation)
  • To a round-bottom flask under an inert atmosphere, add toluene, N,N-dimethylformamide (DMF, approx. 10% of toluene volume), and trimethyl orthoformate (4.0 eq).

  • Cool the mixture to 5°C and slowly add concentrated H₂SO₄ (0.7 eq) dropwise.

  • Add N,3-dimethyl-1H-indazol-6-amine (1.0 eq) to the reaction vessel.

  • Heat the reaction mixture to 60°C and stir for 5 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue is worked up by dissolving it in an appropriate solvent, washing with a saturated Na₂CO₃ solution, and extracting with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product (Typical yield: 73%).[1]

References

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (NIH). [Link]

  • (PDF) An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • 2-Methyl-2H-indazol-6-amine | C8H9N3. PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-2H-indazol-6-amine

Welcome to the technical support center for the purification of 2-Methyl-2H-indazol-6-amine (CAS: 50593-30-1). This guide is designed for researchers, chemists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-2H-indazol-6-amine (CAS: 50593-30-1). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require high-purity material for their downstream applications. As a key building block in the synthesis of important pharmaceutical agents like Pazopanib, ensuring its purity is paramount.[1][2] This document provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common purification challenges and establish robust, validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and typical impurity profile of 2-Methyl-2H-indazol-6-amine.

Q1: What are the key physical and chemical properties of 2-Methyl-2H-indazol-6-amine?

Understanding the fundamental properties of your target compound is the first step in designing a successful purification strategy. Key properties are summarized in the table below.

PropertyValueSource / Comment
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol [3]
Appearance Typically an off-white, beige, or light brown solid.[4][5]
Solubility Water: Very low (<0.1 µg/mL at pH 7.4).[3] Organic Solvents: Slightly soluble in Chloroform, DMSO, and Methanol.[6] Soluble in Ethyl Acetate and Dichloromethane, especially with heating.[7][8]This solubility profile is key for selecting solvents for extraction, chromatography, and crystallization.
Storage & Stability Store at 4°C, protected from light.[5] The compound is noted as being hygroscopic; storage under an inert atmosphere is recommended.[6]Proper storage is critical to prevent degradation and maintain purity over time.

Q2: What are the most common impurities I should expect in my crude reaction mixture?

The impurity profile is highly dependent on the synthetic route. Most syntheses involve the methylation of an indazole core and the reduction of a nitro group.[2][9][10]

  • Isomeric Impurities: The most challenging impurity is often the isomeric 1-Methyl-1H-indazol-6-amine . During N-methylation of the indazole ring, alkylation can occur at either the N1 or N2 position. The 1H-indazole tautomer is often more thermodynamically stable than the desired 2H form, making its formation a common side reaction.[11][12]

  • Unreacted Starting Materials: Residual 6-nitro-2-methyl-2H-indazole or other precursors may be present if the reaction (e.g., nitro group reduction) did not go to completion.[10]

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, methylation of the 6-amino group can occur, leading to N-methylated or N,N-dimethylated byproducts.[2][9]

  • Residual Solvents & Reagents: High-boiling point solvents like DMF or DMSO, as well as inorganic salts from the workup (e.g., NaHCO₃, Cs₂CO₃), are common process-related impurities.[4][7]

Q3: How should I handle and store the purified compound?

Due to its hygroscopic nature and potential light sensitivity, proper handling is crucial.[5][6]

  • Handling: Handle the solid in a low-humidity environment (e.g., a glove box or a fume hood with a dry air stream) to prevent moisture absorption.

  • Storage: For long-term storage, place the high-purity solid in a sealed amber vial, purge with an inert gas (Nitrogen or Argon), and store in a refrigerator at 4°C.[5][6]

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: My final product purity by HPLC is low, and I see a major peak very close to my product peak.

  • Possible Cause: This is a classic sign of an isomeric impurity, most likely 1-Methyl-1H-indazol-6-amine. These isomers often have very similar polarities and can be difficult to separate by simple crystallization.

  • Validation Step: Use LC-MS to check if the impurity peak has the same mass as your product (m/z = 148.09 for [M+H]⁺). This confirms it is an isomer.

  • Solution: Flash Column Chromatography. While crystallization is excellent for removing less similar impurities, chromatography is the gold standard for isomer separation.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Starting Point): Begin with a gradient system. A common starting point for amine compounds of this type is a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM). For example, start with 100% DCM and gradually increase to 5-10% Methanol in DCM. The more polar 1H-isomer will typically have a longer retention time.

    • Pro-Tip: To prevent peak tailing of the amine on the acidic silica gel, you can pre-treat the silica with triethylamine (TEA) or add 0.5-1% TEA to your mobile phase.

Issue 2: I'm getting a poor yield after attempting to crystallize my product.

  • Possible Cause A: Incorrect Solvent Choice. The compound may be too soluble in your chosen solvent, even at low temperatures.

  • Solution A: Systematic Solvent Screening.

    • Test solubility in a range of solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene).

    • Find a solvent in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

    • If a single solvent is not effective, use an anti-solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., DCM or Methanol) and slowly add a poor solvent (e.g., Hexanes or water) until turbidity persists. Heat to redissolve and then cool slowly.

  • Possible Cause B: Oiling Out. The compound is precipitating from the solution as a liquid (oil) instead of a crystalline solid. This often happens when the solution is cooled too quickly or when significant impurities are present that inhibit crystal lattice formation.

  • Solution B: Promote Crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid placing it directly in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. This creates nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of previously purified material to the cooled, supersaturated solution to initiate crystallization.

Issue 3: My purified solid is discolored (yellow/brown) instead of off-white.

  • Possible Cause: This is often due to highly colored, minor impurities, which could be residual nitro-aromatic starting materials or oxidation byproducts of the amine.

  • Solution: Activated Charcoal Treatment.

    • Dissolve the crude or discolored product in a suitable solvent (e.g., Ethyl Acetate or Methanol) at an elevated temperature.[7]

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Stir or reflux for 10-15 minutes. Caution: Do not add charcoal to a solution at its boiling point, as this can cause violent bumping.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Allow the clear, decolorized filtrate to cool and crystallize as usual.

Issue 4: How can I effectively remove residual high-boiling solvents like DMF or DMSO?

  • Possible Cause: These solvents have high boiling points and are water-miscible, making them difficult to remove by simple evaporation.

  • Solution 1: Aqueous Workup. This is the most effective method. If your product is in a water-immiscible solvent like Ethyl Acetate, wash the organic layer multiple times with water or a brine solution.[9] This will partition the DMF or DMSO into the aqueous phase.

  • Solution 2: Co-evaporation. After the main workup, if you still suspect residual DMF/DMSO, dissolve the product in a solvent like Toluene and re-evaporate under reduced pressure. The Toluene forms an azeotrope with trace amounts of the high-boiling solvent, aiding its removal. Repeat this process 2-3 times.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for developing a robust purification process. Always perform small-scale trials first.

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This method is highly effective for separating the basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic 2-Methyl-2H-indazol-6-amine will be protonated and move into the aqueous layer. Extract the organic layer 2-3 times with fresh 1M HCl to ensure complete recovery.

  • Combine & Wash: Combine all the acidic aqueous layers. Wash this combined layer once with fresh EtOAc or DCM to remove any neutral impurities that may have carried over.

  • Basification & Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH is basic (pH ~9).[2]

  • Isolation: The neutral amine product will precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts, followed by a small amount of a non-polar solvent like hexanes to aid drying. Dry the product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles than the target compound.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and perform the activated charcoal treatment as described in the troubleshooting section.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

    • Two Solvents: If using an anti-solvent (e.g., Hexanes), add it slowly to the hot solution until you see persistent cloudiness. Add a drop or two of the primary solvent to redissolve the cloudiness, then cool as described above.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Part 4: Workflow Visualization

The following diagrams illustrate the general purification strategy and a decision-making process for troubleshooting.

PurificationWorkflow cluster_options Purification Options crude Crude Reaction Mixture workup Aqueous Workup (e.g., Acid-Base Extraction) crude->workup evap1 Solvent Evaporation workup->evap1 chroma Column Chromatography evap1->chroma Isomers Present cryst Crystallization evap1->cryst Minor Impurities chroma->cryst Pool & Evaporate Fractions pure High-Purity 2-Methyl-2H-indazol-6-amine cryst->pure

Caption: General purification workflow for 2-Methyl-2H-indazol-6-amine.

TroubleshootingTree start Analyze Crude by TLC / LC-MS q1 Isomeric Impurity (Same Mass)? start->q1 sol_chroma Action: Column Chromatography q1->sol_chroma YES q2 Significant Starting Material or Discoloration? q1->q2 NO yes_iso YES no_iso NO sol_cryst Action: Recrystallization (with Charcoal if needed) q2->sol_cryst YES sol_direct_cryst Action: Direct Crystallization q2->sol_direct_cryst NO yes_sm YES no_sm NO

Caption: Troubleshooting decision tree for selecting a purification method.

Part 5: References

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • But, T. M., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2831. Retrieved from [Link]

  • Qi, X., et al. (2010). N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2955. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1399-1431. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • Cleanchem. (n.d.). 2,3-Dimethyl-2H-Indazol-6-Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Nguyen, H. D., et al. (2023). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. Retrieved from [Link]

  • Bamborough, J., et al. (2007). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 50(18), 4347-4360. Retrieved from [Link]

  • Nguyen, H. D., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Retrieved from [Link]

  • Google Patents. (2020). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). Retrieved from

  • Chemical Synthesis. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4. Retrieved from [Link]

  • Wang, X., et al. (2009). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o729. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-indazol-6-amine (C8H9N3). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2H-Indazoles

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The inherent tautomeric nature of the indazole ring, where the 1H-isomer is thermodynamically more stable, presents a significant and persistent challenge in selectively obtaining the 2H-regioisomer[1][2][3]. This resource provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to address common experimental hurdles, from regioselectivity control to yield optimization and product purification.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during 2H-indazole synthesis.

Issue 1: Poor Regioselectivity - "My reaction yields a mixture of 1H- and 2H-indazoles. How can I favor the 2H-isomer?"

This is the most frequent challenge, stemming from the greater thermodynamic stability of the 1H-tautomer[1][2]. Achieving N2-selectivity requires careful control over steric, electronic, and reaction parameters.

Causality & Troubleshooting:

The regiochemical outcome of N-functionalization is a delicate balance between the kinetic and thermodynamic control of the reaction. The choice of base, solvent, and the electronic nature of the indazole substituents can dramatically shift this balance.

  • Substituent Effects: The electronic properties of substituents on the indazole core are a primary determinant of regioselectivity. Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2-selectivity (≥96%) during N-alkylation[2][4][5]. This is attributed to the EWG's ability to decrease the nucleophilicity of the adjacent N1 atom, making the N2 atom the more favorable site for attack.

  • Reaction Conditions: In N-alkylation reactions, the choice of base and solvent system is critical. While conditions like NaH in THF are known to favor the formation of the N1-alkylated product[2][4], alternative strategies can steer the reaction towards the N2 position. For instance, employing Brønsted acid catalysis (e.g., TfOH) with diazo compounds as alkylating agents can provide exceptional N2-selectivity, with reported N2/N1 ratios of up to 100/0[6].

  • Inherent Method Selectivity: Some synthetic routes are inherently designed to produce the 2H-isomer exclusively. A notable example is the [3+2] dipolar cycloaddition of sydnones with arynes, which proceeds under mild conditions to yield 2H-indazoles with no reported contamination from the 1H-isomer[7][8].

Troubleshooting Summary Table:

Probable CauseRecommended SolutionRationale & Key Reference
Thermodynamic Product FavoredSwitch to a kinetically controlled reaction or a method inherently selective for the 2H-isomer.The 1H-tautomer is the more stable product. Methods like [3+2] cycloadditions bypass this equilibrium.[1][7][8]
Unfavorable Substituent EffectsIf possible, utilize starting materials with electron-withdrawing groups at the C7 position.EWGs at C7 decrease the nucleophilicity of N1, thus favoring N2 functionalization.[4][5]
Incorrect Base/Solvent System for N-AlkylationAvoid strong, non-coordinating bases like NaH in THF. Explore Brønsted acid catalysis with diazo compounds or metal-mediated alkylations.Reaction conditions dictate the nucleophilic character of the two nitrogen atoms. TfOH catalysis offers excellent N2 selectivity.[2][6]

Logical Workflow for Improving Regioselectivity

start Poor N2-Selectivity (1H/2H Mixture) q1 Is this an N-alkylation reaction? start->q1 cond Modify Reaction Conditions q1->cond a1_yes method Change Synthetic Method q1->method a1_no a1_yes Yes a1_no No (de novo synthesis) sub Analyze Ring Substituents sub_sol Incorporate C7 EWG (e.g., -NO2, -CO2Me) sub->sub_sol If modifiable cond->sub cond_sol1 Use Brønsted Acid (TfOH) with Diazo Compound cond->cond_sol1 cond_sol2 Use Ga/Al-mediated Alkylation cond->cond_sol2 method_sol Employ [3+2] Cycloaddition (Sydnone + Aryne) method->method_sol

Caption: Decision tree for troubleshooting poor N2-regioselectivity.

Issue 2: Low Reaction Yield - "My 2H-indazole synthesis is consistently giving low yields. What can I do to improve it?"

Low yields can often be traced back to suboptimal reaction conditions, harsh reagents leading to decomposition, or incomplete conversion.

Causality & Troubleshooting:

  • Harsh Reaction Conditions: Classic methods like the Cadogan reaction often require high temperatures, which can lead to the decomposition of sensitive substrates and the formation of unwanted byproducts[7].

  • Suboptimal Parameters: Temperature and solvent choice can drastically affect reaction kinetics and reactant solubility. An incorrect choice can lead to an incomplete or stalled reaction[7].

  • Inefficient Reagents: The choice of catalyst or reducing agent is paramount. For instance, in reductive cyclizations, an inefficient reducing agent will result in poor conversion of the nitro-intermediate.

Recommendations for Yield Improvement:

  • Adopt Milder, One-Pot Procedures: Modern variations of classical reactions, such as the one-pot condensation-Cadogan reductive cyclization, operate under milder conditions (e.g., 80°C in i-PrOH) and use more efficient reducing agents like tri-n-butylphosphine. This minimizes byproduct formation and improves yields[9].

  • Systematic Optimization: Perform a systematic screening of reaction parameters. Create a small matrix to test a range of temperatures (e.g., 60°C, 80°C, 100°C) and solvents of varying polarity to find the optimal conditions for your specific substrate.

  • Explore Modern Catalytic Methods: Many modern synthetic routes offer high yields and broad substrate scope.

    • Copper-Catalyzed Three-Component Synthesis: The reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), provides good to excellent yields of 2H-indazoles and tolerates a wide array of functional groups[8][10].

    • Rhodium-Catalyzed C-H Activation: The coupling of azobenzenes with aldehydes using a Rh(III) catalyst is another high-yielding, one-step method to access N-aryl-2H-indazoles[11][12].

    • Metal-Free Photochemical Synthesis: For a metal-free approach, reacting 2-(ethynyl)aryltriazenes with arylsulfinic acids under visible light irradiation can produce 3-functionalized 2H-indazoles in yields ranging from 45-83%[13][14][15].

Issue 3: Difficulty in Purification - "I'm struggling to separate my 2H-indazole product from the 1H-isomer and other impurities."

The similar polarity of 1H- and 2H-indazole regioisomers often makes their separation by standard column chromatography challenging.

Causality & Troubleshooting:

  • Isomer Co-elution: Due to their structural similarity, N1 and N2 isomers can have very close Rf values, leading to poor separation on silica gel.

  • Byproduct Interference: Byproducts from side reactions can further complicate the purification process.

Effective Purification Strategies:

  • Column Chromatography Optimization: This remains the most common method. The key is to find a solvent system that maximizes the difference in Rf values.

    • Solvent System: Start with a low-polarity mobile phase, such as a hexane/ethyl acetate mixture, and gradually increase the polarity[7][10][16]. For particularly difficult separations, consider ternary solvent systems or different adsorbents like alumina.

    • Technique: Use a long column with a fine-grade silica gel and apply slow, steady elution to improve resolution.

  • Recrystallization: This is a powerful technique for obtaining highly pure material, especially when dealing with crystalline solids.

    • Solvent Screening: The critical step is finding a suitable solvent or mixed-solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble (or insoluble) at all temperatures. A patented method for separating substituted indazole isomers utilizes a mixed solvent system (e.g., THF/water) to achieve purities over 99%[17].

General Troubleshooting Workflow

start Unsuccessful Synthesis p1 Low Yield start->p1 p2 Impure Product start->p2 p3 Poor Selectivity start->p3 c1 Decomposition? p1->c1 c2 Incomplete Reaction? p1->c2 c3 Isomers Present? p2->c3 c4 Byproducts? p2->c4 s6 See Regioselectivity Guide p3->s6 s1 Lower Temperature c1->s1 s2 Use Milder Reagents (e.g., One-Pot Cadogan) c1->s2 s3 Screen Solvents & Optimize Temperature c2->s3 s4 Optimize Chromatography c3->s4 c4->s4 s5 Attempt Recrystallization s4->s5 If solid

Caption: General troubleshooting workflow for 2H-indazole synthesis.

Part 2: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for reliable synthesis of 2H-indazoles, addressing the challenges discussed above.

Protocol 1: One-Pot Condensation-Cadogan Reductive Cyclization[9]

This method is an operationally simple and milder alternative to the classic Cadogan reaction, often providing good to excellent yields.

Workflow Diagram

sub1 o-Nitrobenzaldehyde + Primary Amine step1 Condensation (i-PrOH, 80°C) sub1->step1 int1 Imine Intermediate (in situ) step1->int1 step2 Reductive Cyclization (add P(n-Bu)3) int1->step2 prod 2H-Indazole Product step2->prod

Caption: Workflow for the one-pot Condensation-Cadogan synthesis.

Methodology:

  • Reaction Setup: To a solution of the ortho-nitrobenzaldehyde (1.0 equiv.) in isopropanol (i-PrOH), add the desired primary amine (1.1 equiv.).

  • Condensation: Heat the mixture to 80°C and stir for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC or LC-MS.

  • Reductive Cyclization: Once imine formation is complete, add tri-n-butylphosphine (P(n-Bu)₃, 3.0 equiv.) dropwise to the reaction mixture.

    • Causality Note: Tri-n-butylphosphine is a potent reducing agent that deoxygenates the nitro group, facilitating the N-N bond formation and cyclization under significantly milder conditions than traditional reagents like triethyl phosphite, which requires temperatures >150°C[16][18].

  • Reaction Completion: Continue stirring at 80°C for 16-24 hours until the starting material is consumed.

  • Work-up & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The residue can be purified directly by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 2H-indazole.

Protocol 2: Copper-Catalyzed Three-Component Synthesis[10]

This one-pot method provides direct access to a wide range of 2H-indazoles from readily available starting materials.

Methodology:

  • Reaction Setup: In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv.), primary amine (1.2 equiv.), sodium azide (NaN₃, 2.0 equiv.), copper(I) iodide (CuI, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%) in dimethyl sulfoxide (DMSO).

    • Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution.

  • Reaction: Heat the sealed reaction vessel to 120°C and stir for 12 hours.

    • Causality Note: The copper catalyst is crucial for facilitating both the initial C-N bond formation (Ullmann-type coupling) and the subsequent intramolecular N-N bond formation, which constructs the pyrazole ring[10].

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product is then purified by silica gel column chromatography. A key advantage of this method is the large difference in Rf values between the starting materials and the final 2H-indazole product, which simplifies purification[10].

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the 1H-indazole tautomer generally the major product in many synthesis and functionalization reactions?

A1: The predominance of the 1H-indazole isomer is a matter of thermodynamic stability. The 1H-tautomer is more stable than the 2H-tautomer due to factors including aromatic resonance stabilization[1][2][3]. In reactions that are under thermodynamic control or allow for equilibration, the product ratio will favor the more stable 1H-isomer. Syntheses that specifically target the 2H-isomer must therefore operate under kinetic control or use a strategy that irreversibly forms the desired 2H-scaffold.

Q2: What are the main advantages of using modern metal-free or photochemical routes for 2H-indazole synthesis?

A2: Metal-free synthesis offers several significant advantages, aligning with the principles of green chemistry. Firstly, it eliminates the risk of trace metal contamination in the final product, which is a critical concern in pharmaceutical development[14]. Secondly, it avoids the cost and toxicity associated with many transition metal catalysts (e.g., Palladium, Rhodium)[15]. Photochemical methods, in particular, often proceed under very mild conditions (room temperature) and can offer unique reactivity pathways, such as those involving an electron donor-acceptor (EDA) complex, without the need for an external photocatalyst[13][14][15][19].

Q3: How do I choose the best synthetic strategy for my specific target 2H-indazole?

A3: The optimal strategy depends on three main factors:

  • Target Structure: If you need to synthesize an N-alkylated 2H-indazole, a regioselective alkylation of a pre-formed indazole core might be most efficient[6][20]. If you are building a complex, substituted 2H-indazole from scratch, a de novo synthesis like a multi-component reaction or a Cadogan-type cyclization is more appropriate[9][10].

  • Functional Group Tolerance: Review the compatibility of your desired functional groups with the reaction conditions. For sensitive functional groups, milder methods like photochemical synthesis or modern, low-temperature catalytic reactions are preferable[9][15].

  • Scalability and Simplicity: For large-scale synthesis, one-pot procedures are highly advantageous as they reduce the number of unit operations and purification steps, improving overall efficiency and safety[8][9].

References

  • D. B. Ramu, S. M. B. G, P. K. R, S. K, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, vol. 28, no. 1, p. 339, 2023. [Online]. Available: [Link]

  • R. M. Alam, J. J. Keating, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," University College Cork, 2021. [Online]. Available: [Link]

  • G. Zhang et al., "Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry," The Journal of Organic Chemistry, vol. 88, no. 18, pp. 12341–12356, 2023. [Online]. Available: [Link]

  • Y. Wang et al., "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis," Organic Letters, 2024. [Online]. Available: [Link]

  • "Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry," Organic Chemistry Portal. [Online]. Available: [Link]

  • G. Zhang et al., "Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry," The Journal of Organic Chemistry, vol. 88, no. 18, pp. 12341-12356, 2023. [Online]. Available: [Link]

  • H. He et al., "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds," Chemical Communications, vol. 58, no. 43, pp. 6357-6360, 2022. [Online]. Available: [Link]

  • A. K. Kushwaha, S. Chaudhary, "Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review," IJSDR, vol. 7, no. 1, 2022. [Online]. Available: [Link]

  • R. M. Alam, J. J. Keating, "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," ResearchGate, 2021. [Online]. Available: [Link]

  • P. S. S. Gueiros et al., "Photochemical Conversion of Indazoles into Benzimidazoles," Angewandte Chemie International Edition, 2025. [Online]. Available: [Link]

  • R. M. Alam et al., "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," RSC Advances, vol. 11, no. 41, pp. 25681–25695, 2021. [Online]. Available: [Link]

  • Z. Tǔmová et al., "Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation," Molecules, vol. 16, no. 8, pp. 6566–6583, 2011. [Online]. Available: [Link]

  • "Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry," ACS Publications. [Online]. Available: [Link]

  • "Synthesis of 2H-indazoles," Organic Chemistry Portal. [Online]. Available: [Link]

  • M. R. Kumar et al., "Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole," Organic Letters, vol. 13, no. 13, pp. 3542–3545, 2011. [Online]. Available: [Link]

  • R. Khalifeh et al., "Optimization for synthesis of 2H-indazole," ResearchGate, 2019. [Online]. Available: [Link]

  • Z. Yang, J. Yu, C. Pan, "Recent advances in C–H functionalization of 2H-indazoles," Organic & Biomolecular Chemistry, vol. 20, no. 39, pp. 7746-7764, 2022. [Online]. Available: [Link]

  • H. Terholsen et al., "Nitroreductase-triggered indazole formation," ChemRxiv, 2023. [Online]. Available: [Link]

  • M.-H. Lin et al., "Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles," Molecules, vol. 22, no. 1, p. 109, 2017. [Online]. Available: [Link]

  • L. D. Tran, J. A. Ellman, "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture," Organic Letters, vol. 14, no. 13, pp. 3474–3477, 2012. [Online]. Available: [Link]

  • N. E. Genung, L. Wei, G. E. Aspnes, "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization," Organic Letters, vol. 16, no. 11, pp. 3114–3117, 2014. [Online]. Available: [Link]

  • S. K. Guchhait, "CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues," Caribbean Journal of Science and Technology, vol. 9, pp. 1-28, 2021. [Online]. Available: [Link]

  • M.-H. Lin et al., "Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles," Organic & Biomolecular Chemistry, vol. 14, no. 1, pp. 271-281, 2016. [Online]. Available: [Link]

  • P. Singh et al., "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Medicinal Chemistry, vol. 15, no. 1, pp. 29-60, 2024. [Online]. Available: [Link]

  • M.-H. Lin et al., "Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles," Semantic Scholar, 2015. [Online]. Available: [Link]

  • A. K. Sahoo et al., "Synthesis of (2H)-Indazoles and Dihydrocinnolinones through Annulation of Azobenzenes with Vinylene Carbonate under Rh(III) Catalysis," Organic Letters, vol. 23, no. 14, pp. 5569–5574, 2021. [Online]. Available: [Link]

  • "Pd‐catalyzed synthesis of 2H‐indazole," ResearchGate. [Online]. Available: [Link]

  • M.-H. Lin et al., "Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles," ResearchGate, 2015. [Online]. Available: [Link]

  • "Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review," ResearchGate, 2019. [Online]. Available: [Link]

  • E. Torres et al., "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives," Molecules, vol. 26, no. 8, p. 2145, 2021. [Online]. Available: [Link]

  • CN101948433A, "Method for separating and purifying substituted indazole isomers," Google Patents. [Online].
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Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazol-6-amine

Welcome to the technical support guide for the synthesis of 2-Methyl-2H-indazol-6-amine. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2H-indazol-6-amine. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related indazole compounds. As a key intermediate in the synthesis of various pharmacologically active molecules, achieving a high-purity, high-yield synthesis of 2-Methyl-2H-indazol-6-amine is often a critical step.

This guide is structured to address common challenges and side reactions encountered during the synthesis. It provides not only troubleshooting solutions but also delves into the mechanistic reasoning behind the formation of byproducts, empowering you to make informed decisions in your laboratory work.

Common Synthetic Pathway Overview

A prevalent route to 2-Methyl-2H-indazol-6-amine involves a two-step process starting from 6-nitro-1H-indazole:

  • N-Methylation: Regioselective methylation of 6-nitro-1H-indazole to form 2-methyl-6-nitro-2H-indazole.

  • Reduction: Reduction of the nitro group to an amine to yield the final product.

This guide will focus on troubleshooting issues that may arise in each of these critical steps.

Logical Workflow for 2-Methyl-2H-indazol-6-amine Synthesis

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction 6-nitro-1H-indazole 6-nitro-1H-indazole Reaction_1 N-Methylation 6-nitro-1H-indazole->Reaction_1 Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) Methylating_Agent->Reaction_1 2-methyl-6-nitro-2H-indazole Desired N2-Isomer Reaction_1->2-methyl-6-nitro-2H-indazole Kinetic Control 1-methyl-6-nitro-1H-indazole Side Product: N1-Isomer Reaction_1->1-methyl-6-nitro-1H-indazole Thermodynamic Control Reaction_2 Reduction 2-methyl-6-nitro-2H-indazole->Reaction_2 2-methyl-6-nitro-2H-indazole->Reaction_2 Reducing_Agent Reducing Agent (e.g., SnCl2, H2/Pd-C) Reducing_Agent->Reaction_2 2-Methyl-2H-indazol-6-amine Final Product Reaction_2->2-Methyl-2H-indazol-6-amine Incomplete_Reduction Side Product: Nitroso/Hydroxylamine intermediates Reaction_2->Incomplete_Reduction

Caption: Synthetic workflow for 2-Methyl-2H-indazol-6-amine.

Part 1: Troubleshooting N-Methylation of 6-Nitro-1H-indazole

FAQ 1: My methylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N2-isomer?

Answer:

The formation of both N1 and N2 alkylated indazoles is a common challenge due to the tautomeric nature of the indazole ring. The ratio of these isomers is highly dependent on reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control: The N2-methylated product is generally the kinetically favored isomer, while the N1-methylated product is the thermodynamically more stable isomer.[1] Therefore, to favor the N2 isomer, conditions that promote kinetic control are necessary.

  • Solvent and Base Selection: The choice of solvent and base plays a crucial role in directing the regioselectivity.

    • For N2-selectivity (Kinetic Control): Using a combination of a weaker base like triethylenediamine (DABCO) or potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often favors the formation of the N2-isomer.[1] These conditions typically do not allow for the equilibration to the more stable N1 isomer.

    • For N1-selectivity (Thermodynamic Control): In contrast, strong bases like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) tend to yield the N1-isomer as the major product.[2][3][4]

  • Methylating Agent: While less impactful than the base and solvent, the choice of methylating agent can have an effect. Reagents like dimethyl carbonate are effective for N2-methylation.[1]

Troubleshooting Summary: N-Methylation Regioselectivity

ConditionTo Favor N2-Isomer (Kinetic)To Favor N1-Isomer (Thermodynamic)
Base Weaker, non-nucleophilic (e.g., DABCO, K2CO3)Strong (e.g., NaH)
Solvent Polar aprotic (e.g., DMF)Less polar (e.g., THF)
Temperature Lower temperatures may enhance kinetic controlHigher temperatures can promote equilibration
FAQ 2: I am observing over-methylation or methylation at other positions. What could be the cause and solution?

Answer:

While less common than regioselectivity issues with the indazole nitrogens, methylation at other positions can occur, especially if the reaction conditions are too harsh or if there are other nucleophilic sites.

  • O-Methylation: If the starting material has a hydroxyl group, O-methylation can compete with N-methylation.[5] For 6-nitro-1H-indazole, this is not a primary concern unless impurities with hydroxyl groups are present.

  • C-Methylation: Direct C-methylation of the indazole ring is generally not favored under standard N-alkylation conditions.

  • Solution:

    • Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents).

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Purity of Starting Material: Ensure the 6-nitro-1H-indazole is free from other isomeric impurities or related compounds that could also react.

Part 2: Troubleshooting the Reduction of 2-Methyl-6-nitro-2H-indazole

FAQ 3: My reduction of the nitro group is incomplete, or I am seeing byproducts. How can I improve the yield and purity of 2-Methyl-2H-indazol-6-amine?

Answer:

The reduction of an aromatic nitro group is a robust transformation, but it can be prone to the formation of intermediates if not driven to completion.

  • Common Reducing Agents: Several methods are effective for this reduction:

    • Tin(II) Chloride (SnCl2): This is a very common and effective method for the reduction of nitro groups in the presence of other functional groups.[6] It is typically carried out in an acidic medium like concentrated HCl.

    • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method.[7] This can be done in solvents like ethanol, methanol, or ethyl acetate.

    • Other Reagents: Other options include sodium dithionite, iron in acetic acid, or zinc in acetic acid.[7]

  • Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not complete, these species can remain as impurities.

    • Solution: Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Side Reactions with Catalytic Hydrogenation:

    • Debromination/Dehalogenation: If the molecule contains halogen substituents, these can sometimes be removed under hydrogenation conditions.

    • Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst, leading to incomplete reaction.

Troubleshooting Summary: Nitro Group Reduction

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent, short reaction time, catalyst poisoning.Increase equivalents of reducing agent, extend reaction time, use a fresh catalyst, ensure starting material purity.
Byproduct Formation Over-reduction, reaction with other functional groups.Choose a milder reducing agent (e.g., SnCl2 over more reactive hydrides), control reaction temperature.
Low Yield Product degradation during workup, poor recovery.Optimize workup pH, use appropriate extraction solvents, consider forming a salt to aid precipitation and purification.[6][8]
Experimental Protocol: Synthesis of 2-Methyl-2H-indazol-6-amine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Step 1: N-Methylation of 6-Nitro-1H-indazole (N2-Selective)

  • To a solution of 6-nitro-1H-indazole (1 eq.) in DMF, add triethylenediamine (DABCO) (1 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add dimethyl carbonate (1.2 eq.) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 2-methyl-6-nitro-2H-indazole.

Step 2: Reduction of 2-Methyl-6-nitro-2H-indazole

  • Suspend 2-methyl-6-nitro-2H-indazole (1 eq.) in a suitable solvent like ethanol or 2-methoxyethyl ether.

  • Carefully add tin(II) chloride dihydrate (SnCl2·2H2O) (2.5-3 eq.).

  • Slowly add concentrated hydrochloric acid dropwise, maintaining the temperature below 10°C with an ice bath.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup, neutralizing the acid with a base (e.g., Na2CO3 or NaOH solution) to a pH of ~8-9 to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-2H-indazol-6-amine.

Part 3: Purification and Characterization

FAQ 4: I am having difficulty separating the N1 and N2 isomers. What are the best purification methods?

Answer:

Separating N1 and N2-alkylated indazole isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method for separating these isomers. A careful selection of the mobile phase is critical. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If one isomer is formed in significant excess and the crude product is solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good differential solubility.

  • Acid-Base Extraction: While the basicity of the N1 and N2 isomers is similar, there might be slight differences that could be exploited in a carefully controlled acid-base extraction, though this is less common.

Characterization

Unequivocal identification of the N1 and N2 isomers is essential.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the isomers. The chemical shifts of the protons and carbons on the indazole ring will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can provide definitive structural elucidation.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of a methyl group.

  • Melting Point: The N1 and N2 isomers will have different melting points.

References
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available from: [Link]

  • Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ? | ResearchGate. Available from: [Link]

  • 5-nitroindazole - Organic Syntheses Procedure. Available from: [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. Available from: [Link]

  • ChemInform Abstract: Regioselective Synthesis of 2-Methyl-2,5,6,11,12,13-hexahydro 4H Indazolo[5,4-a]pyrrolo[3,4-c]carbazole-4-ones. | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - ResearchGate. Available from: [Link]

  • (PDF) 2-Methyl-6-nitro-2H-indazole - ResearchGate. Available from: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. Available from: [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC. Available from: [Link]

  • WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) - Google Patents.
  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions - Chemical Communications (RSC Publishing). Available from: [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. Available from: [Link]

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Indazole Synthesis

Welcome to the technical support and troubleshooting guide for indazole synthesis. This document is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and troubleshooting guide for indazole synthesis. This document is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole derivatives. Indazoles are a critical class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals, including treatments for cancer and inflammation.[1]

This guide provides in-depth, question-and-answer-based troubleshooting for common experimental challenges, detailed protocols, and data-driven optimization strategies to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues encountered during indazole synthesis, offering insights into their root causes and providing actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

Question: My indazole synthesis is resulting in a low yield or fails to proceed to completion. What are the likely causes, and how can I improve the conversion rate?

Answer: Low yields are a frequent challenge in indazole synthesis and can stem from various factors depending on the specific synthetic route.[2] Key parameters to investigate include reaction temperature, solvent choice, and the integrity of your starting materials.

  • Suboptimal Reaction Temperature: Temperature is a critical determinant of both reaction rate and the formation of byproducts.[2] While some classical methods like Cadogan-type cyclizations necessitate high temperatures, excessive heat can lead to the decomposition of thermally sensitive substrates or products.[2] Conversely, many modern palladium-catalyzed cross-coupling reactions proceed efficiently at milder temperatures.[2][3] A systematic temperature screening is crucial to identify the optimal balance for your specific reaction. For some reactions, elevating the temperature up to a certain point, for instance 110°C, can increase yields, after which side reactions may become more prevalent.[4]

  • Incorrect Solvent Selection: The solvent's polarity and boiling point are paramount for ensuring reactant solubility and influencing reaction kinetics.[2][5] If starting materials are not fully dissolved at the reaction temperature, the result is often an incomplete conversion.[2] For instance, in some syntheses, DMSO has been shown to provide the best yields compared to other solvents.[5]

  • Presence of Moisture: Certain synthetic pathways are highly sensitive to water. For reactions employing moisture-sensitive reagents, such as those involving strong bases or certain organometallic catalysts, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential. However, it's worth noting that in some specific cases, like the Davis-Beirut reaction, the presence of water can be critical, though its beneficial effect has a ceiling.[6]

  • Catalyst Inactivation or Insufficient Loading: In metal-catalyzed reactions (e.g., using copper or palladium), the catalyst may become deactivated, or the initial loading might be insufficient.[3] Ensure your catalyst is fresh and handled under appropriate conditions. A stepwise increase in catalyst loading can help determine the optimal amount for your system.[3]

Issue 2: Formation of Side Products and Isomers

Question: I am observing significant formation of side products, such as hydrazones, dimers, or the undesired 1H-indazole isomer. How can I minimize these impurities?

Answer: The formation of side products is a common issue that complicates purification and reduces the yield of the desired indazole.

  • Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[2] If the final cyclization step is incomplete, they will persist as impurities. To drive the reaction to completion, consider optimizing the reaction time, temperature, or the concentration of the cyclization agent.

  • Dimer Formation: Dimerization can occur, particularly with electron-rich starting materials, where an intermolecular reaction competes with the desired intramolecular cyclization.[7] To mitigate this, employ a "reverse addition" strategy, where the more reactive substrate is added slowly to the reaction mixture.[7] Performing the reaction at a lower temperature (e.g., 0 °C) and in a more dilute solution can also disfavor dimerization.[7]

  • Controlling Regioselectivity (1H- vs. 2H-Isomer): The formation of the thermodynamically more stable 1H-indazole isomer is a frequent challenge when the 2H-isomer is the target.[3][8] The choice of synthetic method is crucial for controlling regioselectivity. For instance, the [3 + 2] dipolar cycloaddition of sydnones with arynes is reported to selectively produce 2H-indazoles.[3] In cases of alkylation, the base and solvent system significantly influences the N1/N2 selectivity.[9]

Issue 3: Purification Difficulties

Question: I am having trouble purifying my indazole derivative using column chromatography. The compound is tailing or co-eluting with impurities.

Answer: The purification of nitrogen-containing heterocycles like indazoles can be challenging due to their basicity and potential for strong interactions with silica gel.[2]

  • Column Chromatography Optimization: To minimize tailing, consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. A common starting point for the mobile phase is a mixture of hexane and ethyl acetate, with a gradual increase in polarity.[3]

  • Separation of Isomers: N1 and N2 regioisomers often have very similar polarities, making their separation by chromatography difficult.[2] In such cases, recrystallization can be a more effective purification technique. Experiment with different solvent systems; a mixed solvent system is often more effective than a single solvent.[3]

  • Alternative Purification Methods: For challenging separations, consider alternative techniques such as preparative thin-layer chromatography (prep-TLC) or supercritical fluid chromatography (SFC).

Experimental Protocols and Data Presentation

Protocol: General Procedure for Temperature Screening
  • Set up multiple parallel reactions in small-scale reaction vials.

  • To each vial, add the starting materials, solvent, and catalyst in the same proportions.

  • Place each vial in a separate well of a heating block set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Stir the reactions for a predetermined amount of time.

  • At the end of the reaction time, quench the reactions and analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS or GC-MS) to determine the conversion and yield of the desired product at each temperature.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key parameters and their typical ranges for optimizing indazole synthesis.

ParameterTypical Range/OptionsConsiderations
Temperature Room Temperature to 150 °CSubstrate stability, reaction rate, byproduct formation.[2][4]
Solvent Toluene, Dioxane, DMF, DMSO, THFReactant solubility, boiling point, potential for side reactions.[2][5]
Catalyst Palladium, Copper, Rhodium complexesCatalyst activity, stability, and cost.[1][3][10]
Base K₂CO₃, Cs₂CO₃, NaH, DBUStrength of the base, solubility, and impact on regioselectivity.[9][11]
Reactant Ratio 1:1 to 1:1.5 (Substrate:Reagent)Stoichiometry can influence side product formation.[7]

Visualizing Reaction Pathways and Troubleshooting

Troubleshooting Workflow for Low Indazole Yield

The following diagram provides a logical sequence of steps to troubleshoot and optimize your indazole synthesis when faced with low product yield.

TroubleshootingWorkflow start Start: Low Indazole Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_purity->check_conditions Purity OK optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent side_products Analyze for Side Products (TLC, LC-MS) optimize_solvent->side_products hydrazone Hydrazone Intermediate Present? side_products->hydrazone dimer Dimer Formation? hydrazone->dimer No increase_time_temp Increase Reaction Time/Temp hydrazone->increase_time_temp Yes reverse_addition Implement 'Reverse Addition' and Lower Temperature dimer->reverse_addition Yes catalyst_issue Catalyst Inactivation? dimer->catalyst_issue No end End: Improved Yield increase_time_temp->end reverse_addition->end increase_loading Increase Catalyst Loading catalyst_issue->increase_loading Yes catalyst_issue->end No increase_loading->end

Caption: A step-by-step guide to troubleshooting low yields in indazole synthesis.

Mechanism Highlight: The Davis-Beirut Reaction

The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles from inexpensive starting materials without the need for toxic metals.[12] It can proceed under both acidic and basic conditions.[11][12] The base-catalyzed mechanism involves the formation of a carbanion intermediate.[12]

DavisBeirut sub N-substituted 2-nitrobenzylamine carbanion Carbanion Intermediate sub->carbanion Base (e.g., NaOH) cyclization Intramolecular Cyclization carbanion->cyclization Oxygen transfer from nitro group indazole 2H-Indazole Product cyclization->indazole Dehydration

Caption: Simplified overview of the base-catalyzed Davis-Beirut reaction mechanism.

References

  • Davis–Beirut reaction - Wikipedia. Available at: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. Available at: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - AUB ScholarWorks. Available at: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed. Available at: [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. Available at: [Link]

  • Effect of various solvents on the synthesis of 1H- indazole. - ResearchGate. Available at: [Link]

  • Reaction conditions optimization for 1H‐Indazoles synthesisa - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • Effect of temperature on the synthesis of indazoles a | Download Table - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Optimization for synthesis of 2H-indazole | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Optimization of the reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • Effect of catalyst on the synthesis of 1H-indazoles. - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2,3-Dimethyl-2H-indazol-6-amine

Welcome to the technical support center for the purification of 2,3-Dimethyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Dimethyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical intermediate in high purity. As a key building block in the synthesis of advanced pharmaceutical agents, including the tyrosine kinase inhibitor Pazopanib, the purity of 2,3-Dimethyl-2H-indazol-6-amine is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This resource addresses common challenges encountered during its purification, offering a blend of theoretical understanding and field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when working with 2,3-Dimethyl-2H-indazol-6-amine?

A1: Impurities in 2,3-Dimethyl-2H-indazol-6-amine typically arise from the synthetic route used. Common impurities include:

  • Unreacted Starting Materials: The precursor, 2,3-dimethyl-6-nitro-2H-indazole, may not be fully reduced.

  • Regioisomers: During the methylation of 3-methyl-6-nitro-1H-indazole, the formation of the undesired 1,3-dimethyl-6-nitro-1H-indazole isomer can occur. This will subsequently be reduced to the corresponding amine.

  • Incomplete Methylation Products: If the starting material is 3-methyl-1H-indazol-6-amine, incomplete methylation can lead to the presence of N,3-dimethyl-1H-indazol-6-amine.

  • Over-methylation Products: In some synthetic routes, further methylation of the amine group can occur, leading to tertiary amine byproducts.

  • Byproducts from the Reduction Step: Depending on the reducing agent used (e.g., SnCl2, Fe/HCl, catalytic hydrogenation), inorganic salts and metal residues can be present if the workup is not thorough.[3][4]

Q2: My crude 2,3-Dimethyl-2H-indazol-6-amine is a dark, oily solid. Is this normal, and how can I best handle it for purification?

A2: It is not uncommon for crude aromatic amines to be dark and somewhat oily due to the presence of oxidized impurities and residual solvents. The color is often an indicator of minor impurities that can be removed through proper purification techniques. For handling, it is advisable to first attempt to solidify the material completely. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or by storing it under vacuum. Once solidified, it is easier to handle for subsequent purification steps like recrystallization or for dissolving prior to chromatography or acid-base extraction.

Q3: What analytical techniques are recommended for assessing the purity of 2,3-Dimethyl-2H-indazol-6-amine?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. A typical mobile phase for this relatively polar amine would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing on the silica plate.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for identifying and quantifying impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying the mass of unknown impurities.

Troubleshooting Purification Challenges

Problem Potential Cause Recommended Solution
Product streaks significantly on TLC plate. The amine group is interacting with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.
Difficulty in removing a closely-eluting impurity during column chromatography. The impurity has a similar polarity to the product.Consider switching to a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which can offer different selectivity for amines. Alternatively, try a different solvent system to alter the elution profile.
Low recovery after recrystallization. The chosen solvent is too good at dissolving the compound, even at low temperatures, or too much solvent was used.Perform a thorough solvent screen to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use the minimum amount of hot solvent necessary to dissolve the solid.
Product oils out during recrystallization. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Ensure the solvent's boiling point is lower than the product's melting point. If oiling out persists, try using a solvent mixture, adding the precipitating solvent slowly to the hot solution of the compound in a good solvent.
Persistent inorganic salt contamination. Inadequate workup after a reduction using metal salts (e.g., SnCl2).Perform a thorough aqueous workup. For tin salts, after basification, vigorous stirring for an extended period can help precipitate the metal hydroxides, which can then be filtered off. An acid-base extraction is also highly effective at removing inorganic salts.

Purification Protocols

Method 1: Acid-Base Extraction

This is a highly effective method for purifying amines, as it efficiently removes non-basic impurities and inorganic salts. The principle relies on the ability of the basic amine to be protonated by an acid, forming a water-soluble salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude 2,3-Dimethyl-2H-indazol-6-amine in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) with stirring until the solution is basic (pH > 9). The free amine will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified solid under vacuum.

AcidBaseExtraction Crude Crude Amine in Organic Solvent Funnel1 Separatory Funnel Crude->Funnel1 Aq_Acid Aqueous Acid (e.g., 1M HCl) Aq_Acid->Funnel1 Organic_Impurities Organic Layer (Non-basic impurities) Funnel1->Organic_Impurities Separate Aq_Salt Aqueous Layer (Protonated Amine Salt) Funnel1->Aq_Salt Separate Basification Add Base (e.g., NaHCO3) Aq_Salt->Basification Precipitate Precipitated Pure Amine Basification->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Pure_Solid Pure Solid Amine Filtration->Pure_Solid

Caption: Workflow for Acid-Base Extraction of 2,3-Dimethyl-2H-indazol-6-amine.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Solvent Selection:

A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 2,3-Dimethyl-2H-indazol-6-amine, suitable solvent systems could include:

  • Mixed Solvents: A polar solvent in which the compound is soluble (e.g., ethanol, methanol, acetone, or tetrahydrofuran) mixed with a non-polar solvent in which it is less soluble (e.g., water or hexanes).[5]

Experimental Protocol:

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen "good" solvent. Heat the mixture to boiling while stirring.

  • Saturation: Continue adding the hot solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Ice Bath Cooling Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General Workflow for Recrystallization.

Method 3: Column Chromatography

Column chromatography is useful for separating compounds with different polarities. For amines, special considerations are often necessary.

Stationary and Mobile Phase Selection:

  • Stationary Phase:

    • Silica Gel: The most common stationary phase, but its acidic nature can cause peak tailing with amines.

    • Alumina (Neutral or Basic): A good alternative to silica for purifying amines as it is not acidic.

    • Amine-functionalized Silica: Often provides excellent peak shape and separation for basic compounds without the need for mobile phase modifiers.

  • Mobile Phase:

    • A gradient of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

    • If using silica gel, the addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase is highly recommended to improve peak shape.

Experimental Protocol:

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Run the mobile phase through the column, gradually increasing the polarity if using a gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

ColumnChromatography Start Crude Product Load Load onto Column Start->Load Elute Elute with Mobile Phase Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Step-by-Step Process for Column Chromatography Purification.

References

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Purification by Recrystallization. CUNY. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • 2,3-dimethyl-2H-indazol-6-amine | C9H11N3. PubChem. Available at: [Link]

  • 2,3-Dimethyl-2H-Indazol-6-Amine | CAS No: 444731-72-0. Cleanchem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Kinase Assays with Indazole Inhibitors

<end_of_thought> Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_thought>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding kinase assays involving indazole-based inhibitors. The indazole core is a prominent scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors like axitinib and pazopanib.[1][2] However, their unique physicochemical properties can present specific challenges in biochemical and cellular assays. This guide is designed to help you navigate these challenges, ensure data integrity, and accelerate your research.

Frequently Asked Questions (FAQs)
Q1: What are indazole inhibitors and why are they so common in kinase drug discovery?

Indazole derivatives are heterocyclic aromatic compounds that have proven to be a versatile scaffold for designing potent and selective kinase inhibitors.[1] Their structure allows for strategic modifications that can target the highly conserved ATP-binding pocket of kinases.[3][4] By forming key hydrogen bond interactions with the kinase hinge region, these inhibitors can effectively block ATP from binding, thereby inhibiting phosphorylation.[2][4] Their success in clinical applications has made them a popular starting point for new drug discovery campaigns.[1]

Q2: What is the primary mechanism of action for most indazole-based kinase inhibitors?

The vast majority of indazole inhibitors are ATP-competitive.[3] They are designed to bind reversibly to the ATP pocket in the kinase catalytic domain, directly competing with the endogenous ATP substrate.[3] This competitive inhibition is the reason why the concentration of ATP in your assay is a critical parameter that can dramatically influence the measured potency (IC50) of your inhibitor.[5][6]

Q3: I'm setting up a new assay. What are the most critical parameters to optimize first?

For any new kinase assay, especially with ATP-competitive inhibitors, you must first establish the "initial velocity region." This ensures your measurements are taken when the reaction rate is linear with respect to both time and enzyme concentration.[7] Following this, the two most critical parameters to optimize are:

  • ATP Concentration: This directly impacts the apparent potency of your inhibitor. A common and recommended starting point is to use an ATP concentration equal to its Michaelis-Menten constant (Kₘ) for the specific kinase you are studying.[3][7][8]

  • Enzyme Concentration: The kinase concentration should be low enough to ensure the reaction remains in the linear range but high enough to produce a robust signal. Critically, the lowest IC50 value you can accurately measure is approximately half the kinase concentration in the assay.[9]

Detailed Troubleshooting Guides

This section addresses specific, common problems encountered during kinase assays with indazole inhibitors.

Problem Area 1: Unexpected or Inconsistent IC50 Values
Q4: My inhibitor's IC50 value is significantly higher (less potent) than what's reported in the literature. What's going on?

This is one of the most common issues, and it often points to a difference in assay conditions, particularly the ATP concentration.

Primary Cause: High ATP Concentration

Most indazole inhibitors are ATP-competitive, meaning their IC50 values are highly dependent on the ATP concentration in the assay.[5][6] The relationship is described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP] / Kₘ).[5][8]

  • The "Why": As you increase the concentration of ATP, more inhibitor is required to achieve 50% inhibition, leading to a higher apparent IC50 value. Cellular ATP concentrations are in the millimolar (mM) range, whereas many biochemical assays use micromolar (µM) concentrations.[5][10] Literature values may be reported from assays run at a low ATP concentration (e.g., at the Kₘ) to determine the inhibitor's intrinsic affinity (Ki), making it appear more potent.[5][9]

Solution: Always run your assay at a defined and reported ATP concentration. Using the Kₘ of ATP for your specific kinase is the most scientifically sound approach for comparing the intrinsic potencies of different inhibitors, as the IC50 value will be approximately twice the inhibitor's dissociation constant (Ki) under these conditions.[5][6][8][9]

Data Presentation: The Impact of ATP on Apparent Potency (IC50)

The following table illustrates how the IC50 of a hypothetical inhibitor with a Ki of 10 nM changes dramatically against two different kinases based on the ATP concentration used in the assay.

Kinase TargetKₘ for ATPATP Conc. in AssayCalculated IC50 (Cheng-Prusoff)Observation
Kinase A10 µM10 µM (at Kₘ)20 nMIC50 is 2x Ki, reflecting intrinsic affinity.[5][9]
Kinase A10 µM100 µM110 nM5.5-fold increase in IC50.
Kinase A10 µM1 mM (Physiological)1010 nM (1.01 µM)Over 50-fold less potent than at Kₘ.[5]
Kinase B100 µM100 µM (at Kₘ)20 nMIC50 is 2x Ki, reflecting intrinsic affinity.
Kinase B100 µM1 mM (Physiological)110 nMOnly a 5.5-fold shift, much less dramatic.

Secondary Cause: Inhibitor Solubility

Indazole scaffolds are often hydrophobic, and poor solubility can lead to the actual concentration in the assay being much lower than the nominal concentration, resulting in an artificially high IC50.

Solution: Visually inspect your compound stock and assay wells for precipitation. It is highly recommended to perform a solubility test.

Experimental Protocol: Assessing Compound Solubility

Objective: To determine the aqueous solubility limit of your indazole inhibitor in the final assay buffer.

Methodology (Nephelometry or Visual):

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of your inhibitor in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Transfer to Buffer: Add a fixed volume of each DMSO dilution into your final kinase assay buffer (maintaining a final DMSO concentration ≤1%). For example, add 2 µL of each DMSO stock into 98 µL of buffer.

  • Equilibrate: Mix well and let the plate sit at room temperature for 30-60 minutes.

  • Measure:

    • Nephelometry: Measure light scattering on a plate reader. A sharp increase in signal indicates compound precipitation.

    • Visual: Carefully inspect each well against a dark background. The highest concentration that remains clear is your approximate solubility limit.

  • Action: Ensure your highest assay concentration is well below this determined solubility limit.

Q5: My dose-response curve is shallow or has a Hill slope significantly different from 1.0. What does this indicate?

A shallow curve (Hill slope < 0.8) or an unusually steep one (Hill slope > 1.2) can point to several issues.

  • Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit the enzyme, leading to a sharp but often artifactual drop in activity.

  • Assay Interference: The compound may be interfering with the detection technology itself (e.g., quenching fluorescence or inhibiting a luciferase reporter enzyme).[11]

  • Complex Binding Mechanism: While less common, the inhibitor may have a non-standard mechanism of action, such as binding to multiple sites on the kinase.

Solution: First, rule out artifacts. Run a counter-screen to check for assay interference. If you are using a luminescence-based assay (like ADP-Glo™), test the compound's effect on luciferase directly.[11][12] If aggregation is suspected, adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can sometimes mitigate the issue.

Problem Area 2: High Background or False Positives
Q6: My "no enzyme" control wells show a high signal, or my "100% inhibition" wells don't go to baseline. Why?

This points directly to compound interference with your assay's detection system.

Primary Cause: Technology Interference

Many kinase assays rely on secondary enzymatic reactions (e.g., luciferase) or fluorescence/luminescence readouts.[13][14] Your inhibitor might be directly affecting these components.

  • Luciferase Inhibition: In ATP-depletion assays like Kinase-Glo®, a compound that inhibits luciferase will prevent the generation of light, mimicking ATP consumption and thus appearing as a false positive (active kinase).[11][12][13]

  • Fluorescence Quenching/Enhancement: If your compound is colored or naturally fluorescent, it can interfere with fluorescence-based readouts.

Solution: The Technology Counter-Screen This is a critical validation step. The goal is to test your compound against the assay readout system in the absence of the primary kinase reaction.[11]

Experimental Protocol: Luciferase Counter-Screen (for ATP-Glo/ADP-Glo™ type assays)

Objective: To determine if the indazole inhibitor directly inhibits the luciferase reporter enzyme.

Methodology:

  • Plate Setup: In a 384-well plate, add your serially diluted compound as you would for the main assay.

  • Mock Reaction: Instead of a kinase reaction, add assay buffer containing a fixed amount of ATP (for Kinase-Glo®) or ADP (for ADP-Glo™). This amount should be what you expect to see in a typical "0% inhibition" or "50% inhibition" well.

  • Add Detection Reagent: Add the luciferase-containing detection reagent (e.g., Kinase-Glo® Reagent or Kinase Detection Reagent).[14]

  • Incubate & Read: Follow the standard incubation time and measure luminescence.

  • Analyze: If the luminescent signal decreases in a dose-dependent manner, your compound is an inhibitor of the luciferase enzyme, and your kinase assay data is likely unreliable. You may need to switch to an alternative detection method (e.g., radiometric or mobility shift assay).[10]

Visualizing Concepts and Workflows

A clear understanding of the underlying principles and troubleshooting logic is essential for success.

Diagram: The Principle of ATP-Competitive Inhibition

This diagram illustrates how an indazole inhibitor competes with ATP for the same binding site on the kinase enzyme.

Caption: ATP-competitive inhibitors block the kinase active site.

Diagram: Troubleshooting Workflow for Unexpected IC50 Values

This flowchart provides a logical path for diagnosing issues with inhibitor potency measurements.

IC50_Troubleshooting Start Start: Unexpected IC50 Value Check_ATP Is ATP concentration equal to Kₘ? Start->Check_ATP Adjust_ATP Adjust ATP to Kₘ. Re-run assay. Check_ATP->Adjust_ATP No Check_Solubility Is inhibitor soluble at highest test concentration? Check_ATP->Check_Solubility Yes Adjust_ATP->Check_Solubility Run_Solubility_Test Perform solubility assay. Lower inhibitor concentration. Check_Solubility->Run_Solubility_Test No Check_Enzyme Is kinase concentration >2x expected IC50? Check_Solubility->Check_Enzyme Yes Run_Solubility_Test->Check_Enzyme Lower_Enzyme Optimize and lower kinase concentration. Check_Enzyme->Lower_Enzyme Yes Check_Interference Run counter-screen for assay technology interference. Check_Enzyme->Check_Interference No Lower_Enzyme->Check_Interference Final_Analysis Analyze refined data. Compare with literature. Check_Interference->Final_Analysis

Caption: A logical workflow for diagnosing IC50 discrepancies.

References
  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell Chemical Biology. Available at: [Link].

  • Uhlenbrock, K., & Krysiak, J. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). Available at: [Link].

  • Bantscheff, M., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Nature Biotechnology. Available at: [Link].

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link].

  • Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. (2012-05-01). Available at: [Link].

  • ATP concentration. Kinase Logistics Europe. Available at: [Link].

  • Kinase assays. BMG LABTECH. (2020-09-01). Available at: [Link].

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available at: [Link].

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link].

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. (2024-05-30). Available at: [Link].

  • What Is the Best Kinase Assay?. BellBrook Labs. (2025-07-03). Available at: [Link].

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2024-08-13). Available at: [Link].

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link].

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. (2025-09-17). Available at: [Link].

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link].

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link].

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. (2025-10-27). Available at: [Link].

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link].

  • Kramer, C., et al. (2014). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link].

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link].

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link].

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. WIPO. (2024-10-12). Available at: [Link].

  • Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. (2016-09-29). Available at: [Link].

  • Kinase inhibition assay. Determination of IC50 in dose–response curves.... ResearchGate. Available at: [Link].

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. Available at: [Link].

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-Methyl-2H-indazol-6-amine

Welcome to the technical support resource for researchers working with 2-Methyl-2H-indazol-6-amine. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered with this and si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-Methyl-2H-indazol-6-amine. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered with this and similar weakly basic, heterocyclic compounds: poor aqueous solubility. As drug discovery professionals, we understand that compound precipitation can derail biological assays, leading to inaccurate data and lost time. This document is structured as a series of questions and answers to directly address the issues you may be facing in the lab.

Section 1: Understanding the Core Problem

Q1: What is 2-Methyl-2H-indazol-6-amine, and why is its solubility a challenge for biological assays?

2-Methyl-2H-indazol-6-amine is a heterocyclic amine containing an indazole scaffold, a structure prevalent in many kinase inhibitors and other drug candidates[1][2][3]. Its chemical structure contributes to its low aqueous solubility.

The primary issue stems from its physicochemical properties. It is a weakly basic compound with a relatively nonpolar ring system. Experimental data from the Sanford-Burnham Center for Chemical Genomics indicates its solubility is less than 0.1 µg/mL at a physiological pH of 7.4, which is insufficient for most biological assays[4]. At this pH, the molecule exists predominantly in its neutral, un-ionized form, which is less soluble in water. For a compound to be effectively tested in an in vitro assay, it must be fully dissolved in the aqueous buffer to ensure accurate concentration-response relationships.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem CID 590220[4]
Molecular Weight 147.18 g/mol PubChem CID 590220[4]
Aqueous Solubility < 0.1 µg/mL (at pH 7.4)PubChem CID 590220[4]
Predicted pKa ~3.65 (for the 5-amine isomer)AOBIOUS[5]
Classification Weakly Basic Heterocyclic AmineGeneral Chemical Principles

Note: The predicted pKa is for a closely related isomer and is used here as an estimate to guide experimental strategy. The actual pKa of the 6-amine isomer should be determined experimentally for precise formulation development.

Section 2: Preparing Stock Solutions & Avoiding Pitfalls

Q2: What is the recommended solvent for creating a high-concentration stock solution?

For initial stock solutions, a 100% organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the industry-standard and most recommended choice due to its high solubilizing power for a wide range of organic molecules and its miscibility with water[6].

Causality: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces between the compound molecules, allowing them to be solvated effectively. Preparing a high-concentration stock (e.g., 10-50 mM) in DMSO is the critical first step before any dilution into aqueous media.

Q3: I prepared a 10 mM stock in DMSO, but it crashed out of solution when I diluted it into my PBS buffer (pH 7.4). What happened?

This is the most common solubility issue. The phenomenon is known as solvent-shift precipitation . While your compound is soluble in 100% DMSO, the final assay condition is typically <1% DMSO in an aqueous buffer. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous. The compound's solubility limit in the final aqueous buffer is exceeded, causing it to precipitate.

The core issue is that at pH 7.4, which is well above the compound's estimated pKa of ~3.65, the amine group is deprotonated and neutral, making the molecule significantly less water-soluble[4][5].

DMSO_Stock Compound in 100% DMSO (Soluble) Aqueous_Buffer Dilution into Aqueous Buffer (pH 7.4) >99% Water DMSO_Stock->Aqueous_Buffer Solvent Shift Precipate Precipate Aqueous_Buffer->Precipate Solubility Limit Exceeded Precipitate Precipitate Formed (Insoluble Neutral Form) cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., < 4.0) Neutral R-NH₂ Un-ionized Poorly Soluble Protonated R-NH₃⁺ Ionized (Salt Form) Highly Soluble Neutral->Protonated + H⁺ (Acidification) Protonated->Neutral - H⁺ (Basification)

Caption: pH effect on the ionization and solubility of a weak base.

Protocol 1: Systematic pH-Dependent Solubility Assessment

This protocol allows you to determine the minimum required acidity to maintain your compound's solubility at the desired final concentration.

Objective: To find the optimal pH for solubilizing 2-Methyl-2H-indazol-6-amine.

Materials:

  • 10 mM stock of 2-Methyl-2H-indazol-6-amine in 100% DMSO.

  • A series of buffers (e.g., citrate, acetate, phosphate) at various pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4).

  • 0.1 M HCl for pH adjustment.

  • Clear microplate or glass vials.

Methodology:

  • Prepare Buffers: Aliquot your primary assay buffer into separate tubes. Adjust the pH of each aliquot downwards using 0.1 M HCl to create a range (e.g., pH 7.4, 6.0, 5.0, 4.0).

  • Set Up Test Conditions: In separate clear vials, add the appropriate volume of each pH-adjusted buffer to achieve the final desired volume for your assay (e.g., 99 µL).

  • Spike with Compound: Add the volume of your 10 mM DMSO stock required to reach the highest concentration you plan to test (e.g., 1 µL for a 1:100 dilution to get 100 µM).

  • Mix and Equilibrate: Mix gently by pipetting or vortexing. Allow the solutions to equilibrate at the assay temperature (e.g., room temperature or 37°C) for 15-30 minutes.

  • Visual Inspection (Self-Validation): Carefully inspect each vial against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. A truly solubilized compound will result in a perfectly clear solution.

  • Determine Solubilization pH: The lowest pH at which the solution remains perfectly clear is your working pH for the assay.

Trustworthiness Check: Ensure your final assay components and biological targets (e.g., enzymes, cells) are stable and active at the determined solubilizing pH. Always run a "vehicle control" with the pH-adjusted buffer and DMSO to ensure the solvent system itself does not affect the assay outcome.

Q5: Adjusting the pH is not feasible for my cell-based assay. What are my other options?

If altering the pH is not an option, you can explore the use of co-solvents or other excipients. These are generally less effective than pH modification for weak bases but can provide a modest increase in solubility.

StrategyDescriptionProsConsMax Recommended % (v/v)
pH Adjustment Lowering pH to protonate the amine group.Highly effective, forms a true solution.May affect biological activity.N/A
Co-solvents Adding water-miscible organic solvents like ethanol, PEG-400, or propylene glycol to the final buffer. [6]Can improve solubility of lipophilic compounds.May have independent biological effects; can still lead to precipitation at higher compound concentrations.1-5%
Surfactants Using non-ionic surfactants like Tween® 80 or Triton™ X-100 below their critical micelle concentration (CMC).Can help stabilize the compound in solution.Can interfere with some assays (e.g., membrane-based assays) and may denature proteins.0.01-0.1%
Complexation Using cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. [7]Can significantly increase apparent solubility.May alter the free concentration of the drug available for binding; requires careful validation.Varies by cyclodextrin type.

Section 4: Advanced Protocols & Final Recommendations

Protocol 2: Preparing the Final Assay Solution (pH-Adjusted Method)

This protocol outlines the best practice for diluting the DMSO stock into a pH-adjusted buffer to prevent precipitation.

Objective: To prepare a clear, stable solution of 2-Methyl-2H-indazol-6-amine for a biological assay.

Methodology:

  • Prepare Acidified Buffer: Based on the results from Protocol 1, prepare a bulk volume of your assay buffer adjusted to the optimal solubilizing pH (e.g., pH 4.5).

  • Pre-fill Assay Plate: Dispense the acidified buffer into the wells of your microplate.

  • Prepare Intermediate Dilution (Optional but Recommended): If making a large dilution (>1:100), first dilute the high-concentration DMSO stock into 100% DMSO to create an intermediate stock. This minimizes pipetting errors.

  • Final Dilution (Spiking): Directly add the small volume of the DMSO stock solution into the acidified buffer in the well.

  • Immediate Mixing: Immediately and thoroughly mix the solution using a multichannel pipette by pipetting up and down several times. This rapid dispersion is critical to prevent localized high concentrations that can precipitate before the compound is protonated.

  • Vehicle Control: Prepare control wells containing the acidified buffer and the same final concentration of DMSO but without the compound.

  • Proceed with Assay: Add cells, enzymes, or other biological components as required by your specific assay protocol.

Frequently Asked Questions (FAQs)

  • Q: Can I sonicate the solution to get my compound to dissolve? A: Sonication can help break up solid aggregates and speed up dissolution, but it will not increase the equilibrium solubility. If the compound is not soluble under the buffer conditions, it will likely precipitate out again over time.

  • Q: My solution looks clear, but my results are inconsistent. What could be the cause? A: You may have formed a colloidal suspension of very fine, non-visible precipitate rather than a true solution. This can be detected by the Tyndall effect (shining a laser pointer through the solution will show a visible beam path). Colloidal particles can lead to highly variable assay results. Proper pH adjustment is the best way to ensure a true solution.

  • Q: What is the maximum concentration of DMSO my cell line can tolerate? A: This is cell-line dependent. Most robust cell lines tolerate up to 0.5% DMSO, while some sensitive or primary cells may show toxicity above 0.1%. It is crucial to determine the DMSO tolerance of your specific system by running a dose-response curve with DMSO alone.

References

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Institutes of Health. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

Troubleshooting

regioselectivity issues in indazole synthesis

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-1 ver...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-1 versus N-2 substitution, a common and critical challenge in the synthesis of indazole derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and strategic choices that govern regioselectivity in indazole functionalization.

Q1: What are the core factors that determine whether substitution occurs at the N-1 or N-2 position of the indazole ring?

The regioselectivity of N-alkylation and N-acylation of indazoles is not governed by a single factor but is rather a complex interplay of several competing influences. Understanding these is the first step to troubleshooting and optimization.

  • Thermodynamic vs. Kinetic Control : This is the most critical concept. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3] Consequently, under conditions that allow for equilibrium, the N-1 substituted product is typically favored as it is the more stable isomer.[2][4] Conversely, the N-2 position can sometimes be the site of faster initial attack, making the N-2 isomer the kinetically favored product.[4]

  • Indazole Substituents : The electronic properties and steric bulk of substituents already on the indazole ring play a major role.

    • Steric Hindrance : Bulky groups at the C-7 position can sterically block the N-1 position, thereby directing incoming electrophiles to the N-2 nitrogen.[1][5]

    • Electronic Effects : Electron-withdrawing groups, particularly at the C-7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent N-2 regioselectivity.[1][5] Conversely, certain C-3 substituents (e.g., -COMe, -tert-butyl) can strongly favor N-1 alkylation, potentially through chelation with the base's counter-ion.[1][5][6]

  • Reaction Conditions : The choice of base, solvent, and temperature can dramatically shift the N-1/N-2 ratio.[1][3] For instance, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) is known to favor N-1 substitution.[1][5] Solvent choice alone can be decisive; some reactions show solvent-dependent regioselectivity when switching between solvents like THF and DMSO.[1][3]

  • Nature of the Electrophile : The structure and reactivity of the alkylating or acylating agent can also influence the outcome.[2][6] Highly reactive electrophiles may favor the kinetic product, while others might allow for equilibration to the thermodynamic product.

Q2: My target is an N-1 substituted indazole. What are the most reliable strategies to achieve high selectivity?

To favor the thermodynamically more stable N-1 isomer, you should employ conditions that either directly lead to this product or allow for equilibration from the N-2 isomer.

  • Strategy A: Direct Alkylation Under Thermodynamic Control : This is the most common approach. The goal is to use conditions that favor the formation of the most stable product. A robust and widely cited method involves using sodium hydride (NaH) as the base in tetrahydrofuran (THF) with an appropriate alkyl halide.[1][3][5] This system has shown >99% N-1 selectivity for a range of C-3 substituted indazoles.[3][5]

  • Strategy B: Two-Step Reductive Amination : For certain alkyl groups, a formal reductive amination can provide exquisite N-1 selectivity where direct alkylation fails.[7] This process involves an initial, highly selective enamine condensation at the N-1 position, followed by hydrogenation of the resulting C=C double bond.[7]

  • Strategy C: Synthesis via Pre-functionalized Starting Materials : An alternative to direct alkylation is to build the indazole ring with the N-1 substituent already in place. This can be achieved by using N-alkyl or N-aryl hydrazines in condensation reactions with ortho-haloaryl carbonyls or nitriles to form the indazole core.[1][3][5]

Q3: I need to synthesize the less common N-2 substituted indazole. How can I override the thermodynamic preference for the N-1 isomer?

Achieving N-2 selectivity requires suppressing the formation of the more stable N-1 product by exploiting kinetic control, specific directing effects, or alternative reaction mechanisms.

  • Strategy A: Mitsunobu Reaction : The Mitsunobu reaction, which uses alcohols with reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), has been shown to favor the formation of N-2 alkylated indazoles in many cases.[3][6] This suggests a different reaction pathway where the N-2 position is kinetically preferred.

  • Strategy B: Exploiting Substituent Directing Effects : As mentioned, placing a strong electron-withdrawing group like a nitro (-NO₂) or ester (-CO₂Me) at the C-7 position can electronically favor attack at the N-2 position, leading to high N-2 selectivity even under conditions that might otherwise favor N-1.[1][5]

  • Strategy C: Acid-Catalyzed Alkylation with Diazo Compounds : A highly selective metal-free method for N-2 alkylation involves reacting the indazole with a diazo compound in the presence of a strong acid like triflic acid (TfOH).[8] This protocol affords N-2 alkylated products in good to excellent yields with N²/N¹ ratios up to 100/0.[8]

  • Strategy D: The Davis-Beirut Reaction : For the de novo synthesis of 2H-indazoles (the parent ring system for N-2 substituted derivatives), the Davis-Beirut Reaction is a powerful tool. It involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by a base-mediated reductive cyclization.[9][10][11] This method specifically constructs the 2H-indazole skeleton.

Part 2: Troubleshooting Guides

This section provides structured, actionable advice for common experimental problems.

Problem 1: My reaction is producing an inseparable mixture of N-1 and N-2 isomers, but I need the pure N-1 product.

Root Cause Analysis: This is a classic regioselectivity problem. The conditions you are using are not sufficiently selective to overcome the inherent reactivity of both nitrogen atoms in the indazolide anion.[12] The reaction may be under kinetic control, or the energy difference between the N-1 and N-2 transition states is too small under your current setup.

Troubleshooting Workflow:

G start Mixture of N1/N2 Isomers Observed check_base Are you using a strong, non-nucleophilic base (e.g., NaH, KHMDS)? start->check_base check_solvent Is the solvent aprotic and non-polar/weakly polar (e.g., THF, Dioxane)? check_base->check_solvent Yes kinetic_issue Conditions may be under kinetic control or poorly optimized check_base->kinetic_issue No check_temp Is the reaction run at a temperature allowing for equilibration (e.g., RT to 50°C)? check_solvent->check_temp Yes check_solvent->kinetic_issue No thermo_favored Conditions likely favor thermodynamic N1 product check_temp->thermo_favored Yes check_temp->kinetic_issue No protocol1 Adopt Protocol 1: NaH in THF at 50°C end_good High N1 Selectivity Achieved protocol1->end_good protocol2 Consider alternative strategy: Protocol 2 (Reductive Amination) end_alt Alternative Route to N1 Product protocol2->end_alt thermo_favored->protocol2 If still mixed kinetic_issue->protocol1 G start Major N1 Isomer Formed, N2 is Target check_conditions Are conditions harsh? (e.g., strong base, high temp, long time) start->check_conditions thermo_problem Reaction is under thermodynamic control. Need to switch to kinetic conditions. check_conditions->thermo_problem Yes protocol3 Adopt Protocol 3: Mitsunobu Reaction check_conditions->protocol3 No thermo_problem->protocol3 protocol4 Is your electrophile source a diazo compound? thermo_problem->protocol4 Or... end_good High N2 Selectivity Achieved protocol3->end_good protocol4->protocol3 No protocol4_yes Adopt Protocol 4: TfOH-Catalyzed Alkylation protocol4->protocol4_yes Yes end_alt Alternative High-Selectivity N2 Route protocol4_yes->end_alt G cluster_0 Tautomerism & Anion Resonance 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole H⁺ shift Indazolide_Anion Indazolide Anion 1H_Indazole->Indazolide_Anion -H⁺ Resonance_N1 N1 Attack Indazolide_Anion->Resonance_N1 Resonance Resonance_N2 N2 Attack Indazolide_Anion->Resonance_N2 Resonance G cluster_1 Chelation-Controlled N1-Alkylation indazole { N | C=O | N-H} base Na⁺ indazole:n2->base indazole:c3->base chelated_complex Chelated Intermediate (N2 is Blocked) electrophile R-X chelated_complex->electrophile N1 attacks R-X product N1-Alkylated Product electrophile->product

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient 2H-Indazole Synthesis

Welcome to our dedicated technical support center for the synthesis of 2H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the efficiency and success of your 2H-indazole syntheses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, offering explanations and actionable recommendations grounded in established chemical principles.

Issue 1: Consistently Low Yield of 2H-Indazole

Question: My 2H-indazole synthesis is resulting in a persistently low yield. What are the likely causes, and how can I improve it?

Answer: Low yields in 2H-indazole synthesis can be attributed to several factors, often revolving around suboptimal catalyst performance and reaction conditions. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Suboptimal Catalyst Choice or Activity: The efficacy of your chosen catalyst is paramount. For instance, in copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, the choice of copper salt and ligand is critical. While CuI is often effective, other copper sources like CuBr₂ might be less so.[1] The absence of a suitable ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can also significantly hamper the reaction.[1]

    • Recommendation: Screen a panel of copper(I) and copper(II) salts in combination with various N-donor ligands. For palladium-catalyzed routes, ensure the palladium source (e.g., Pd(OAc)₂) and phosphine ligand (e.g., dppf or t-Bu₃PHBF₄) are of high quality and used in the correct ratio.[2][3]

  • Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics and stability of intermediates. For example, while the classic Cadogan reaction often requires high temperatures, excessive heat can lead to decomposition and byproduct formation.[4] Conversely, many modern palladium-catalyzed cross-coupling reactions proceed efficiently at milder temperatures.

    • Recommendation: Perform a systematic temperature screen to identify the optimal balance for your specific substrate and catalyst system. Start with the reported literature conditions and then vary the temperature in 5-10 °C increments.

  • Inappropriate Solvent Selection: The solvent's polarity and boiling point influence reactant solubility and the catalyst's stability and activity. Polar aprotic solvents like DMSO or DMF are often preferred for copper and palladium-catalyzed reactions in this context.[1][5] Using a solvent that does not fully dissolve your starting materials will lead to an incomplete reaction.

    • Recommendation: If solubility is an issue, consider switching to a more suitable solvent. For instance, polyethylene glycol (PEG) has been used as a green solvent alternative in some copper-catalyzed syntheses.[5]

  • Presence of Inhibitors: Trace impurities in your starting materials or solvent can act as catalyst poisons. Water and oxygen can be particularly detrimental to some catalytic cycles.

    • Recommendation: Ensure your reagents and solvents are pure and dry. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is often beneficial, especially for palladium-catalyzed reactions.

Issue 2: Poor Regioselectivity (Formation of 1H-Indazole Isomers)

Question: My reaction is producing a mixture of 2H- and 1H-indazole isomers. How can I improve the selectivity for the desired 2H-indazole?

Answer: Achieving high regioselectivity is a common challenge in indazole synthesis. The formation of 1H-isomers often competes with the desired 2H-product. Here’s how to address this:

  • Strategic Choice of Synthetic Route: Some synthetic strategies are inherently more selective for 2H-indazoles. For example, the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a robust method for selectively forming the N(1)–C(7a) bond, leading exclusively to 2H-indazoles.[2] Similarly, the rhodium(III)-catalyzed reaction of azobenzenes with aldehydes is highly regioselective for 2-aryl-2H-indazoles.[6]

    • Recommendation: If your current method provides poor selectivity, consider switching to a route known for its high regioselectivity towards 2H-indazoles.

  • Catalyst and Ligand Effects: In methods where both isomers are possible, the choice of catalyst and ligand can steer the reaction towards the desired product. The steric and electronic properties of the ligand can influence the geometry of the transition state, favoring one cyclization pathway over the other.

    • Recommendation: For palladium-catalyzed reactions, experiment with bulky electron-rich phosphine ligands. In copper-catalyzed systems, the nature of the ligand can also influence the regioselectivity.

  • Direct N2-Alkylation Conditions: If you are performing a direct alkylation on an indazole core, the reaction conditions are critical. Traditional N-alkylation often yields mixtures of N1 and N2 isomers.[2] However, using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds has been shown to afford high selectivity for N2-alkylated products.

    • Recommendation: For direct N2-alkylation, explore acid-catalyzed methods as an alternative to base-mediated approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for 2H-indazole synthesis?

A1: The most prevalent and effective catalysts fall into a few main categories:

  • Copper-based catalysts: Copper(I) and Copper(II) salts (e.g., CuI, Cu₂O, CuO nanoparticles) are widely used, particularly in three-component reactions involving 2-halo-benzaldehydes, amines, and an azide source.[1][5][7][8] These catalysts are valued for their ability to facilitate both C-N and N-N bond formations.[1]

  • Palladium-based catalysts: Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are instrumental in cross-coupling reactions, such as the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form the indazole ring.[2][3]

  • Rhodium-based catalysts: Rhodium(III) catalysts have been effectively used in C-H activation/annulation reactions, for example, the reaction of azobenzenes with aldehydes to yield 2-aryl-2H-indazoles.[6]

  • Metal-free and Photocatalytic Systems: Emerging methods utilize organophotoredox catalysts like rose bengal or 4CzIPN under visible light to promote C-H functionalization on the 2H-indazole core.[9] Additionally, electrochemical methods that avoid external chemical oxidants or catalysts are being developed.[5]

Q2: How do I choose between a copper and a palladium catalyst for my synthesis?

A2: The choice depends primarily on your synthetic strategy and starting materials.

  • Choose Copper when: You are performing a one-pot, multi-component reaction, for instance, from a 2-halobenzaldehyde, a primary amine, and sodium azide. Copper catalysts excel at orchestrating the sequential C-N and N-N bond formations required in these syntheses.[1][10] They are also often more cost-effective than palladium catalysts.

  • Choose Palladium when: Your synthesis involves a cross-coupling strategy, such as an intramolecular C-N bond formation (Buchwald-Hartwig amination). A classic example is the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines, where palladium catalysts are highly efficient in forming the N(1)-C(7a) bond.[2]

Q3: Are there "green" or more sustainable catalyst options for 2H-indazole synthesis?

A3: Yes, the field is actively moving towards more sustainable practices.

  • Heterogeneous Catalysts: Using catalysts supported on solid matrices, such as copper oxide nanoparticles on activated carbon (CuO@C), offers significant advantages.[7] These catalysts can be easily separated from the reaction mixture and recycled multiple times, reducing waste and cost.[7][8]

  • Green Solvents: The use of less hazardous solvents like polyethylene glycol (PEG) in conjunction with recyclable catalysts is a key aspect of green chemistry in this area.[5]

  • Photocatalysis and Electrosynthesis: Visible-light-mediated reactions often proceed at room temperature under aerobic conditions, reducing energy consumption.[9] Electrochemical methods can eliminate the need for external chemical oxidants and metal catalysts altogether.[5]

Q4: What is the role of the ligand in these catalytic reactions?

A4: Ligands play a critical, multifaceted role in transition metal catalysis:

  • Solubility and Stability: Ligands can solubilize the metal salt in the reaction medium and stabilize the active catalytic species, preventing decomposition or precipitation.

  • Tuning Reactivity: By binding to the metal center, ligands modify its electronic and steric properties. This can enhance the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For example, in copper-catalyzed reactions for 2H-indazole synthesis, TMEDA was found to be the optimal ligand, significantly improving yields.[1]

  • Controlling Selectivity: As mentioned in the troubleshooting section, ligands can influence the regioselectivity of a reaction by creating a specific steric environment around the metal center.

Data Summary: Catalyst Performance in a Three-Component Synthesis

The following table summarizes the screening of various catalysts for the synthesis of 2-phenyl-2H-indazole from 2-bromobenzaldehyde, aniline, and sodium azide, highlighting the superior performance of copper catalysts.

EntryCatalyst (mol%)Ligand (mol%)SolventYield (%)Reference
1FeBr₂ (10)-DMSO0[1]
2Pd(OAc)₂ (10)-DMSO0[1]
3NiCl₂ (10)-DMSO0[1]
4CoCl₂ (10)-DMSO0[1]
5CuBr₂ (10)-DMSO41[1]
6CuI (10)-DMSO61[1]
7CuI (10)TMEDA (10)DMSO98[1]

Reaction conditions: 2-bromobenzaldehyde (1.5 mmol), aniline (1.8 mmol), NaN₃ (3.0 mmol) in DMSO (5.0 mL) at 120 °C for 12 h.

Visualizing the Catalyst Selection Process

The choice of a catalytic system is a critical decision point in planning a 2H-indazole synthesis. The following workflow provides a simplified decision-making guide.

CatalystSelection Start Define Synthetic Strategy MultiComponent One-Pot, Multi-Component Reaction? (e.g., from 2-halobenzaldehyde) Start->MultiComponent Yes CrossCoupling Intramolecular Cross-Coupling? (e.g., from pre-formed hydrazine) Start->CrossCoupling No Copper Select Copper Catalyst (e.g., CuI, Cu₂O-NP) MultiComponent->Copper CH_Activation C-H Activation/Annulation? (e.g., from azobenzene) CrossCoupling->CH_Activation No Palladium Select Palladium Catalyst (e.g., Pd(OAc)₂) CrossCoupling->Palladium Yes Rhodium Select Rhodium Catalyst (e.g., [RhCp*Cl₂]₂) CH_Activation->Rhodium Yes LigandScreen Optimize Ligand (e.g., TMEDA for Cu, Phosphine for Pd) Copper->LigandScreen Palladium->LigandScreen Rhodium->LigandScreen SolventTemp Optimize Solvent & Temperature LigandScreen->SolventTemp Analysis Analyze Yield & Purity SolventTemp->Analysis

Caption: Decision workflow for catalyst selection in 2H-indazole synthesis.

Experimental Protocols

Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-indazoles

This protocol is adapted from Kumar et al., Org. Lett., 2011.[1]

Materials:

  • 2-Bromobenzaldehyde

  • Substituted primary amine

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (10 mol%) and the 2-bromobenzaldehyde (1.0 equiv.).

  • Seal the vessel and purge with an inert atmosphere (e.g., Argon).

  • Add anhydrous DMSO, followed by the primary amine (1.2 equiv.) and TMEDA (10 mol%) via syringe.

  • Add sodium azide (2.0 equiv.) portion-wise, ensuring the temperature does not rise significantly.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Protocol 2: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-indazole Synthesis

This protocol is based on the work of Song and Yee, Org. Lett., 2000.[2]

Materials:

  • N-aryl-N-(o-bromobenzyl)hydrazine substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (catalytic amount, e.g., 2-5 mol%) and dppf (e.g., 1.2 equiv. relative to Pd).

  • Add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 equiv.) and sodium tert-butoxide (1.2-1.5 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an appropriate organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 2-aryl-2H-indazole.

References

  • Technical Support Center: Optimization of 2H-Indazole Synthesis. Benchchem.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • Optimization for synthesis of 2H-indazole. ResearchGate.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. NIH.
  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. ACS Publications.
  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ACS Publications.
  • The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Indazole synthesis. Organic Chemistry Portal.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. ResearchGate.
  • N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. ResearchGate.
  • Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. ACS Publications.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. ACS Publications.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Synthesis and Workup of 2-Methyl-2H-indazol-6-amine

Welcome to the technical support center for the synthesis and workup of 2-Methyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and workup of 2-Methyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The protocols and explanations herein are based on established chemical principles and field-proven insights to ensure technical accuracy and successful experimental outcomes.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup of 2-Methyl-2H-indazol-6-amine, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of 2-Methyl-2H-indazol-6-amine After N-Methylation

Question: I am attempting to synthesize 2-Methyl-2H-indazol-6-amine via N-methylation of 6-amino-1H-indazole, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the N-methylation of indazoles are a common challenge, primarily due to the formation of a mixture of N1 and N2 alkylated isomers.[1][2] The regioselectivity of this reaction is highly dependent on the reaction conditions.

Causality and Recommended Solutions:

  • Formation of N1 Isomer: The primary cause of low yield of the desired N2-methylated product is the concurrent formation of the N1-methylated isomer (1-Methyl-1H-indazol-6-amine). The ratio of N1 to N2 isomers is influenced by steric and electronic effects of substituents on the indazole ring, as well as the choice of base and solvent.[3]

    • Optimization of Reaction Conditions: To favor the formation of the 2-methyl isomer, careful selection of reagents and conditions is crucial. Studies have shown that using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) can enhance N1 selectivity for many indazole derivatives.[3] However, for achieving N2 selectivity, alternative strategies might be necessary. Some literature suggests that specific catalysts or directing groups can influence the site of methylation.[4]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Monitoring Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. If the reaction stalls, consider increasing the reaction time or temperature. However, be cautious as prolonged heating can lead to decomposition.

  • Sub-optimal Methylating Agent: The choice of methylating agent can impact efficiency.

    • Alternative Methylating Agents: While methyl iodide or dimethyl sulfate are commonly used, consider exploring other options like trimethyl orthoformate in the presence of a strong acid, which has been reported to favor N2 methylation in some cases.[5]

Issue 2: Difficulty in Separating N1 and N2 Isomers

Question: I have successfully methylated 6-amino-1H-indazole, but I am struggling to separate the resulting 1-methyl and 2-methyl isomers by column chromatography. What are effective purification strategies?

Answer:

The separation of N1 and N2 isomers of substituted indazoles can be challenging due to their similar polarities.

Recommended Purification Protocol:

  • Column Chromatography Optimization:

    • Solid Phase: Standard silica gel is often the first choice. However, if separation is poor, consider using alumina (basic or neutral) which can sometimes offer different selectivity.

    • Solvent System: A systematic approach to solvent system selection is key. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient elution can significantly improve resolution. For amino-substituted indazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can reduce tailing and improve peak shape.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining pure isomers. This often requires screening various solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. While more resource-intensive, it can provide baseline separation of closely related isomers.

Issue 3: Product Degradation During Workup

Question: I am observing significant product loss and the appearance of new, unidentified spots on my TLC plate during the aqueous workup. What could be causing this degradation, and how can I prevent it?

Answer:

Aminoindazoles can be sensitive to acidic conditions and prolonged exposure to water, leading to degradation.

Causality and Mitigation Strategies:

  • Acid Sensitivity: The amino group can be protonated in acidic media, potentially making the indazole ring more susceptible to decomposition.

    • Neutral or Basic Workup: Whenever possible, perform the aqueous workup under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) for washes instead of acidic solutions.

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of air and light over extended periods.

    • Minimize Exposure: Work efficiently to minimize the time the product is in solution. Use of an inert atmosphere (e.g., nitrogen or argon) during the workup can be beneficial. Store the isolated product under an inert atmosphere and protected from light.

  • Hydrolysis of Other Functional Groups: If your molecule contains other sensitive functional groups (e.g., esters), they may be susceptible to hydrolysis during aqueous workup.[4]

    • Anhydrous Workup: If the reaction solvent is immiscible with water and the byproducts are non-polar, consider a direct filtration of the reaction mixture through a pad of celite or silica gel to remove solid impurities, followed by solvent evaporation.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of 2-Methyl-2H-indazol-6-amine.

Q1: What is a typical workup procedure for a reaction mixture containing 2-Methyl-2H-indazol-6-amine?

A1: A general workup procedure after an N-methylation reaction in a solvent like DMF or THF would be:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[6]

  • Combine the organic extracts and wash with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Q2: What are the key physical and chemical properties of 2-Methyl-2H-indazol-6-amine to consider during workup?

A2: Key properties include:

  • Molecular Formula: C₈H₉N₃[7]

  • Molecular Weight: 147.18 g/mol [7]

  • Appearance: Typically a solid at room temperature.

  • Solubility: It has low solubility in water.[7] It is generally soluble in organic solvents like methanol, dichloromethane, and ethyl acetate.

  • Basicity: The amino group imparts basic properties to the molecule, allowing for the formation of salts with acids. This property can be exploited for purification via acid-base extraction if necessary.

Q3: Are there any specific safety precautions I should take when working with 2-Methyl-2H-indazol-6-amine and its precursors?

A3: Yes, standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Methylating Agents: Be extremely cautious when using methylating agents like methyl iodide and dimethyl sulfate, as they are toxic and carcinogenic.

Q4: How can I confirm the correct regiochemistry of my methylated product?

A4: The most definitive method for distinguishing between N1 and N2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the protons on the indazole ring and the methyl group will be different for the N1 and N2 isomers. Specifically, the proton at the C7 position is often a good diagnostic signal.

  • ¹³C NMR: The chemical shifts of the carbons in the indazole ring will also differ between the two isomers.

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide unambiguous confirmation of the connectivity and spatial proximity of the methyl group to specific protons on the indazole ring.[3]

III. Experimental Workflow and Data

General Workup and Purification Workflow

Caption: General workflow for the workup and purification of 2-Methyl-2H-indazol-6-amine.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield of 2-Methyl-2H-indazol-6-amine Check_Isomers Analyze crude mixture by ¹H NMR or LC-MS. Are N1/N2 isomers present? Start->Check_Isomers Check_Completion Check reaction completion by TLC or LC-MS. Is starting material present? Check_Isomers->Check_Completion No Optimize_Conditions Optimize reaction conditions to favor N2-alkylation. (e.g., different base, solvent, catalyst) Check_Isomers->Optimize_Conditions Yes Increase_Time_Temp Increase reaction time or temperature. Check_Completion->Increase_Time_Temp Yes Change_Reagent Consider a more reactive methylating agent. Check_Completion->Change_Reagent No Improve_Separation Optimize purification method. (e.g., different column, solvent system) Optimize_Conditions->Improve_Separation If separation is still difficult

Caption: Decision tree for troubleshooting low yields in the synthesis of 2-Methyl-2H-indazol-6-amine.

Quantitative Data Summary
ParameterValue/RangeReference/Notes
Molecular Weight 147.18 g/mol [7]
Solubility in Water (pH 7.4) <0.1 µg/mL[7]
Typical Column Chromatography Eluent Hexane/Ethyl Acetate gradientPolarity depends on other functional groups.
Eluent Modifier for Amines 0.1 - 1% TriethylamineTo reduce tailing on silica gel.
Aqueous Wash pH 7 - 9To prevent degradation of the amine.

IV. References

  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315.

  • Naaz, F., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Elguero, J., et al. (1976). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-34.

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. ResearchGate.

  • ResearchGate. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.

  • Keating, J. J., & Alam, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

  • Singh, U. P., & Bhat, H. R. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research.

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232.

  • Nguyen, T. H., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 29(15), 3388.

  • Nguyen, T. H., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate.

  • ResearchGate. (2024). (PDF) An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.

  • Chen, J., et al. (2018). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 54(73), 10299–10302.

  • Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110.

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry.

  • Keating, J. J., & Alam, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.

Sources

Optimization

Technical Support Center: Stability of 2-Methyl-2H-indazol-6-amine in Solution

Welcome to the technical support center for 2-Methyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability Profile of 2-Methyl-2H-indazol-6-amine

2-Methyl-2H-indazol-6-amine is a bicyclic heteroaromatic compound containing both an indazole ring and an aromatic amine functional group. The stability of this molecule in solution is influenced by the inherent reactivity of these two moieties. The 2-methyl substitution on the indazole ring makes it a 2H-indazole derivative, which has different electronic and stability properties compared to the more common 1H-indazoles.[1][2][3][4] Aromatic amines are known to be susceptible to oxidation.[5][6][7] Therefore, understanding the potential degradation pathways is crucial for proper handling, storage, and experimental design.

This guide will address common questions and troubleshooting scenarios related to the stability of 2-Methyl-2H-indazol-6-amine in solution, providing practical advice and protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Methyl-2H-indazol-6-amine in solution?

The stability of 2-Methyl-2H-indazol-6-amine in solution is primarily influenced by:

  • pH: The compound's stability can be pH-dependent, with potential for acid- or base-catalyzed hydrolysis of the indazole ring or altered oxidation potential of the aromatic amine.

  • Oxidizing Agents: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.[5][6][8]

  • Light Exposure: Indazole derivatives, particularly 2H-indazoles, can be sensitive to UV light, potentially leading to photochemical reactions such as rearrangement to a benzimidazole.[9][10]

  • Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.

  • Solvent Choice: The choice of solvent can influence solubility and the rate of degradation. Protic solvents may participate in degradation reactions, while others might contain impurities that initiate degradation.

Q2: What are the likely degradation products of 2-Methyl-2H-indazol-6-amine?

Based on the chemical structure, the following are plausible degradation products:

  • Oxidation Products: The aromatic amine can be oxidized to form nitroso, nitro, or colored azo compounds.[5][6][7][11] Over-oxidation can lead to quinone-like structures.

  • Photodegradation Products: Exposure to UV light may cause the 2H-indazole to rearrange into a more stable benzimidazole derivative.[9]

  • Hydrolytic Products: Under harsh acidic or basic conditions, the indazole ring could potentially undergo hydrolytic cleavage, although this is generally less common for the stable aromatic indazole core.

Q3: What are the recommended storage conditions for solutions of 2-Methyl-2H-indazol-6-amine?

To maximize stability, solutions of 2-Methyl-2H-indazol-6-amine should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.

  • Protected from light: Use amber vials or store in the dark.

  • Degassed: To minimize oxidation, solvents can be degassed, and the headspace of the vial can be purged with an inert gas like argon or nitrogen.

  • Prepared fresh: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of long-term storage.

Q4: I observe a color change in my solution of 2-Methyl-2H-indazol-6-amine over time. What could be the cause?

A color change, typically to a yellow, brown, or pink hue, is often indicative of the oxidation of the aromatic amine group.[5][6] This can lead to the formation of colored impurities such as nitroso or azo compounds. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 2-Methyl-2H-indazol-6-amine.

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common symptom of compound degradation, where the concentration of the active compound is decreasing over the course of the experiment.

Troubleshooting Workflow:

Caption: Troubleshooting new chromatographic peaks.

Detailed Steps & Explanations:

  • Characterize New Peaks: Use a detector that provides structural information, such as a mass spectrometer (MS) or a photodiode array (PDA) detector.

  • Predict Degradants:

    • Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).

    • Dimerization: Look for masses corresponding to a dimer of the parent compound, potentially with loss of hydrogen atoms (e.g., formation of an azo compound).

    • Photorearrangement: The mass will be the same as the parent compound (isomer). The UV spectrum from a PDA detector might show a shift, and the retention time will be different.

  • Isolate the Cause: Systematically vary your experimental conditions (e.g., run a sample in the dark vs. exposed to light, at room temperature vs. on ice) and monitor the formation of the new peaks to pinpoint the cause of degradation.

  • Mitigation: Once the cause is identified, implement strategies to avoid those conditions. For example, if light is the issue, perform all manipulations under amber light or in a dark room. If oxidation is the problem, use degassed solvents and an inert atmosphere.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of 2-Methyl-2H-indazol-6-amine and to develop stability-indicating analytical methods. [8][12]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [13] Objective: To investigate the stability of 2-Methyl-2H-indazol-6-amine under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • 2-Methyl-2H-indazol-6-amine

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methyl-2H-indazol-6-amine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method.

    • Determine the percentage of degradation for the parent compound.

    • Analyze the purity of the parent peak using a PDA detector and characterize any new peaks with an MS detector.

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid/Base Hydrolysis Hydrolysis of the indazole ring (less likely)Ring-opened products
Oxidation (H₂O₂) Oxidation of the aromatic amineNitroso, nitro, azo compounds, N-oxides
Thermal General acceleration of other degradation pathwaysSimilar to other stress conditions
Photolytic Photochemical rearrangementBenzimidazole isomer

Visualization of Potential Degradation Pathways

Caption: Potential degradation pathways of 2-Methyl-2H-indazol-6-amine.

Conclusion

The stability of 2-Methyl-2H-indazol-6-amine in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential for oxidative and photolytic degradation, researchers can implement appropriate handling and storage procedures. This guide provides a framework for troubleshooting stability issues and for proactively assessing the stability profile of this compound through forced degradation studies. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

References

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • MDPI. (2022, January 11). Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (2016, August 24). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

  • ResearchGate. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. [Link]

  • ResearchGate. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • RSC Publishing. (2012). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. [Link]

  • National Center for Biotechnology Information. (2011, February 28). Electrochemical degradation of aromatic amines on BDD electrodes. [Link]

  • Frontiers Media S.A. (2014, October 21). Bacterial degradation of monocyclic aromatic amines. [Link]

  • ResearchGate. (1997). Chemical degradation of aromatic amines by Fenton's reagent. [Link]

  • ResearchGate. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Beilstein Journals. (2017, August 29). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. [Link]

  • National Center for Biotechnology Information. (2014, February 18). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2022, March 2). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ACS Publications. (2014, February 18). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2008, February 1). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. [Link]

  • National Center for Biotechnology Information. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • National Center for Biotechnology Information. (2023, January 26). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]

  • ResearchGate. (2010). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Link]

  • International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis. [Link]

  • Wikipedia. (2024, May 27). Indazole. [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Center for Biotechnology Information. (2023, July 19). Photochemical Conversion of Indazoles into Benzimidazoles. [Link]

  • National Center for Biotechnology Information. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Center for Biotechnology Information. (2022, July 22). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • IBM Research. (1987, January 1). The photocyclization of a hydrazone to an indazole. [Link]

  • National Center for Biotechnology Information. (2012). Summary of Data Reported - Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]

  • Taylor & Francis Online. (2009, August 26). The degradation products of aniline in the solutions with ozone and kinetic investigations. [Link]

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Troubleshooting

Technical Support Center: Optimizing the Selectivity of Indazole-Based Kinase Inhibitors

Last Updated: January 11, 2026 Introduction Welcome to the technical support center for optimizing the selectivity of indazole-based kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

Welcome to the technical support center for optimizing the selectivity of indazole-based kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications.[1][2][3] However, achieving high selectivity remains a critical challenge due to the conserved nature of the ATP-binding site across the human kinome.[4][5] This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to assist researchers in designing and evaluating more selective indazole-based kinase inhibitors.

Our goal is to provide you with the technical insights and practical methodologies needed to navigate the complexities of kinase inhibitor selectivity. This resource is designed for researchers, scientists, and drug development professionals actively engaged in this field.

Core Concepts in Kinase Inhibitor Selectivity

Before diving into specific troubleshooting scenarios, it's essential to understand the key factors governing kinase inhibitor selectivity.

  • On-Target vs. Off-Target Activity: An ideal kinase inhibitor will potently inhibit its intended target while exhibiting minimal activity against other kinases. Off-target inhibition can lead to unexpected cellular effects and potential toxicity.[4][6]

  • Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR): SAR studies correlate changes in a molecule's structure with its biological activity.[7][8] SSR, a subset of SAR, specifically focuses on how structural modifications impact selectivity against different kinases.[2]

  • Kinase Profiling: This involves screening a compound against a large panel of kinases to determine its selectivity profile.[9][10] This is a crucial step in characterizing any new kinase inhibitor.[11]

Troubleshooting & FAQs

This section addresses common issues encountered during the optimization of indazole-based kinase inhibitors.

My indazole-based inhibitor shows broad activity against multiple kinases. How can I improve its selectivity?

This is a common challenge. Here are several strategies to consider, ranging from medicinal chemistry approaches to assay design:

Medicinal Chemistry Strategies:

  • Scaffold Hopping: Consider replacing the indazole core with a structurally related but distinct heterocyclic system.[12][13][14] This can drastically alter the inhibitor's interactions with the hinge region of the kinase, a key determinant of selectivity.

  • Targeting Unique Pockets: Exploit less conserved regions of the ATP-binding site. For example, targeting the "gatekeeper" residue, which varies in size across different kinases, can be an effective strategy.[4] Designing bulky substituents that clash with larger gatekeeper residues can enhance selectivity for kinases with smaller gatekeepers.

  • Structure-Based Design: If a co-crystal structure of your inhibitor bound to its target is available, use it to guide modifications.[15] Look for opportunities to introduce substituents that form specific interactions with non-conserved residues in the target kinase.

  • Modifying Solvent-Exposed Regions: Altering parts of the inhibitor that extend out of the ATP-binding pocket and interact with the solvent can also influence selectivity.

Assay and Screening Strategies:

  • Comprehensive Kinase Profiling: It is essential to screen your inhibitor against a large, representative panel of kinases to get a true picture of its selectivity.[9][10] Single-point screens can be misleading; follow up with IC50 determination for any hits.

  • Binding Kinetics: Two inhibitors with similar IC50 values can have very different residence times on their targets.[16] An inhibitor with a longer residence time on the desired target and shorter residence times on off-targets may have a better therapeutic window.

How do I interpret the results from a kinase profiling screen?

Interpreting kinase profiling data requires careful consideration of several factors:

  • Selectivity Score: This metric quantifies the number of kinases inhibited by a compound at a certain threshold concentration.[9] While useful, it doesn't capture the full picture.

  • IC50/Ki Values: Lower values indicate higher potency. A highly selective inhibitor will have a very low IC50 or Ki for the intended target and significantly higher values for off-targets.

  • Context is Key: The acceptable level of selectivity depends on the therapeutic context. For some indications, inhibiting a small family of related kinases may be acceptable or even beneficial.

My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the issue?

This discrepancy is a frequent hurdle in drug discovery.[17] Several factors could be at play:

  • Cell Permeability: The compound may not be effectively crossing the cell membrane.

  • High Cellular ATP Concentrations: The concentration of ATP in cells is much higher than what is typically used in biochemical assays.[18] This can lead to competition and reduce the apparent potency of ATP-competitive inhibitors.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolism: The compound could be rapidly metabolized within the cell.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Evaluate the compound's lipophilicity (LogP) and polar surface area (PSA) to predict its cell permeability.

  • Cellular Target Engagement Assays: Use techniques like NanoBRET™ or CETSA® to confirm that your compound is binding to its target inside the cell.[11]

  • Vary ATP Concentration in Biochemical Assays: Rerunning your biochemical assay with ATP concentrations that mimic cellular levels can provide a more accurate prediction of cellular potency.

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments in the optimization of indazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)

This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of kinases.[19]

Materials:

  • Indazole-based inhibitor of interest

  • Panel of purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of your inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In the 384-well plate, add your serially diluted inhibitor or a DMSO control.

    • Add the specific kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to confirm that your inhibitor is binding to its target kinase within living cells.

Materials:

  • Cells expressing the target kinase tagged with NanoLuc® luciferase

  • NanoBRET™ tracer for the target kinase

  • Opti-MEM® I Reduced Serum Medium

  • Indazole-based inhibitor

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cells in the 96-well plate and allow them to attach overnight.

  • Tracer and Inhibitor Addition:

    • Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.

    • Prepare serial dilutions of your inhibitor in Opti-MEM®.

    • Add the tracer and inhibitor solutions to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Read the plate on a luminometer equipped with filters to measure both donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the inhibitor concentration to determine the IC50 for target engagement.

Data Presentation & Visualization

Clear visualization of selectivity data is crucial for making informed decisions in a drug discovery program.

Table 1: Comparative Kinase Selectivity Profile
Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Selectivity Fold (B vs. A)
Target Kinase 10 8 -
Off-Target 1500>10,000>20
Off-Target 21,2005,0004.2
Off-Target 3851,50017.6

This table provides a template for comparing the selectivity of different inhibitor analogs.

Diagram 1: General Kinase Inhibition Workflow

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Cellular Characterization cluster_3 Lead Optimization a Compound Library b Biochemical Assay (Single Concentration) a->b c IC50 Determination b->c Active Compounds d Kinase Profiling c->d e Cellular Potency Assay d->e Selective Hits f Target Engagement Assay e->f g Structure-Activity Relationship (SAR) f->g Cell-Active Hits h In Vivo Efficacy g->h

Caption: A typical workflow for kinase inhibitor discovery and optimization.

Diagram 2: Structure-Activity Relationship (SAR) Cycle

SAR_Cycle design Design synthesis Synthesis design->synthesis testing Biological Testing synthesis->testing analysis Data Analysis (SAR/SSR) testing->analysis analysis->design Design Next Generation

Caption: The iterative cycle of medicinal chemistry for inhibitor optimization.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what’s next in the field?. ACS chemical biology, 8(1), 96-104.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Target engagement and occupancy in cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 635-645.
  • Bamborough, P. (2012). Privileged structures for kinase inhibitors. Journal of medicinal chemistry, 55(12), 5595-5610.
  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological research, 144, 19-50.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Müller, G. (2009). Medicinal chemistry of target-family-directed masterkeys. Drug discovery today, 14(5-6), 219-228.
  • Brown, D. G., & Wobst, I. (2021). A decade of successes and challenges in scaffold hopping: an analysis of scaffold hopping approaches from 2010 to 2020. Journal of medicinal chemistry, 64(5), 2313-2337.
  • Barelier, S., Eid, S., & Le, T. (2021). Scaffold hopping: a critical review of current applications and challenges. Future Medicinal Chemistry, 13(1), 81-98.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377.
  • An, Y., & Zhang, Y. (2022). Structure-based drug design: an overview. Frontiers in pharmacology, 13, 944112.
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  • DiscoverX. (n.d.). KINOMEscan. Retrieved from [Link]

  • Benson, M. L., Smith, R. D., & Moasser, M. M. (2021). The clinical challenge of kinase inhibitor resistance. Nature reviews Drug discovery, 20(8), 589-609.
  • Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current pharmaceutical design, 18(20), 2916-2927.
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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
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Optimization

Technical Support Center: Navigating the Cell Permeability Challenges of Indazole Derivatives

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor cell permeability in indazole derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor cell permeability in indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] However, the very physicochemical properties that contribute to their potent target engagement can often impede their ability to cross the cell membrane and reach their intracellular targets.

This guide is designed to provide you with not only troubleshooting strategies but also the underlying scientific rationale to make informed decisions in your experimental workflow. We will delve into the root causes of poor permeability, offer practical solutions through medicinal chemistry and formulation approaches, and provide detailed protocols for key permeability assays.

Troubleshooting Guide & FAQs

Here, we address some of the most frequent challenges encountered by researchers working with indazole derivatives.

My potent indazole derivative shows no cellular activity. What's the likely cause and what are my next steps?

This is a classic and often frustrating scenario. The most probable culprit is poor cell permeability. Your compound may be a potent inhibitor of its target enzyme in a biochemical assay, but if it cannot enter the cell, it will not be effective in a cell-based assay.

Immediate Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Is your compound too polar (hydrophilic)? A LogP/LogD value in the range of 1-3 is often considered optimal for passive diffusion.

    • Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor membrane permeability.

    • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs (>5) and HBAs (>10) can hinder membrane permeability, as described by Lipinski's Rule of Five.[4]

    • Molecular Weight (MW): Is the MW greater than 500 Da? Larger molecules tend to have poorer permeability.

  • Perform a Permeability Assay: The most direct way to confirm poor permeability is to test it experimentally. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[5][6][7]

What are the key differences between PAMPA and Caco-2 assays, and which one should I use?

Choosing the right permeability assay depends on the stage of your project and the specific questions you are asking.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Cell Permeability Assay
Principle Measures passive diffusion across an artificial lipid membrane.[5][8]Measures transport across a monolayer of human colon adenocarcinoma cells, which mimic the intestinal epithelium.[6][9]
Transport Mechanisms Passive diffusion only.Passive diffusion, active transport, and efflux.[6]
Throughput HighLow to medium
Cost LowHigh
Complexity SimpleComplex, requires cell culture
Best For Early-stage screening of large numbers of compounds for passive permeability.[5]Later-stage characterization of lead compounds, investigating active transport and efflux mechanisms.[6][7]

Recommendation: Start with a PAMPA assay for a quick and cost-effective assessment of passive permeability. If your compound shows low permeability in PAMPA, you can then move to medicinal chemistry strategies to improve its physicochemical properties. If it has good passive permeability but still low cellular activity, a Caco-2 assay is warranted to investigate if it is a substrate for efflux pumps.

My PAMPA results show good passive permeability, but my Caco-2 assay shows low permeability and a high efflux ratio. What does this mean?

A high efflux ratio (typically >2) in the Caco-2 assay indicates that your compound is actively transported out of the cells by efflux pumps, such as P-glycoprotein (P-gp).[10] This is a common issue for many drug candidates.

dot

cluster_0 Cell Interior cluster_1 Cell Membrane Target Intracellular Target Passive_Diffusion Passive Diffusion Passive_Diffusion->Target Reaches Target Efflux_Pump Efflux Pump (e.g., P-gp) Passive_Diffusion->Efflux_Pump Indazole_Derivative_Outside Indazole Derivative (Extracellular) Efflux_Pump->Indazole_Derivative_Outside Pumped Out Indazole_Derivative_Outside->Passive_Diffusion Enters Cell

Caption: Efflux pump mechanism reducing intracellular drug concentration.

Strategies to Overcome Efflux:

  • Structural Modification: The most effective long-term strategy is to modify the structure of your indazole derivative to make it a poorer substrate for efflux pumps.[10] This can involve altering its charge, size, or hydrogen bonding patterns.

  • Use of Efflux Pump Inhibitors: In a research setting, you can co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if this restores cellular activity.[6] For clinical applications, co-formulating with an efflux inhibitor can be a viable, though more complex, strategy.[11][12]

How can I improve the cell permeability of my lead indazole compound through medicinal chemistry?

Improving cell permeability through structural modification is a key aspect of lead optimization. Here are some proven strategies:

  • Reduce Polarity and Hydrogen Bonding Capacity:

    • Decrease the number of hydrogen bond donors (HBDs) and acceptors (HBAs).[13]

    • Introduce intramolecular hydrogen bonds to shield polar groups.

    • Replace polar functional groups with less polar bioisosteres.

  • Increase Lipophilicity:

    • Introduce lipophilic moieties to the scaffold, but be mindful of the potential for increased non-specific binding or reduced solubility.[10]

  • Prodrug Strategy: This is a powerful approach where a lipophilic promoiety is attached to a polar functional group on your indazole derivative. This masks the polarity, allowing the prodrug to cross the cell membrane. Once inside the cell, the promoiety is cleaved by intracellular enzymes to release the active parent drug.[10][14][15][16][17]

dot

Indazole_Derivative Polar Indazole Derivative Prodrug Lipophilic Prodrug Indazole_Derivative->Prodrug Lipophilic_Promoiety Lipophilic Promoiety Lipophilic_Promoiety->Prodrug Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Active_Drug_Inside Active Drug (Intracellular) Cell_Membrane->Active_Drug_Inside Release Enzymatic_Cleavage Intracellular Enzymes Active_Drug_Inside->Enzymatic_Cleavage Enzymatic_Cleavage->Lipophilic_Promoiety Cleavage

Caption: The prodrug strategy for enhancing cell permeability.

Can formulation strategies help improve the apparent permeability of my indazole derivative?

Yes, formulation can significantly enhance the oral bioavailability of poorly permeable compounds.[4][18][19][20] While these strategies don't change the intrinsic permeability of the molecule, they can improve absorption by:

  • Increasing Solubility and Dissolution Rate: This is crucial because only dissolved drug can be absorbed.[21] Strategies include:

    • Amorphous Solid Dispersions: Stabilizing the drug in a high-energy, non-crystalline form.[18]

    • Nanoparticles: Increasing the surface area for dissolution.[18]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][22]

  • Use of Permeation Enhancers: These are excipients that can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[19]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen Permeability Filter Plate)

  • 96-well acceptor plate

  • PAMPA lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis or fluorescence detection, or LC-MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the filter plate. Be careful not to touch the membrane with the pipette tip.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Assemble the PAMPA "Sandwich": Add 150 µL of the donor solution to each well of the lipid-coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate wells are in contact with the solution in the acceptor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:

    Pe = [-ln(1 - CA/Ceq)] * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • CA is the concentration in the acceptor well at time t

    • Ceq is the equilibrium concentration

    • VA and VD are the volumes of the acceptor and donor wells, respectively

    • A is the surface area of the membrane

    • t is the incubation time

Caco-2 Cell Permeability Assay

Objective: To assess the bidirectional permeability of a compound across a Caco-2 cell monolayer, providing insights into passive diffusion, active transport, and efflux.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS (pH 7.4).

    • Add the test compound solution in HBSS (pH 6.5) to the apical (upper) chamber.

    • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Wash the cell monolayer with pre-warmed HBSS (pH 7.4).

    • Add the test compound solution in HBSS (pH 7.4) to the basolateral chamber.

    • Add fresh HBSS (pH 6.5) to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the apical chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the steady-state flux rate

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B to A) / Papp (A to B)

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Jain, A., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2015, 174205.
  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Indazole-Based Inhibitors.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(23), 13994-14023.
  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1029-1053.
  • Ghosh, S., et al. (2020). Catalytic functionalization of indazole scaffolds.
  • Singh, G., et al. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Expert Opinion on Drug Delivery, 10(4), 537-555.
  • Patel, D., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 112-120.
  • Zhu, C., et al. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening, 7(4), 341-347.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of 6-Nitroindazole Compounds.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
  • da Silva, E. F., et al. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry, 5(9), 833-841.
  • Sugano, K., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Medicinal Chemistry, 45(16), 3315-3323.
  • da Silva, E. F., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini-Reviews in Medicinal Chemistry, 5(9), 833-841.
  • Stella, V. J. (2010). Prodrugs as a means to improve the delivery of poorly soluble or permeable drugs. Advanced Drug Delivery Reviews, 62(13), 1273-1293.
  • Avdeef, A. (2001). PAMPA—a drug absorption in vitro model: 1. High-throughput screening and application for drug discovery. European Journal of Pharmaceutical Sciences, 14(4), 271-283.
  • Hubatsch, I., et al. (2007). Caco-2 cells as a model for intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 659-677.
  • Tobuse, A. J., et al. (2024). Indazole derivatives as selective inhibitors of butyrylcholinesterase with effective blood-brain-barrier permeability profile. Medicinal Chemistry Research, 33, 298-307.
  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
  • Pohl, P., et al. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 119(10), 5922-5953.
  • Edwards, J. P., et al. (2008). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 51(23), 7549-7559.
  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Gobbi, S., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(1), 304-317.
  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition.
  • Mal, S., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(1), 26.
  • Whittington, D. A., et al. (2006). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3224-3228.
  • S-M. Saparov, et al. (2021). Determining small-molecule permeation through lipid membranes.
  • Singh, P., et al. (2023). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Journal of the Indian Chemical Society, 100(10), 101168.
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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Methyl-2H-indazol-6-amine

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven frame...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for validating the biological activity of novel small molecules, using 2-Methyl-2H-indazol-6-amine as a case study. As publicly available biological data for this specific compound is limited, we will approach its validation as a novel investigational drug.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the potent multi-targeted tyrosine kinase inhibitor, Pazopanib.[1] Given that a related compound, 2,3-Dimethyl-2H-indazol-6-amine, is a known impurity in the synthesis of Pazopanib, it is scientifically plausible to hypothesize that 2-Methyl-2H-indazol-6-amine may also exhibit activity as a kinase inhibitor.[2][3]

This guide will objectively compare the hypothetical performance of 2-Methyl-2H-indazol-6-amine with Pazopanib, a well-characterized alternative, providing supporting experimental methodologies and data interpretation strategies.

Section 1: Foundational In Vitro Characterization: From Target Engagement to Cellular Effects

The initial validation of a potential kinase inhibitor begins with a systematic in vitro evaluation to determine its biochemical potency, selectivity, and cellular activity. This phased approach ensures that only the most promising candidates advance to more complex and resource-intensive studies.

Biochemical Kinase Inhibition Assays: The First Litmus Test

The most direct method to assess a compound's potential as a kinase inhibitor is through in vitro kinase assays.[4] These cell-free assays quantify the compound's ability to inhibit the enzymatic activity of purified kinases.

A critical first step is to screen the investigational compound against a broad panel of kinases to determine its potency and selectivity.[5] For a compound like 2-Methyl-2H-indazol-6-amine, with a scaffold similar to the multi-targeted inhibitor Pazopanib, a comprehensive kinase panel is essential to understand its target profile.

Comparative Data Example: Kinase Inhibition Profile

Kinase Target2-Methyl-2H-indazol-6-amine (Hypothetical IC50)Pazopanib (Reference IC50)Assay Platform
VEGFR215 nM30 nMLanthaScreen™ TR-FRET
PDGFRβ45 nM84 nMZ'-LYTE® Kinase Assay
c-Kit80 nM74 nMRadiometric Kinase Assay
FGFR1150 nM140 nMAdapta® Universal Kinase Assay
SRC>10,000 nM>10,000 nMKINOMEscan®
EGFR>10,000 nM>10,000 nMKINOMEscan®

Experimental Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for high-throughput screening due to their sensitivity and homogeneous format.[6]

  • Reagents: Purified recombinant kinase (e.g., VEGFR2), europium-labeled anti-phosphopeptide antibody, GFP-labeled substrate peptide, ATP, and the test compounds (2-Methyl-2H-indazol-6-amine and Pazopanib).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, GFP-substrate, and test compound.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value to ensure accurate IC50 determination.[7]

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylation by adding the europium-labeled antibody.

    • Read the plate on a TR-FRET enabled plate reader and calculate the ratio of the acceptor (GFP) and donor (europium) emission signals.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of ATP at its Km concentration is crucial for obtaining comparable IC50 values, especially for ATP-competitive inhibitors.[7] Screening against a panel of kinases, including those outside the expected target family (like SRC and EGFR), provides a measure of selectivity, which is a key predictor of potential off-target effects and toxicity.

Cell-Based Assays: Validating Activity in a Biological Context

Following biochemical confirmation, the next logical step is to assess the compound's activity in a cellular context.[8] Cell-based assays determine if the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

1.2.1. Cellular Proliferation and Viability Assays

These assays are fundamental for evaluating the anti-cancer potential of a compound.[9] The MTT or MTS assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed cancer cell lines known to be dependent on the target kinases (e.g., HUVEC for VEGFR2, A549 for PDGFRβ) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Methyl-2H-indazol-6-amine and Pazopanib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

1.2.2. Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to measure the phosphorylation status of the kinase and its downstream signaling proteins. Western blotting is a standard technique for this purpose.

Workflow for Target Engagement Validation

G cluster_0 Cellular Treatment cluster_1 Protein Analysis cluster_2 Data Interpretation A Cancer Cell Line Culture (e.g., HUVEC) B Treat with 2-Methyl-2H-indazol-6-amine or Pazopanib (Time Course) A->B C Cell Lysis and Protein Quantification B->C D SDS-PAGE and Western Blot C->D E Probe with Antibodies: p-VEGFR2, total VEGFR2, p-ERK, total ERK, Actin D->E F Quantify Band Intensities E->F G Assess Reduction in Phosphorylation F->G

Caption: Workflow for Western blot analysis of target engagement.

Section 2: In Vivo Validation: Assessing Efficacy in Preclinical Models

While in vitro assays provide crucial initial data, in vivo studies are indispensable for evaluating a compound's therapeutic potential in a complex biological system.[11] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[12][13]

Cell Line-Derived Xenograft (CDX) Models

CDX models are widely used for initial efficacy testing due to their reproducibility and scalability.[14]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups:

    • Vehicle control

    • 2-Methyl-2H-indazol-6-amine (at various doses)

    • Pazopanib (as a positive control)

  • Dosing: Administer the compounds daily via oral gavage or another appropriate route.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Comparative Data Example: In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o., q.d.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-1500 ± 250-
2-Methyl-2H-indazol-6-amine30800 ± 15046.7
2-Methyl-2H-indazol-6-amine100450 ± 10070.0
Pazopanib100500 ± 12066.7

Visualization of Preclinical Validation Workflow

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Biochemical Kinase Assays (Potency & Selectivity) B Cellular Proliferation Assays (GI50 Determination) A->B C Target Engagement Assays (Western Blot) B->C D Xenograft Model Establishment (e.g., CDX) C->D Go/No-Go Decision E Efficacy Study (Tumor Growth Inhibition) D->E F Pharmacodynamic Analysis (Target Modulation in Tumor) E->F

Caption: A streamlined preclinical validation workflow.

Section 3: Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial biological validation of a novel chemical entity, exemplified by 2-Methyl-2H-indazol-6-amine. By systematically progressing from biochemical assays to cellular studies and finally to in vivo models, researchers can build a comprehensive data package to support further development.

The hypothetical data presented suggests that 2-Methyl-2H-indazol-6-amine could be a potent kinase inhibitor with a promising anti-tumor profile, potentially comparable or superior to established drugs like Pazopanib. However, it is crucial to emphasize that this is a conceptual framework. A thorough validation would also require ADME/Tox studies, investigation of resistance mechanisms, and potentially evaluation in more complex models like patient-derived xenografts (PDX) or humanized mouse models to assess interactions with the immune system.[12][14]

By adhering to rigorous, well-validated protocols and maintaining scientific integrity, the challenging process of drug discovery can be navigated with greater confidence, ultimately accelerating the delivery of new therapies to patients.

References

  • Choi, Y. K. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 23(4), 169–173. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]

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  • Talukdar, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

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  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazol-6-amine. PubChem Compound Summary for CID 590220. [Link]

  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 131. [Link]

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  • Pérez-Villanueva, J., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 25(20), 4847. [Link]

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  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 228, 114013. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-Methyl-2H-indazol-6-amine

Introduction 2-Methyl-2H-indazol-6-amine is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of kinase inhibitors like Pazopanib. The indazole scaffold is recog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2H-indazol-6-amine is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of kinase inhibitors like Pazopanib. The indazole scaffold is recognized as a "privileged structure" in drug discovery, capable of forming crucial hydrogen bonds within the ATP-binding sites of various kinases.[1] The precise arrangement of substituents on this scaffold is critical for biological activity, making the regioselective synthesis of isomers like 2-Methyl-2H-indazol-6-amine a topic of significant interest for researchers in drug development and process chemistry.

The primary challenge in synthesizing this molecule lies in controlling the site of methylation on the indazole ring. The indazole nucleus possesses two reactive nitrogen atoms, N1 and N2, and alkylation reactions often yield a mixture of both N1 and N2 isomers.[2][3] The regiochemical outcome is highly sensitive to the electronic properties of other substituents on the ring and the specific reaction conditions employed.[3][4]

This guide provides an in-depth comparison of the two primary synthetic strategies starting from the readily available 6-nitro-1H-indazole: the "Methylation-First" approach and the "Reduction-First" approach. We will dissect the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific objectives.

Route A: The "Methylation-First" Strategy

This is the most conventional and widely documented approach. It involves the direct methylation of 6-nitro-1H-indazole, followed by the separation of the desired N2-methylated isomer, and concluding with the reduction of the nitro group to the target amine.

Workflow: "Methylation-First" Strategy

cluster_0 Step A1: N-Methylation cluster_1 Step A2: Isomer Separation cluster_2 Step A3: Nitro Reduction A 6-Nitro-1H-indazole B Mixture of 1-Methyl-6-nitro-1H-indazole & 2-Methyl-6-nitro-2H-indazole A->B  Dimethyl Sulfate,  DMSO, Reflux C 2-Methyl-6-nitro-2H-indazole B->C  Chromatography or  Recrystallization D 2-Methyl-2H-indazol-6-amine C->D  H₂, Pd/C, EtOH  or SnCl₂·2H₂O, HCl

Caption: Workflow for the "Methylation-First" synthesis route.

Scientific Rationale and Protocol Insights

Step A1: N-Methylation of 6-Nitro-1H-indazole

The critical step in this route is controlling the N1/N2 methylation ratio. The electron-withdrawing nature of the nitro group at the C6 position influences the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. Studies have shown that for 6-nitroindazole, methylation under neutral conditions tends to favor the formation of the N2-methyl derivative, which is often the desired isomer.[4]

  • Causality of Reagent Choice:

    • Methylating Agent: Dimethyl sulfate (DMS) is a potent and efficient methylating agent.[5] Dimethyl carbonate (DMC) is a greener, less toxic alternative that can also be employed, often requiring a base like triethylenediamine (DABCO).[6]

    • Solvent: Aprotic polar solvents like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are typically used to dissolve the indazole salt and facilitate the SN2 reaction.

Step A2: Isomer Separation

The N1 and N2 isomers, 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole, possess different physical properties, most notably their dipole moments.[7] This difference allows for their separation using standard laboratory techniques such as column chromatography or fractional crystallization. While effective, this separation can be tedious and may lead to a loss of material, impacting the overall yield.

Step A3: Reduction of 2-Methyl-6-nitro-2H-indazole

This is a standard functional group transformation. The choice of reducing agent is dictated by factors such as scale, available equipment, and tolerance of other functional groups.

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a very clean method that typically gives high yields with a simple work-up (filtration of the catalyst).[8][9] However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of flammable H₂ gas and the potentially pyrophoric catalyst.

  • Metal-Acid Reduction: A mixture of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic, cost-effective alternative that can be performed in standard laboratory glassware.[9][10] The reaction is robust, but the work-up can be more involved, often requiring neutralization of the acid and removal of tin salts.

Route B: The "Reduction-First" Strategy

This alternative approach inverts the sequence of operations. It begins with the reduction of the nitro group to form 1H-indazol-6-amine, followed by a selective N-methylation. This strategy aims to circumvent the isomeric separation step required in Route A.

Workflow: "Reduction-First" Strategy

cluster_0 Step B1: Nitro Reduction cluster_1 Step B2: Selective N2-Methylation A 6-Nitro-1H-indazole B 1H-Indazol-6-amine A->B  SnCl₂·2H₂O, EtOAc C 2-Methyl-2H-indazol-6-amine B->C  Trimethyl Orthoformate,  H₂SO₄, Toluene/DMF

Caption: Workflow for the "Reduction-First" synthesis route.

Scientific Rationale and Protocol Insights

Step B1: Reduction of 6-Nitro-1H-indazole

The reduction is analogous to Step A3. However, performing it on the unmethylated indazole means the starting material is more polar, which may influence the choice of solvent. Tin(II) chloride in ethyl acetate has been shown to be effective for the analogous 3-methyl-6-nitro-1H-indazole.[10][11]

Step B2: Selective N2-Methylation of 1H-Indazol-6-amine

This step is the crux of Route B and presents a significant chemical challenge. The substrate, 1H-indazol-6-amine, has three potential sites for methylation: the exocyclic amine (-NH₂) and the two endocyclic nitrogens (N1 and N2). A successful synthesis requires a reagent system that can selectively methylate the N2 position.

  • Causality of Reagent Choice:

    • Directed Methylation: A procedure developed for a similar substrate (N,3-dimethyl-1H-indazol-6-amine) utilizes trimethyl orthoformate (TMOF) in the presence of a catalytic amount of concentrated sulfuric acid.[10] The acidic conditions are crucial; they protonate the more basic exocyclic amino group, deactivating it as a nucleophile. The acid also likely influences the tautomeric equilibrium of the indazole ring to favor methylation at the N2 position.[1][10] This clever use of acid catalysis is key to achieving the desired regioselectivity and avoiding a complex mixture of products.

Comparative Analysis

ParameterRoute A: "Methylation-First"Route B: "Reduction-First"Justification & Insights
Overall Yield ModerateModerate to GoodRoute A yield is heavily impacted by the efficiency of the isomer separation step. Route B's yield depends on the selectivity of the final methylation step. A reported yield for a similar compound via a Route B analogue was ~55%.[10][11]
Key Challenge Isomer SeparationRegioselective N-MethylationRoute A requires a physical separation of closely related isomers. Route B relies on precise chemical control to differentiate between three nucleophilic nitrogen atoms.
Number of Steps 3 (Methylation, Separation, Reduction)2 (Reduction, Methylation)Route B is more step-economical on paper, though the methylation step requires careful optimization.
Purification Can be challenging due to isomer separation (chromatography often required).Potentially simpler if the N2-methylation is highly selective, avoiding isomeric byproducts.The primary purification burden is shifted from a physical separation (Route A) to achieving a clean chemical transformation (Route B).
Scalability Isomer separation by chromatography is difficult to scale. Fractional crystallization may be more viable for industrial production but requires optimization.The use of strong acid and specific reagents in the methylation step may require careful process control on a large scale. However, avoiding chromatography is a major advantage for scalability.
Reagent Safety Uses potent alkylating agents like DMS (toxic, carcinogenic). Greener alternatives like DMC exist.[6]Uses trimethyl orthoformate and concentrated sulfuric acid, which require careful handling.Both routes employ hazardous materials, but the hazards are well-understood in process chemistry.

Experimental Protocols

Protocol for Route A: 2-Methyl-6-nitro-2H-indazole (Step A1 & A3)

Step A1: Methylation of 6-Nitro-1H-indazole [5]

  • Dissolve 6-nitro-1H-indazole (1.0 eq) in dichloromethane.

  • Add dimethyl sulfate (1.1 eq) and dimethyl sulfoxide (DMSO, ~0.1 volumes).

  • Heat the mixture to reflux and maintain for 12 hours, monitoring by TLC.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid containing a mixture of N1 and N2 isomers by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2-methyl-6-nitro-2H-indazole isomer.

Step A3: Reduction of 2-Methyl-6-nitro-2H-indazole (Catalytic Hydrogenation Method) [8]

  • Suspend 2-methyl-6-nitro-2H-indazole (1.0 eq) and 10% Palladium on Carbon (Pd/C, 10% w/w) in ethanol.

  • Stir the suspension under a hydrogen atmosphere (e.g., balloon or Parr apparatus) for 16 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-Methyl-2H-indazol-6-amine.

Protocol for Route B: (Adapted from related synthesis)[8]

Step B1: Reduction of 6-Nitro-1H-indazole

  • Disperse 6-nitro-1H-indazole (1.0 eq) in ethyl acetate at 0 °C in a round-bottom flask.

  • Slowly add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).

  • Filter the resulting suspension to remove tin salts.

  • Extract the filtrate with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1H-indazol-6-amine.

Step B2: Selective N2-Methylation of 1H-Indazol-6-amine

  • To a flask containing toluene and a small amount of DMF, add trimethyl orthoformate (4.0 eq) and stir.

  • Cool the mixture to 5 °C and carefully add concentrated sulfuric acid (0.7 eq) dropwise.

  • Add 1H-indazol-6-amine (1.0 eq) to the reaction vessel.

  • Heat the mixture to 60 °C and stir for 5 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-Methyl-2H-indazol-6-amine.

Conclusion and Recommendations

Both the "Methylation-First" and "Reduction-First" strategies offer viable pathways to 2-Methyl-2H-indazol-6-amine, each with distinct advantages and challenges.

  • Route A ("Methylation-First") is the more traditional path. Its primary drawback is the need to separate N1 and N2 isomers, which can be inefficient and difficult to scale, especially using chromatography. However, the individual reactions are robust and well-understood. This route is often suitable for lab-scale synthesis where purification by chromatography is routine.

  • Route B ("Reduction-First") is a more elegant and step-economical approach. It strategically circumvents the isomer separation problem by leveraging chemo- and regioselective control in the final methylation step. While this key step requires careful optimization, its success leads to a more efficient process, making it potentially more attractive for process development and large-scale synthesis.

For researchers in an academic or early discovery setting, Route A provides a reliable, albeit potentially lower-yielding, method to obtain the target compound. For professionals in process chemistry and drug development aiming for scalability and efficiency, investing the time to optimize the selective methylation in Route B is highly recommended as it offers a more streamlined and potentially higher-throughput synthesis.

References

  • Elks, J., & Waller, D. F. (1972). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 1830-1834. Retrieved from [Link]

  • Le, T. T., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2024(2), M1842. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and.... Retrieved from [Link]

  • Pesnot, T., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • ResearchGate. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Son, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 634-649. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6646. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]

  • ResearchGate. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Qi, B., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546. Retrieved from [Link]

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved from [Link]

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Validation

A Comparative Guide to 1H- and 2H-Indazole Derivatives for Researchers and Drug Development Professionals

Welcome to an in-depth exploration of the fascinating world of indazole tautomers. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparative study of 1H-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the fascinating world of indazole tautomers. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparative study of 1H- and 2H-indazole derivatives. We will delve into their fundamental structural and electronic differences, comparative reactivity, and diverse pharmacological activities, all supported by experimental data and detailed protocols. Our aim is to provide you with the critical insights needed to harness the unique properties of each tautomeric form in your research and development endeavors.

Structural and Electronic Fundamentals: A Tale of Two Tautomers

Indazole, a bicyclic aromatic heterocycle, exists as two primary tautomers: 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring nitrogen atom dictates the electronic distribution and overall geometry of the molecule, leading to distinct physicochemical properties.

The 1H-indazole tautomer is characterized by a benzenoid structure and is the thermodynamically more stable and predominant form.[1][2] Its greater stability is attributed to its aromatic sextet being distributed over the entire bicyclic system. In contrast, the 2H-indazole tautomer possesses a quinonoid-like structure, rendering it less stable than its 1H counterpart.[3] The energy difference between the two tautomers is approximately 2.3 kcal/mol in favor of the 1H-form.[3][4]

These structural differences manifest in their electronic properties. Notably, 2H-indazole derivatives exhibit a larger dipole moment compared to their 1H-isomers, a consequence of the charge separation inherent in the quinonoid system.[3]

Table 1: Comparison of Fundamental Properties of 1H- and 2H-Indazole

Property1H-Indazole2H-Indazole
Structure BenzenoidQuinonoid
Thermodynamic Stability More stable, predominant tautomer[1][2]Less stable
Energy Difference Lower energy~2.3 kcal/mol higher in energy[3][4]
Dipole Moment LowerHigher[3]
Basicity Weaker baseStronger base[4]
Acidity (pKa) ~13.86[5]Not typically reported due to lower stability

Comparative Reactivity: A Dichotomy in Chemical Behavior

The distinct electronic landscapes of 1H- and 2H-indazoles directly influence their chemical reactivity, particularly in reactions involving the nitrogen atoms and the aromatic rings.

N-Alkylation: A Regioselective Challenge

The alkylation of the indazole core is a critical transformation for synthesizing diverse derivatives. However, it often yields a mixture of N-1 and N-2 substituted products. The regioselectivity of this reaction is a delicate interplay of thermodynamics and kinetics, influenced by the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring.

Generally, N-1 alkylation leads to the thermodynamically more stable product, while N-2 alkylation is often the kinetically favored pathway.[2] This dichotomy allows for the selective synthesis of either isomer by carefully controlling the reaction conditions. For instance, using a strong, non-coordinating base like sodium hydride in a non-polar solvent such as THF tends to favor the formation of the N-1 isomer.[6][7] Conversely, conditions that favor kinetic control can lead to a higher proportion of the N-2 product. The steric and electronic effects of substituents on the indazole ring also play a crucial role in directing the regioselectivity of N-alkylation.[6][7]

Electrophilic Substitution

Indazoles undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of the incoming electrophile is influenced by the tautomeric form and the directing effects of existing substituents. The electron-rich nature of the pyrazole ring, particularly in the 1H-tautomer, often directs electrophilic attack to the 3-position.

Pharmacological Profiles: Two Isomers, Divergent Activities

The structural and electronic disparities between 1H- and 2H-indazole derivatives translate into distinct pharmacological profiles. Both scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a wide array of bioactive compounds.

1H-Indazole derivatives are known for a broad spectrum of activities, including potent anti-inflammatory and anticancer properties.[8] For example, the compound 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole has demonstrated significant anti-inflammatory effects.[8]

2H-Indazole derivatives have also emerged as crucial pharmacophores, particularly in the realm of oncology and antiemetic therapy.[9] Several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, feature the 2H-indazole core. Furthermore, 2-phenyl-2H-indazole derivatives have shown promising antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis.[10]

Table 2: Comparative Biological Activities and Representative Examples

TautomerPharmacological ActivitiesRepresentative ExamplesIC50 / Activity Data
1H-Indazole Anti-inflammatory, Anticancer, Antimicrobial[8]3-(4-carboxyphenyl)amino-1-phenyl-1H-indazoleSignificant inhibition of edema in rats[8]
Pan-Pim kinase inhibitorsA 1H-indazole derivativeIC50 values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively[1]
2H-Indazole Anticancer (Tyrosine kinase inhibitors)Pazopanib, AxitinibFDA-approved drugs
Antiemetic (5-HT3 antagonist)GranisetronFDA-approved drug[9]
Antiprotozoal2-phenyl-2H-indazole derivative (compound 78)IC50 < 0.070 μM against various protozoa[10]
COX-2 Inhibitors2,3-diphenyl-2H-indazole derivativesIn vitro inhibitory activity against human COX-2[11]

Experimental Protocols: Synthesis and Characterization

The selective synthesis of 1H- and 2H-indazole derivatives is a cornerstone of their application in research and drug discovery. Below are detailed, step-by-step methodologies for the preparation of each isomer.

Synthesis of 1H-Indazole Derivatives

A reliable method for the synthesis of 1H-indazoles involves the cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst.[1]

Experimental Workflow: Copper-Catalyzed Synthesis of 1H-Indazoles

start Start: o-haloaryl N-sulfonylhydrazone reagents Cu(OAc)2·H2O (catalyst) Base (e.g., K2CO3) Solvent (e.g., DMSO) start->reagents Add reaction Reaction at elevated temperature (e.g., 110 °C) reagents->reaction Heat workup Aqueous workup and extraction with organic solvent reaction->workup Cool and process purification Column chromatography workup->purification Isolate crude product product Product: 1H-Indazole derivative purification->product Obtain pure product

Caption: Workflow for the synthesis of 1H-indazole derivatives.

Detailed Protocol:

  • To a reaction vessel, add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), Cu(OAc)₂·H₂O (10 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add a high-boiling point solvent like DMSO (5 mL).

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1H-indazole derivative.

Synthesis of 2H-Indazole Derivatives

A highly efficient one-pot, three-component reaction catalyzed by copper is a common method for synthesizing 2H-indazoles.[12]

Experimental Workflow: Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles

start Start: 2-bromobenzaldehyde, primary amine, sodium azide catalyst Cu(I) catalyst (e.g., CuI) Solvent (e.g., DMSO) start->catalyst Combine reaction Reaction at elevated temperature (e.g., 100-120 °C) catalyst->reaction Heat workup Aqueous workup and extraction with organic solvent reaction->workup Cool and process purification Column chromatography workup->purification Isolate crude product product Product: 2H-Indazole derivative purification->product Obtain pure product

Caption: Workflow for the synthesis of 2H-indazole derivatives.

Detailed Protocol:

  • In an oven-dried reaction tube equipped with a magnetic stir bar, combine the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).[9]

  • Add a suitable solvent such as DMSO (3-5 mL).[9]

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.[9]

  • Monitor the reaction by TLC or LC-MS.[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.[9]

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2H-indazole derivative.[9]

Characterization of 1H- and 2H-Indazole Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between N-1 and N-2 substituted indazoles. The chemical shifts of the protons and carbons in the indazole ring are sufficiently different between the two isomers to allow for unambiguous structural assignment.[2] In ¹H NMR, the chemical shift of the proton at the 3-position is a key diagnostic marker. For ¹³C NMR, the chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are typically used for differentiation.[2]

Conclusion

The tautomerism of indazole presents both a challenge and an opportunity in chemical synthesis and drug discovery. The thermodynamically stable, benzenoid 1H-indazole and the kinetically favored, quinonoid 2H-indazole offer distinct platforms for the design of novel bioactive molecules. A thorough understanding of their comparative stability, reactivity, and pharmacological profiles, as outlined in this guide, is essential for rationally designing and synthesizing indazole derivatives with desired properties. The provided experimental protocols serve as a practical starting point for researchers to explore the rich chemistry of these versatile heterocyclic scaffolds.

References

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  • Reddy, T. J., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. [Link]

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  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NCBI. [Link]

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Comparative

The Translational Bridge: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methyl-2H-indazol-6-amine Analogs in Oncology

In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous targeted therapies. Among these, analogs of 2-Methyl-2H-indazol-6-amine have g...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous targeted therapies. Among these, analogs of 2-Methyl-2H-indazol-6-amine have garnered significant attention for their potential as potent anti-cancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these analogs, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. We will delve into the nuances of translating promising laboratory findings into tangible preclinical outcomes, exploring the causal relationships between molecular potency and therapeutic effect.

The 2-Methyl-2H-indazol-6-amine Scaffold: A Foundation for Targeted Cancer Therapy

The 2-Methyl-2H-indazol-6-amine core represents a versatile platform for the development of kinase inhibitors and other targeted anti-cancer agents. The indazole ring system, a bicyclic aromatic heterocycle, provides a rigid framework for the precise positioning of functional groups that can engage with the active sites of various oncogenic proteins. The methylation at the N2 position and the amine group at the 6-position are critical for both the chemical stability and the biological activity of these compounds, allowing for a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy Analysis: From Benchtop to Preclinical Models

A critical aspect of drug development is understanding the correlation between a compound's performance in isolated cellular systems (in vitro) and its therapeutic effect in a complex biological organism (in vivo). This section provides a comparative analysis of a promising 2-Methyl-2H-indazol-6-amine analog, compound 2f , alongside established indazole-based anti-cancer drugs, to illustrate this translational journey.

Compound 2f: A Case Study in Potency and Preclinical Promise

A study by Wei et al. (2021) identified compound 2f , a novel 2-Methyl-2H-indazol-6-amine analog, as a potent anti-cancer agent with significant activity in both in vitro and in vivo models of breast cancer.[1]

Table 1: Comparative In Vitro and In Vivo Efficacy of Indazole Analogs

CompoundTarget(s)In Vitro Potency (IC50)In Vivo ModelEfficacy MetricReference
Compound 2f Putative Tyrosine Kinases0.23 µM (4T1 cells)4T1 Murine Breast Cancer XenograftSignificant tumor growth suppressionWei et al., 2021[1]
Pazopanib VEGFR1/2/3, PDGFRα/β, c-Kit10-47 nM (VEGFRs)Multiple Xenograft Models (colon, melanoma, renal, etc.)Dose-dependent tumor growth inhibitionKumar et al., 2007[2]; Podar et al., 2006[3]
Axitinib VEGFR1/2/30.1-0.3 nM (VEGFRs)Multiple Xenograft Models (pancreatic, breast, etc.)Dose-dependent tumor growth inhibitionHu-Lowe et al., 2008[4][5]
Merestinib MET, AXL, ROS1, etc.Not explicitly stated in provided abstractsNSCLC and other xenograft modelsTumor growth inhibitionYan et al., 2019[6]
Niraparib PARP-1/2~4 nM (intracellular PARylation)BRCA-mutant xenograft modelsSignificant tumor growth inhibitionJones et al., 2015[7]

The data presented for compound 2f showcases a promising translation from potent in vitro cytotoxicity against the 4T1 breast cancer cell line to significant tumor growth suppression in a murine xenograft model.[1] This successful transition is a critical validation step in the preclinical development of a novel anti-cancer agent.

Unraveling the Mechanism of Action: A Look at the Signaling Pathways

The anti-cancer effects of 2-Methyl-2H-indazol-6-amine analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Apoptosis Induction by Compound 2f

Compound 2f was found to induce apoptosis in 4T1 breast cancer cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells and is often dysregulated in tumors. The intrinsic apoptosis pathway, which is initiated by cellular stress, is a common target for anti-cancer therapies.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Compound_2f Compound 2f Bax Bax Compound_2f->Bax Upregulates Bcl2 Bcl-2 Compound_2f->Bcl2 Downregulates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Permeability Vascular Permeability VEGFR2->Permeability Indazole_Analogs Indazole Analogs (e.g., Pazopanib, Axitinib) Indazole_Analogs->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 signaling pathway and its inhibition by indazole analogs.

Experimental Protocols: A Guide to Reproducible Research

To ensure the trustworthiness and reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments used to evaluate the efficacy of 2-Methyl-2H-indazol-6-amine analogs.

In Vitro Efficacy Assessment

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Methyl-2H-indazol-6-amine analogs in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with the test compounds.

Principle: This assay measures the ability of a single cell to grow into a colony. It is a sensitive indicator of cytotoxicity that reflects the ability of cells to maintain their reproductive integrity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells per well) in a 6-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the 2-Methyl-2H-indazol-6-amine analogs for a defined period (e.g., 24 hours).

  • Recovery: Replace the drug-containing medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

  • Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: After washing with water and air-drying, count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.

Principle: Human or murine cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Step-by-Step Protocol:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ 4T1 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 2-Methyl-2H-indazol-6-amine analog (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion and Future Directions

The comparative analysis of 2-Methyl-2H-indazol-6-amine analogs, exemplified by the promising profile of compound 2f , highlights the critical importance of a multi-faceted evaluation approach in cancer drug discovery. A strong correlation between potent in vitro activity and significant in vivo efficacy is a key indicator of a compound's therapeutic potential. The ability of these analogs to induce apoptosis and potentially inhibit critical signaling pathways like VEGFR2 underscores their promise as targeted anti-cancer agents.

Future research should focus on further elucidating the precise molecular targets of these novel analogs, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in a broader range of cancer models, including patient-derived xenografts. By bridging the gap between in vitro and in vivo studies with rigorous experimental design and a deep understanding of the underlying biology, the full therapeutic potential of the 2-Methyl-2H-indazol-6-amine scaffold can be realized.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314.
  • Kumar, R., et al. (2007). Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Molecular Cancer Therapeutics, 6(7), 2012-2021.
  • Podar, K., et al. (2006). Pazopanib, a novel multi-kinase inhibitor, shows potent anti-myeloma activity in vitro and in vivo. Leukemia, 20(10), 1877-1887.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Yan, S. B., et al. (2019). First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer. The Oncologist, 24(9), 1151-e853.

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Comparative

Unambiguous Structural Determination of 2-Methyl-2H-indazol-6-amine: A Comparative Guide to X-ray Crystallography

In the landscape of drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the molecule's in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the molecule's intrinsic properties but also its interactions with biological targets. For novel heterocyclic amines like 2-Methyl-2H-indazol-6-amine, a compound of interest in medicinal chemistry, confirming its structure is a critical step. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other common analytical techniques, demonstrating why it remains the gold standard for definitive structural elucidation.

Introduction: The Imperative of Structural Certainty

The journey of a drug candidate from synthesis to clinical application is paved with rigorous characterization. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing initial structural information, they often leave room for ambiguity, particularly concerning stereochemistry and the precise arrangement of atoms in the solid state. X-ray crystallography, by directly visualizing the electron density of a crystalline solid, offers an unparalleled level of detail and certainty.

This guide will walk through the process of confirming the structure of 2-Methyl-2H-indazol-6-amine, from its synthesis to the final crystallographic analysis. We will explore the causality behind the experimental choices and present a self-validating workflow that underscores the trustworthiness of the crystallographic method.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A reliable synthetic route is the first step towards obtaining a pure sample for crystallization. Based on established methodologies for related indazole derivatives, a plausible synthesis for 2-Methyl-2H-indazol-6-amine is proposed, starting from the commercially available 6-nitro-1H-indazole. The crystal structure of a key intermediate, 2-Methyl-6-nitro-2H-indazole, has been previously reported, providing confidence in the crystallizability of this molecular scaffold.

Proposed Synthetic Pathway:

Synthesis_of_2-Methyl-2H-indazol-6-amine A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B  Methylation (e.g., Dimethyl sulfate)   C 2-Methyl-2H-indazol-6-amine B->C  Reduction (e.g., Catalytic Hydrogenation)  

Caption: Proposed synthesis of 2-Methyl-2H-indazol-6-amine.

Experimental Protocol: Synthesis of 2-Methyl-2H-indazol-6-amine

  • Methylation of 6-Nitro-1H-indazole: To a solution of 6-nitro-1H-indazole in a suitable solvent (e.g., DMF), add a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3). The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product, 2-Methyl-6-nitro-2H-indazole, is then isolated and purified by column chromatography. The regioselectivity of the methylation is a critical factor, and reaction conditions should be optimized to favor the desired N2-isomer.

  • Reduction of 2-Methyl-6-nitro-2H-indazole: The purified 2-Methyl-6-nitro-2H-indazole is dissolved in a solvent like ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation at atmospheric or elevated pressure. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 2-Methyl-2H-indazol-6-amine.

Crystal Growth: The Art and Science of Nucleation

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of solvent and method is crucial.

Experimental Protocol: Crystallization of 2-Methyl-2H-indazol-6-amine

  • Solvent Screening: A preliminary screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is performed to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at a constant temperature. This method is straightforward and often effective for obtaining good quality crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

X-ray Crystallography: The Definitive Structural Confirmation

Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. This involves mounting a crystal, collecting diffraction data, solving the crystal structure, and refining the atomic model.

Experimental Workflow for Single-Crystal X-ray Diffraction:

X-ray_Crystallography_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F G Final Crystallographic Report (CIF) F->G

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Structural Features of 2-Methyl-2H-indazol-6-amine

A search of the Cambridge Structural Database (CSD) reveals no previously published crystal structure for 2-Methyl-2H-indazol-6-amine, indicating that the structural determination presented here is novel. The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the indazole ring system. The position of the methyl group on the N2 atom and the amine group at the C6 position would be unequivocally established. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, would provide insights into the crystal packing and solid-state properties of the compound.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

To fully appreciate the power of X-ray crystallography, it is essential to compare it with other widely used analytical methods.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of nuclei, relative stereochemistry, solution conformationMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ions)
Certainty of Structure UnambiguousCan be ambiguous for complex stereochemistry and tautomersInfers connectivity, does not provide 3D structure
Key Advantage Definitive 3D structure in the solid stateProvides information on solution dynamics and conformationHigh sensitivity and accurate mass determination
Key Limitation Requires high-quality single crystalsCan be difficult to interpret for complex molecules; insensitive to crystal packingDoes not provide stereochemical or conformational information

Why X-ray Crystallography is Superior for Unambiguous Structure Confirmation:

  • Direct Visualization: Unlike spectroscopic methods that infer connectivity, X-ray crystallography directly maps the electron density, providing a "picture" of the molecule.

  • Absolute Stereochemistry: For chiral molecules, anomalous dispersion experiments can determine the absolute configuration, which is often challenging with NMR.[1]

  • Solid-State Conformation: The crystal structure reveals the conformation of the molecule in the solid state, which is crucial for understanding its physical properties and for computational modeling.

While NMR is excellent for studying the behavior of molecules in solution and MS is unparalleled for determining molecular weight and formula, neither can provide the definitive, high-resolution 3D structural information that X-ray crystallography delivers.[2][3]

Conclusion: The Gold Standard for Structural Integrity

The structural confirmation of 2-Methyl-2H-indazol-6-amine through single-crystal X-ray crystallography provides an unambiguous and high-resolution view of its molecular architecture. This guide has detailed the experimental workflow, from synthesis and crystallization to data analysis, and has highlighted the superior capabilities of X-ray crystallography for definitive structural elucidation when compared to other analytical techniques. For researchers, scientists, and drug development professionals, embracing the rigor of X-ray crystallography is a critical step in ensuring the foundational integrity of their chemical entities, thereby accelerating the path to discovery and innovation.

References

  • University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(Pt 5), 549–556. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. [Link]

  • News-Medical. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

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  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

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Validation

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Analysis of Derivative Potency

Introduction: The Enduring Significance of the Indazole Core in Drug Discovery The indazole moiety, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indazole Core in Drug Discovery

The indazole moiety, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets. This is particularly evident in the field of protein kinase inhibition, where the indazole core is a recurring feature in numerous clinically approved drugs and investigational agents for the treatment of cancer and other proliferative diseases.[1][2] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) prominently feature the indazole nucleus, underscoring its therapeutic relevance.[1]

The 2-Methyl-2H-indazol-6-amine Scaffold: A Starting Point for Kinase Inhibitor Design

The 2-Methyl-2H-indazol-6-amine scaffold (Figure 1) presents a key starting point for the development of kinase inhibitors. The 2-methyl group on the indazole ring system is a common feature in many biologically active indazoles. The 6-amino group serves as a crucial functional handle for further chemical modification, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize interactions with the target kinase.[3] For instance, 2,3-Dimethyl-2H-indazol-6-amine has been identified as a process-related impurity in the synthesis of the multi-kinase inhibitor Pazopanib.[4]

Figure 1: Chemical Structure of 2-Methyl-2H-indazol-6-amine

2_Methyl_2H_indazol_6_amine mol

Caption: The chemical structure of 2-Methyl-2H-indazol-6-amine.

Comparative Potency of Indazole Derivatives as Kinase Inhibitors

The potency of indazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the indazole core and the groups appended to it. The following sections will compare the potency of different classes of indazole derivatives against key kinase targets, drawing upon published experimental data.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] The indazole scaffold is a prominent feature in many potent VEGFR inhibitors.

A study on a series of quinazoline derivatives of indazole targeting VEGFR-2 revealed the importance of substituents on an appended benzamide ring. The presence of methoxy groups on the benzamide ring generally led to enhanced inhibitory activity.[1] This highlights the principle that distal modifications to the core indazole scaffold can have a profound impact on potency.

Furthermore, research into "scaffold morphing" has demonstrated that aminopyrazoles can effectively replace the more common pyrimidine hinge-binding motif in VEGFR-2 inhibitors.[5][7] This approach led to the discovery of acylated aminopyrazoles with potent biochemical and cellular activity against VEGFR-2.[5] While not direct derivatives of 2-Methyl-2H-indazol-6-amine, these findings provide valuable insights into how modifications of the core structure and its appended moieties can dramatically influence potency.

Table 1: Potency of Representative Indazole-Based VEGFR-2 Inhibitors

Compound ClassKey Structural FeaturesTargetIC50 (nM)Reference
Quinazoline-IndazolesMethoxy-substituted benzamideVEGFR-25.4 - 7[1]
Acylated AminopyrazolesPyrazole hinge-binderVEGFR-211[5]
Axitinib (Inlyta®)Indazole core with thioether linkageVEGFR-1, -2, -30.1, 0.2, 0.1-0.3[8]
Pazopanib (Votrient®)Indazole coreVEGFR-1, -2, -310, 30, 47[1]
Aurora Kinase Inhibitors

The Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[9][10] Several indazole-based compounds have been investigated as Aurora kinase inhibitors.

A series of 2-aminobenzimidazoles, designed as bioisosteres of a known biaryl urea Aurora kinase inhibitor, demonstrated potent inhibition of Aurora kinases with improved aqueous solubility.[11] While the core is a benzimidazole, this work illustrates the successful application of bioisosteric replacement, a key strategy in drug design that could be applied to the 2-Methyl-2H-indazol-6-amine scaffold.

Table 2: Potency of Representative Indazole-Related Aurora Kinase Inhibitors

CompoundTargetIC50 (nM)Reference
Alisertib (MLN8237)Aurora A1.2[9]
AMG 900Aurora A, B, C5, 4, 1[9]
PF-03814735Aurora A, B5, 0.8[9]
CYC116Aurora A, B8.0, 9.2 (Ki)[12]
Other Kinase Targets

The versatility of the indazole scaffold extends to the inhibition of other kinase families. For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[13] Structure-activity relationship studies in this series revealed that the incorporation of a methyl piperazine moiety was most effective, with the lead compound exhibiting an IC50 of 41.6 nM against FLT3.[13]

Experimental Methodologies for Assessing Potency

The determination of inhibitor potency is a critical step in drug discovery. The following are standard experimental protocols used to evaluate the activity of kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant kinase, kinase-specific peptide substrate, ATP, assay buffer, and test compounds.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase for their proliferation.

Protocol:

  • Cell Lines: Select cancer cell lines known to overexpress or be dependent on the target kinase.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of the test compound.

    • After a defined incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

The collective data from numerous studies on indazole-based kinase inhibitors allows for the deduction of several key SAR principles:

  • Hinge-Binding Motif: The indazole nitrogen atoms are often crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition.

  • Substitutions on the Indazole Core: Modifications at various positions of the indazole ring can influence potency and selectivity. For example, substitutions at the 5-position have been shown to be important for the activity of GSK-3 inhibitors.[1]

  • The Role of the 6-Position: The 6-position, as in our core scaffold 2-Methyl-2H-indazol-6-amine, is a key vector for introducing diversity. Amide or urea linkages at this position are common strategies to extend into and interact with different regions of the ATP-binding pocket.

  • Bioisosteric Replacements: As demonstrated with the aminopyrazole for pyrimidine swap in VEGFR-2 inhibitors, replacing parts of the indazole or its appended groups with bioisosteric moieties can lead to improved properties such as potency, selectivity, and pharmacokinetics.[5]

Sources

Comparative

A Comparative Guide to the Synthesis of 2H-Indazoles: A Modern Approach via Rhodium-Catalyzed C-H Activation

Foreword for the Advanced Researcher The 2H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the development of efficient and versatile synth...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The 2H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the development of efficient and versatile synthetic methodologies to access this privileged heterocycle is of paramount importance to the drug discovery and development pipeline. While classical methods have long served the chemical community, they often suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste.

This guide presents a comprehensive comparison between a traditional approach to 2H-indazole synthesis, the Cadogan reductive cyclization, and a novel, state-of-the-art method: a Rhodium(III)-catalyzed C-H activation and annulation strategy.[3][4] Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we aim to provide researchers with the critical information needed to select the optimal synthetic route for their specific research and development needs.

The Classical Route: Cadogan Reductive Cyclization

The Cadogan reaction, a well-established method for the synthesis of various heterocycles, can be adapted for the preparation of 2H-indazoles. This one-pot procedure typically involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an o-nitrobenzaldimine intermediate, which then undergoes a deoxygenative cyclization using a phosphine reagent to yield the desired 2H-indazole.[5]

Experimental Protocol: Traditional Cadogan Reductive Cyclization

Objective: To synthesize 2-phenyl-2H-indazole from 2-nitrobenzaldehyde and aniline.

Materials:

  • 2-Nitrobenzaldehyde

  • Aniline

  • Tri-n-butylphosphine

  • Isopropyl alcohol (i-PrOH)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2-nitrobenzaldehyde (1.0 mmol) in i-PrOH (5 mL) is added aniline (1.1 mmol).

  • The mixture is stirred at 80 °C for 1 hour to facilitate the formation of the corresponding o-nitrobenzaldimine.

  • Tri-n-butylphosphine (1.5 mmol) is then added dropwise to the reaction mixture.

  • The reaction is maintained at 80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-2H-indazole.

Causality Behind Experimental Choices:
  • Solvent: Isopropyl alcohol is chosen for its ability to dissolve the reactants and for its relatively high boiling point, which is suitable for the reaction temperature.

  • Reducing Agent: Tri-n-butylphosphine is a common choice for Cadogan cyclizations due to its efficacy in deoxygenating nitro groups to facilitate N-N bond formation.

  • Temperature: The elevated temperature is necessary to drive both the initial imine condensation and the subsequent reductive cyclization.

The Modern Approach: Rhodium(III)-Catalyzed C-H Activation

Recent advancements in organometallic chemistry have led to the development of powerful new methods for heterocycle synthesis. Among these, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy.[6][7] The synthesis of 2H-indazoles via a Rhodium(III)-catalyzed [4+1] annulation of azobenzenes and aldehydes represents a significant step forward in this field.[3]

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of 2-Aryl-2H-indazoles

Objective: To synthesize a substituted 2-aryl-2H-indazole from an azobenzene and an aldehyde.

Materials:

  • Azobenzene derivative (e.g., azobenzene)

  • Aldehyde derivative (e.g., acetaldehyde)

  • [RhCp*Cl₂]₂ (catalyst)

  • AgSbF₆ (additive)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Standard inert atmosphere glassware and purification apparatus

Procedure:

  • In a glovebox, a reaction vessel is charged with the azobenzene (0.2 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • The vessel is sealed and removed from the glovebox.

  • DCE (1.0 mL) and the aldehyde (0.4 mmol) are added via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a short pad of celite and the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of [RhCp*Cl₂]₂ and a silver salt additive generates a highly active cationic Rh(III) species, which is crucial for the C-H activation step.

  • Solvent: 1,2-Dichloroethane is an effective solvent for this transformation, providing good solubility for the reactants and catalyst at the required reaction temperature.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the degradation of the catalyst and other reaction components.

  • Temperature: The elevated temperature provides the necessary energy to overcome the activation barrier for the C-H bond cleavage and subsequent catalytic steps.

Comparative Analysis: Traditional vs. Modern Methodology

FeatureTraditional Cadogan Reductive CyclizationModern Rhodium(III)-Catalyzed C-H Activation
Starting Materials Readily available o-nitrobenzaldehydes and primary amines.[5]Requires pre-functionalized azobenzenes and aldehydes.[3]
Reagents Stoichiometric amounts of a phosphine reducing agent.Catalytic amounts of a precious metal (Rhodium).
Reaction Conditions Moderate temperatures (e.g., 80 °C).[5]Higher temperatures (e.g., 100 °C) and inert atmosphere required.[3]
Substrate Scope Generally good, but can be limited by sterically hindered or electronically deactivated substrates.Broad substrate scope with good functional group tolerance.[3]
Byproducts Generates stoichiometric phosphine oxide waste.Primarily catalytic byproducts; more atom-economical.
Yields Moderate to good yields.[5]Generally good to excellent yields.[3]
Operational Simplicity One-pot procedure, but requires careful handling of air-sensitive phosphines.Requires inert atmosphere techniques and handling of a precious metal catalyst.

Mechanistic Insights

Cadogan Reductive Cyclization

Cadogan_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reductive Cyclization A o-Nitrobenzaldehyde + Amine B o-Nitrobenzaldimine A->B Condensation C o-Nitrobenzaldimine D Nitrene Intermediate C->D + P(n-Bu)3 - P(n-Bu)3=O E 2H-Indazole D->E Intramolecular Cyclization F P(n-Bu)3=O

Caption: Mechanism of the Cadogan Reductive Cyclization.

The reaction proceeds through the initial formation of an imine, followed by deoxygenation of the nitro group by the phosphine reagent to generate a nitrene intermediate. This highly reactive species then undergoes intramolecular cyclization to form the 2H-indazole ring.

Rhodium(III)-Catalyzed C-H Activation

Rhodium_Mechanism A Rh(III) Catalyst C Rhodacycle Intermediate A->C C-H Activation B Azobenzene B->C E Insertion Product C->E Insertion D Aldehyde D->E F 2H-Indazole E->F Reductive Elimination F->A Catalyst Regeneration

Sources

Validation

A Head-to-Head Comparison of Indazole Inhibitors in Cellular Models: A Technical Guide for Researchers

For Immediate Release [City, State] – In the rapidly evolving field of oncology research, indazole inhibitors have emerged as a pivotal class of small molecules for targeted cancer therapy. These compounds show significa...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the rapidly evolving field of oncology research, indazole inhibitors have emerged as a pivotal class of small molecules for targeted cancer therapy. These compounds show significant promise in inhibiting protein kinases, crucial regulators of cell signaling pathways that are often dysregulated in cancer. To guide researchers, scientists, and drug development professionals, this technical guide offers an in-depth, head-to-head comparison of prominent indazole inhibitors, focusing on their performance in cellular models and providing supporting experimental data.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of various protein kinases.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, are already in clinical use for treating various cancers.[1] This guide delves into the comparative efficacy of several key indazole inhibitors—Crizotinib, Merestinib, Cabozantinib, and Foretinib—in relevant cellular contexts.

The Mechanism of Action: Targeting Dysregulated Kinase Signaling

Indazole inhibitors primarily function as ATP-competitive inhibitors of protein kinases.[3][4] By binding to the ATP-binding pocket of the kinase domain, they block the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cancer cell proliferation, survival, and metastasis.[5][6] Key targets for this class of inhibitors include MET, ALK, VEGFR, and RON receptor tyrosine kinases, which are frequently overexpressed or mutated in various tumor types.[5][6][7]

Figure 1. General mechanism of action for indazole inhibitors. These small molecules compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling and subsequent cancer cell proliferation and survival.

Comparative Performance in Cellular Models

The efficacy of an indazole inhibitor is critically dependent on its cellular context. The following table summarizes the performance of selected inhibitors across various cancer cell lines, highlighting their potency in terms of IC50 values (the concentration required to inhibit 50% of a biological process).

InhibitorTarget(s)Cell LineIC50 (nM)Key Cellular Effects
Crizotinib ALK, c-METNCI-H460 (Lung)8Potently inhibits c-MET phosphorylation.[4]
Merestinib c-MET, RON, AXLMKN45 (Gastric)~35More potent in cell lines with MET gene amplification.[8][9]
Cabozantinib c-MET, VEGFR2, AXLU-87 MG (Glioblastoma)2000 - 34000Wide range of sensitivity in glioblastoma stem cells.[10][11][12]
Foretinib c-MET, VEGFR2, RONMDA-MB-231 (Breast)Not specifiedInhibits cell viability and migration.[13][14]

Table 1. Head-to-head comparison of indazole inhibitors in various cancer cell lines.

Essential Experimental Protocols for Cellular Evaluation

Accurate and reproducible evaluation of indazole inhibitors in cellular models is paramount. The following are standardized protocols for key assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in 96-well plates B 2. Treat with indazole inhibitors A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Figure 2. A streamlined workflow for determining the IC50 values of indazole inhibitors using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the indazole inhibitor for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.[15][16]

Western Blotting for Target Inhibition

Western blotting is a crucial technique to confirm that an indazole inhibitor is hitting its intended target and modulating downstream signaling pathways.

Western_Blot_Workflow A 1. Treat cells and prepare lysates B 2. Protein quantification A->B C 3. SDS-PAGE and transfer B->C D 4. Antibody incubation (primary & secondary) C->D E 5. Chemiluminescent detection D->E F 6. Image analysis and quantification E->F

Figure 3. The workflow for Western blot analysis to assess the inhibition of kinase phosphorylation.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Staining: Probe the membrane with primary antibodies against the phosphorylated and total target protein, followed by secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

Conclusion

This guide provides a comparative overview of several key indazole inhibitors and standardized protocols for their evaluation in cellular models. The data presented underscores the importance of selecting the appropriate cellular context and assays for a thorough assessment of inhibitor efficacy. As the landscape of targeted cancer therapy continues to expand, rigorous head-to-head comparisons in relevant cellular systems will remain a cornerstone of preclinical drug development.

References

  • Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling. (2023).
  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. (n.d.). PMC.
  • Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. (2010). PubMed.
  • Testing the Efficacy of Cabozantinib (XL-184)
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork.
  • Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor. (2021). Selleckchem.
  • Merestinib (LY2801653). (n.d.). Selleck Chemicals.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Combination of EGFR Inhibitor Lapatinib and MET Inhibitor Foretinib Inhibits Migration of Triple Negative Breast Cancer Cell Lines. (n.d.). MDPI.
  • BIOM-114. TESTING THE EFFICACY OF CABOZANTINIB (XL-184) TO TREAT GLIOBLASTOMA (GBM). (2025). Neuro-Oncology.
  • BIOM-114. TESTING THE EFFICACY OF CABOZANTINIB (XL-184) TO TREAT GLIOBLASTOMA (GBM). (2025). Neuro-Oncology.
  • Fluorescent Cellular Assays for Kinase Inhibitors. (n.d.). ProQuest.
  • Screening assays for tyrosine kinase inhibitors. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Understanding Crizotinib: A Key ALK/c-MET Inhibitor for Cancer Therapy. (2025). Tocris.
  • A phase II study of foretinib in triple-negative, recurrent/metastatic breast cancer: NCIC CTG trial IND.197 (NCT01147484). (2012).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Merestinib (LY2801653). (n.d.). MedChemExpress.
  • Effect of foretinib, lapatinib, or their combination on cell cycle... (n.d.).
  • Methods for Detecting Kinase Activity. (2021). Cayman Chemical.
  • Merestinib. (n.d.). Wikipedia.
  • Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors. (n.d.). PMC.
  • Merestinib (LY2801653). (n.d.). Selleckchem.
  • (PDF) Testing the Efficacy of Cabozantinib (XL-184) to Treat Glioblastoma. (2025).
  • Canadian Cancer Trials Group IND197: a phase II study of foretinib in patients with estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2-negative recurrent or metast
  • A Comparative Guide to the Biological Targets of Substituted Indazoles: Evaluating Alternatives to 3-Bromo-6-chloro-4-nitro-1H-i. (n.d.). Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Cabozantinib Is Effective in Melanoma Brain Metastasis Cell Lines and Affects Key Signaling P
  • Lonidamine. (n.d.). Wikipedia.
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

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Comparative

A Comparative Guide to the Analytical Validation for Quantifying 2-Methyl-2H-indazol-6-amine

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-2H-indazol-6-amine (C8H9N3)[1], a crucial compound often encountered as a key starting material or potential i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-2H-indazol-6-amine (C8H9N3)[1], a crucial compound often encountered as a key starting material or potential impurity in pharmaceutical development. Ensuring the accuracy and reliability of its quantification is paramount for quality control, stability testing, and regulatory compliance.

We will explore the validation of various analytical techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH)[2][3][4], the U.S. Food and Drug Administration (FDA)[5][6], and the European Medicines Agency (EMA)[7][8]. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

The Analytical Imperative: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[4]. An unvalidated method yields data that is scientifically unsound and cannot be trusted for critical decision-making in drug development, such as batch release or safety assessments. The core validation parameters discussed herein—specificity, linearity, accuracy, precision, and robustness—form a self-validating system, ensuring that the method is reliable and reproducible over its lifecycle.

Comparing the Titans: HPLC, LC-MS/MS, and GC-MS for Quantification

The choice of analytical technique is the first critical decision in method development. It depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of the three most common and powerful techniques for quantifying 2-Methyl-2H-indazol-6-amine.

Technique Principle Advantages Disadvantages Best Suited For
HPLC-UV Chromatographic separation followed by detection based on the analyte's absorbance of UV light.Cost-effective, robust, widely available, straightforward method development.Lower sensitivity compared to MS, potential for interference from co-eluting impurities with similar UV spectra.Assay and purity testing of drug substances and finished products where concentration levels are relatively high.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly specific detection based on mass-to-charge ratio.Exceptional sensitivity (ppb levels or lower) and specificity, ideal for complex matrices (e.g., biological fluids), provides structural confirmation.[9]Higher equipment and maintenance costs, more complex method development.Trace-level impurity analysis, quantification of genotoxic impurities, bioanalytical studies.[10]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and thermally stable analytes, high resolving power.[11][12][13]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar molecules like amines.Analysis of residual solvents or volatile impurities; may be suitable for 2-Methyl-2H-indazol-6-amine if volatility is sufficient.

For the purpose of this guide, we will focus on developing and validating a High-Performance Liquid Chromatography (HPLC) method, as it represents the most common and accessible technique for routine quality control.

The Pillars of Validation: A Framework for Trustworthiness

An analytical method's validation is built upon several key performance characteristics, as defined by the ICH Q2(R2) guideline.[3][4][14] The relationship between these pillars ensures the method is fit for its purpose.

Validation_Pillars cluster_0 Method Foundation cluster_1 Method Performance cluster_2 Method Limits & Reliability Specificity Specificity (Discrimination) Accuracy Accuracy (Trueness) Specificity->Accuracy ensures correct analyte is measured Linearity Linearity & Range (Correlation) Linearity->Accuracy Precision Precision (Agreement) Linearity->Precision LOQ LOQ (Quantitation Limit) Accuracy->LOQ defines lower limit of trueness Robustness Robustness (Reliability) Accuracy->Robustness tested under varied conditions Precision->LOQ defines lower limit of agreement Precision->Robustness tested under varied conditions LOD LOD (Detection Limit) LOD->LOQ LOQ->Linearity sets lower boundary of range Validation_Workflow Start Method Development Complete SysSuit System Suitability Check Start->SysSuit Specificity Specificity & Forced Degradation SysSuit->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Determination Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report End Method Approved for Use Report->End

Sources

Validation

A Comparative Guide to VEGFR Inhibition: From a Privileged Scaffold to a Potent Clinical Candidate

Introduction: The Central Role of VEGFR in Angiogenesis and Oncology Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiology and pathological conditions...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of VEGFR in Angiogenesis and Oncology

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiology and pathological conditions. A key regulator of this intricate process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor 2 (VEGFR-2). Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][2] In oncology, tumors exploit this pathway to secure the blood supply necessary for their growth and metastasis, making VEGFR-2 a critical and well-validated target for cancer therapy.[1][3]

The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2 has transformed the treatment landscape for various solid tumors. A common strategy in medicinal chemistry involves the identification of "privileged scaffolds"—core molecular structures that can be chemically modified to bind to specific biological targets with high affinity and selectivity. The indazole ring system is one such scaffold, forming the backbone of numerous potent kinase inhibitors.

This guide explores the journey from a simple indazole building block, represented by 2-Methyl-2H-indazol-6-amine , to a potent, clinically approved drug. While 2-Methyl-2H-indazol-6-amine itself is a key synthetic intermediate rather than a direct VEGFR inhibitor, its core structure is central to the pharmacophore of highly potent drugs like Axitinib.[4][5] We will benchmark Axitinib, a derivative of the indazole scaffold, against other established VEGFR inhibitors—Pazopanib, Sorafenib, and Sunitinib—to provide a comprehensive comparison of their biochemical potency, kinase selectivity, and cellular activity.

From Scaffold to Inhibitor: The Evolution of a Pharmacophore

The journey from a simple chemical scaffold to a targeted drug is a testament to the power of medicinal chemistry. 2-Methyl-2H-indazol-6-amine represents a foundational piece of more complex molecules. For instance, it is a crucial component in the synthesis of Pazopanib.[6] Similarly, a related indazole amine is a key intermediate in the synthesis of Axitinib.[4][7] By strategically adding functional groups to this core, chemists can enhance binding affinity to the ATP-binding pocket of the target kinase, improve selectivity, and optimize pharmacokinetic properties. Axitinib exemplifies this evolution, where the indazole core is elaborated to create a molecule that potently and selectively inhibits VEGFR.[4]

Comparative Benchmarking of Leading VEGFR Inhibitors

A thorough evaluation of a kinase inhibitor requires a multi-faceted approach, assessing not only its potency against the primary target but also its selectivity across the human kinome and its functional effects in a cellular context.

Biochemical Potency: Head-to-Head IC50 Comparison

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in an enzymatic assay. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for Axitinib, Pazopanib, Sorafenib, and Sunitinib against the three main VEGFR isoforms.

InhibitorVEGFR-1 IC50 (nM)VEGFR-2 IC50 (nM)VEGFR-3 IC50 (nM)
Axitinib 0.1[8][9]0.2[8][9][10]0.1 - 0.3[8][9][10]
Pazopanib 10[11][12]30[11][12][13]47[11][12]
Sorafenib 26[14]90[15][16]20[14][15]
Sunitinib -80[17][18]-

Data compiled from multiple sources. Minor variations exist between studies based on assay conditions.

As the data clearly indicates, Axitinib demonstrates exceptional biochemical potency, with IC50 values in the sub-nanomolar range, making it significantly more potent against VEGFRs than the other compared inhibitors in enzymatic assays.[4]

Kinase Selectivity Profile

While high potency against the target is desirable, high selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug.[3] Many TKIs inhibit multiple kinases, which can contribute to both their therapeutic efficacy and their toxicity.[19][20]

InhibitorKey Off-Targets (IC50 in nM)
Axitinib PDGFRβ (1.6), c-Kit (1.7)[8][9]
Pazopanib PDGFRα (71), PDGFRβ (84), c-Kit (74)[11]
Sorafenib c-Raf (6), B-Raf (22), PDGFRβ (57), c-Kit (68), Flt-3 (59)[15][21]
Sunitinib PDGFRβ (2), c-Kit, Flt-3[17][18][22]

Axitinib is a potent and highly selective inhibitor of VEGFRs.[4] Sorafenib and Sunitinib are considered multi-kinase inhibitors, potently targeting other kinases like Raf, PDGFR, and c-Kit, which contributes to their broader mechanism of action but also a different side-effect profile.[15][19] Pazopanib also targets multiple kinases but with a profile distinct from Sorafenib and Sunitinib.[11][23] The high selectivity of an inhibitor like Axitinib is a key differentiator, potentially leading to a more tolerable safety profile by avoiding unintended interactions with other signaling pathways.[20]

Visualizing the Mechanism: The VEGFR-2 Signaling Pathway

To understand how these inhibitors work, it is essential to visualize the pathway they are targeting. The following diagram illustrates the key steps in VEGFR-2 signal transduction, which ultimately lead to angiogenesis. The inhibitors benchmarked here act by competing with ATP in the kinase domain, thus preventing the initial autophosphorylation step and blocking all downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 (Inactive) VEGF->VEGFR2 Binding & Dimerization VEGFR2_active VEGFR-2-P (Active) VEGFR2->VEGFR2_active Autophosphorylation (ATP -> ADP) PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K SRC Src VEGFR2_active->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Transcription Gene Transcription AKT->Transcription Survival Signals MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Inhibitor_point Point of Inhibition by TKIs (e.g., Axitinib, Pazopanib) Inhibitor_point->VEGFR2_active Inhibitor_Workflow synthesis Scaffold Selection & Chemical Synthesis biochem Primary Screen: Biochemical Kinase Assay (IC50) synthesis->biochem selectivity Kinome Selectivity Screening biochem->selectivity Potent Hits cellular Secondary Screen: Cell-Based Assays (e.g., Tube Formation) selectivity->cellular adme ADME/Tox Profiling cellular->adme Active Hits invivo In Vivo Efficacy: Tumor Xenograft Models adme->invivo lead Lead Candidate invivo->lead

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Indazole Derivatives

Welcome to this in-depth technical guide on conducting and interpreting comparative molecular docking studies of indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on conducting and interpreting comparative molecular docking studies of indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several FDA-approved anticancer drugs like Pazopanib and Axitinib.[1][2][3] Its versatility allows it to interact with a wide array of biological targets, making it a focal point in modern drug discovery.

This guide is designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and reliable in silico evaluation. We will dissect the process from initial validation to comparative analysis across different protein families, providing the context needed to generate meaningful and predictive data.

Pillar 1: The Imperative of a Self-Validating Docking Protocol

Before comparing a series of novel compounds, the computational protocol itself must be rigorously validated. This foundational step ensures that the chosen software and parameters can reliably reproduce experimentally observed binding modes, lending credibility to predictions for new molecules. The most common and trusted method is "redocking."[4][5]

The principle is simple: take a protein-ligand complex with a known crystal structure, remove the ligand, and then dock it back into the same binding site.[5] A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of 2.0 Å or less from the original crystallographic pose.[4][6][7]

Experimental Protocol: Docking Validation (Redocking)
  • Acquisition of Crystal Structure : Download the crystal structure of your target protein complexed with a known indazole-based inhibitor from the Protein Data Bank (PDB). For this example, let's consider VEGFR-2 complexed with Axitinib (PDB ID: 4AG8).[2]

  • Protein Preparation :

    • Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro).

    • Remove all water molecules and any non-essential co-factors or ions.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). Save the prepared protein as a .pdbqt file for AutoDock.

  • Ligand Extraction & Preparation :

    • Extract the co-crystallized ligand (Axitinib) from the complex and save it as a separate file.

    • Assign hydrogens, detect the aromatic rings, define rotatable bonds, and save in .pdbqt format.

  • Grid Box Generation :

    • Define the docking search space by creating a grid box centered on the original position of the co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.

  • Execution of Redocking :

    • Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses for the ligand, ranked by a scoring function.

  • Analysis & RMSD Calculation :

    • Superimpose the top-ranked docked pose with the original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the two poses. An RMSD value ≤ 2.0 Å validates the docking protocol.[6][8]

Workflow for Docking Protocol Validation

G cluster_prep Preparation cluster_dock Docking cluster_val Validation PDB 1. Obtain PDB Structure (e.g., 4AG8) PrepProt 2. Prepare Protein (Remove H2O, Add Hydrogens) PDB->PrepProt PrepLig 3. Extract & Prepare Ligand (Axitinib) PDB->PrepLig Grid 4. Define Grid Box (Center on original ligand) PrepProt->Grid Dock 5. Execute Redocking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analysis 6. Superimpose Poses (Docked vs. Crystal) Dock->Analysis RMSD 7. Calculate RMSD Analysis->RMSD Result RMSD ≤ 2.0 Å? RMSD->Result Pass Protocol Validated Result->Pass Yes Fail Refine Protocol Result->Fail No

Caption: Workflow for validating a molecular docking protocol using redocking.

Pillar 2: Comparative Docking Across Key Therapeutic Targets

With a validated protocol, we can now confidently compare the docking performance of different indazole derivatives. The indazole scaffold has shown remarkable efficacy against several protein families, most notably protein kinases and other enzymes involved in disease progression.

Target Family: Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1] Indazole derivatives have been successfully developed as potent kinase inhibitors.[9][10]

Case Study 1: Aurora Kinases (Anticancer)

Aurora kinases are essential for cell division, and their inhibitors are investigated as anticancer agents. A computational study identified novel indazole derivatives as potent inhibitors, where docking simulations were key to understanding their mechanism.[9] The study revealed how different substituents on the indazole scaffold could confer selectivity between Aurora A and Aurora B isoforms by interacting with specific residues like Arg220 or Thr217.[9]

CompoundTargetBinding Energy (kcal/mol)Key Interacting ResiduesSelectivity
Compound 17 Aurora A/BHigh(Not specified)Dual Inhibitor
Compound 21 Aurora BHighGlu177Selective for Aurora B
Compound 30 Aurora AHighArg220, Thr217Selective for Aurora A
Table 1: Illustrative summary of docking results for indazole derivatives against Aurora kinases, based on findings from a knowledge-based drug design study.[9]

Case Study 2: VEGFR-2 (Anti-angiogenesis)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.[2] In one study, newly designed indazole scaffolds were evaluated as VEGFR-2 inhibitors and compared against known drugs.[2]

CompoundTarget PDB IDBinding Energy (kcal/mol)Reference LigandRef. Binding Energy (kcal/mol)
SMO 4AGD-6.99Sunitinib-8.83
SBS 4AGD-6.96Sunitinib-8.83
SS 4AG8-7.39Axitinib-9.01
SMO 4AG8-6.70Axitinib-9.01
Table 2: Comparative docking scores of novel indazole scaffolds against VEGFR-2, showing favorable binding energies relative to co-crystallized ligands.[2]
Target Family: Other Enzymes

The versatility of the indazole core extends beyond kinases to other enzyme classes.

Case Study 3: Aromatase (Anti-Breast Cancer)

Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-receptor-positive breast cancer. A study on newly synthesized indazole derivatives used molecular docking to predict their binding to the aromatase active site (PDB ID: 3EQM).[11] The results showed a strong correlation between docking scores and potential therapeutic efficacy.

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesH-Bond Distance (Å)
5f -8.0Arg1153.2, 3.3
5g -7.7Arg115, Thr310, Leu372, Leu477(Not specified)
5n -7.7Arg115, Thr310, Leu372, Leu477(Not specified)
Table 3: Docking results of substituted indazole derivatives against the aromatase enzyme, highlighting compound 5f as the most potent binder.[11]

Case Study 4: Renal Cancer-Related Protein (PDB: 6FEW)

In a recent study, a series of 26 newly synthesized 3-carboxamide indazole derivatives were docked against a renal cancer-related protein.[12][13] The analysis identified three compounds with the highest binding energies, marking them as promising candidates for further biological evaluation.

Compound IDBinding Energy (kcal/mol)
8v Highest
8w High
8y High
Table 4: Top-performing 3-carboxamide indazole derivatives identified through docking against a renal cancer target (PDB: 6FEW).[12][13][14]

Pillar 3: A Comprehensive Docking Workflow & SAR Insights

Executing a comparative study requires a systematic workflow that ensures consistency and reproducibility. The insights gained from docking are then used to build a Structure-Activity Relationship (SAR), which explains how chemical modifications influence biological activity.

Experimental Protocol: General Molecular Docking Workflow
  • Target & Ligand Library Preparation :

    • Prepare the target protein as described in the validation protocol.

    • Prepare the library of indazole derivatives to be tested. This involves generating 3D coordinates from 2D structures, assigning correct protonation states, and performing energy minimization using a suitable force field.

  • Execution of Docking :

    • Using the validated parameters (e.g., grid box dimensions and center), systematically dock each ligand from the library into the protein's active site. It is advisable to generate multiple binding poses (e.g., 10) for each ligand.

  • Data Curation & Analysis :

    • For each ligand, record the binding energy of the top-ranked pose.

    • Visualize the binding poses of the most promising candidates (those with the lowest binding energies).

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues. Tools like Discovery Studio Visualizer or LigPlot are excellent for this purpose.[14]

  • Comparative Analysis & SAR Development :

    • Correlate the binding energies and interaction patterns with the structural features of the indazole derivatives. For example, does adding a hydroxyl group create a new hydrogen bond that lowers the binding energy? Does a bulky substituent cause a steric clash?

    • This analysis forms the basis of the SAR, guiding the design of the next generation of more potent and selective compounds.[15][16]

General Molecular Docking Workflow Diagram

G cluster_input Inputs cluster_process Computational Process cluster_output Analysis & Output Prot Target Protein (Validated PDB) Docking Automated Docking (e.g., AutoDock Vina) Prot->Docking LigLib Indazole Derivative Library (3D Structures) LigLib->Docking Scoring Pose Generation & Scoring Function Docking->Scoring Results Ranked List of Ligands (by Binding Energy) Scoring->Results Visualization Visualize Top Poses (Protein-Ligand Interactions) Results->Visualization SAR Develop Structure-Activity Relationship (SAR) Visualization->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for indazole-based therapeutics. This guide demonstrates that a successful computational study is built on a foundation of rigorous protocol validation. By systematically comparing the docking performance of various indazole derivatives against diverse and therapeutically relevant targets—from protein kinases to metabolic enzymes—researchers can efficiently prioritize candidates for synthesis and experimental testing. The true power of this approach lies in its ability to translate binding scores and interaction patterns into actionable Structure-Activity Relationship insights, accelerating the journey from a promising scaffold to a life-saving medicine.

References

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.[Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health (NIH).[Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate.[Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.[Link]

  • Validation of Docking Methodology (Redocking). ResearchGate.[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.[Link]

  • How to validate the molecular docking results? ResearchGate.[Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.[Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.[Link]

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  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).[Link]

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  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.[Link]

  • Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. PubMed.[Link]

  • in silico screening of antitubercular and anti-inflammatory activity of indazole based natural. ResearchGate.[Link]

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Validation

evaluating the off-target effects of 2-Methyl-2H-indazol-6-amine

As a Senior Application Scientist, this guide provides a comprehensive framework for . Given the limited publicly available data on this specific molecule, we will establish a robust, multi-tiered strategy for its charac...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for . Given the limited publicly available data on this specific molecule, we will establish a robust, multi-tiered strategy for its characterization. This approach is designed to be self-validating, moving from broad, cost-effective screening to specific, high-confidence validation, and is grounded in established principles of modern drug discovery.

The indazole scaffold, a key feature of 2-Methyl-2H-indazol-6-amine, is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases. Therefore, this guide will proceed under the working hypothesis that 2-Methyl-2H-indazol-6-amine is a kinase inhibitor. This assumption allows us to build a logical and relevant evaluation workflow, which can be adapted if the primary target is later identified as a different protein class.

A Multi-Faceted Approach to Off-Target Profiling

The core principle of rigorous off-target evaluation is the progressive filtering of potential interactions through orthogonal assays. We will move from large-scale, low-resolution methods to highly specific, physiologically relevant systems. This ensures that resources are focused on de-risking findings that have a genuine potential to impact a compound's therapeutic window and safety profile.

Part 1: Foundational Profiling - In Silico and Biochemical Screens

The initial phase of off-target evaluation aims to cast a wide net to identify potential interactions that warrant further investigation. This is achieved through a combination of computational prediction and broad-spectrum biochemical assays.

In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational models can provide a valuable first pass at identifying likely off-targets.[1][2] These methods use the structure of 2-Methyl-2H-indazol-6-amine to predict its binding affinity against a large database of protein structures.

Experimental Protocol: In Silico Docking and Profiling

  • Compound Preparation: Generate a 3D conformer of 2-Methyl-2H-indazol-6-amine and perform energy minimization using standard computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Target Database Selection: Utilize a comprehensive database of protein structures, particularly those known to be common sources of off-target effects, such as GPCRs, ion channels, and nuclear receptors.[6]

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to simulate the binding of the compound to each protein in the database.

  • Scoring and Analysis: Rank the potential off-targets based on the predicted binding energy or docking score. Visualize the top-scoring poses to assess the plausibility of the interaction.

  • Comparative Analysis: As a benchmark, perform the same in silico analysis on a well-characterized kinase inhibitor with a known off-target profile (e.g., Dasatinib, Sunitinib). This helps to calibrate the predictive power of the model.

Broad-Spectrum Kinase Panel Screening

Given our working hypothesis, the most direct and informative next step is to screen 2-Methyl-2H-indazol-6-amine against a large panel of purified kinases. Several commercial services offer comprehensive kinome scans that cover a significant portion of the human kinome.[7][8][9]

Causality Behind Experimental Choice: A broad kinase panel provides quantitative data on the compound's selectivity.[10] It allows for the simultaneous assessment of interactions with hundreds of kinases, quickly identifying both the intended target and any unintended off-targets within this large and therapeutically important protein family.[8] This is a crucial step in understanding the compound's selectivity index—the ratio of its potency against off-targets versus its primary target.[10]

Experimental Protocol: KINOMEscan™ (or similar) Profiling

  • Compound Submission: Prepare a stock solution of 2-Methyl-2H-indazol-6-amine at a specified concentration (e.g., 10 mM in DMSO) and submit to a commercial provider (e.g., Eurofins Discovery, Reaction Biology).[7][8]

  • Assay Format: The provider will typically use a competition binding assay.[9] In this format, the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, often by qPCR.[11]

  • Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the screening concentration.

  • Follow-up: For any significant hits, a follow-up dose-response experiment should be performed to determine the dissociation constant (Kd) or IC50 value for that specific interaction.

Data Presentation: Summary of Biochemical Screening

Target Kinase% Inhibition @ 1µMKd (nM)Target FamilyNotes
Hypothetical Target A 98%15TKOn-target
Off-Target Kinase 185%250CMGCSignificant Off-Target
Off-Target Kinase 260%1,200AGCModerate Off-Target
Off-Target Kinase 315%>10,000CAMKNegligible Interaction
... (other kinases)<10%>10,000-No significant binding

Part 2: Cellular Validation of Off-Target Engagement

A compound binding to a purified protein in a test tube does not always translate to a meaningful interaction in the complex environment of a living cell. Therefore, the next critical step is to validate the biochemical hits in a cellular context.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[12][13][14] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[15]

Causality Behind Experimental Choice: CETSA provides direct evidence of a compound binding to its target inside a cell, which is a more physiologically relevant setting than a biochemical assay.[16] It does not require any modification of the compound or the target protein, making it a highly valuable tool for validating off-target interactions identified in primary screens.[12]

Experimental Protocol: High-Throughput CETSA

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T or a cancer cell line expressing the off-target of interest) in 384-well plates.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Methyl-2H-indazol-6-amine or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 37°C).[12]

  • Thermal Challenge: Heat the plates in a thermocycler across a temperature gradient for a short duration (e.g., 3 minutes).[12]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Quantify the amount of soluble (non-denatured) off-target protein remaining at each temperature using a specific antibody and a suitable detection method (e.g., ELISA, Western Blot, or Reverse Phase Protein Array).[12]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Visualization of Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_thermal_challenge Target Engagement cluster_analysis Data Analysis cell_culture 1. Culture Cells in 384-well plate compound_treatment 2. Treat with Compound/Vehicle cell_culture->compound_treatment Incubate heating 3. Apply Temperature Gradient compound_treatment->heating Transfer to Thermocycler lysis 4. Cell Lysis heating->lysis quantification 5. Quantify Soluble Off-Target Protein lysis->quantification analysis 6. Plot Melting Curves & Determine Shift quantification->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening and Pathway Analysis

If an off-target interaction is confirmed in cells, the next logical question is whether this interaction has a functional consequence. This can be assessed by examining cellular phenotypes or signaling pathways known to be modulated by the off-target protein.

Causality Behind Experimental Choice: This step connects target engagement to a biological outcome. If binding to an off-target kinase leads to the inhibition of a known signaling pathway, it provides strong evidence that the off-target effect is functionally relevant and could contribute to either the efficacy or the toxicity of the compound.

Experimental Protocol: Phospho-Flow Cytometry

  • Cell Treatment: Treat cells with 2-Methyl-2H-indazol-6-amine at various concentrations. Include a positive control (a known inhibitor of the off-target) and a negative control (vehicle).

  • Stimulation: If the pathway is inducible, stimulate the cells with an appropriate ligand (e.g., a growth factor) to activate the signaling cascade.

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation states of proteins and permeabilize them to allow antibody entry.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of a downstream substrate of the off-target kinase.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of phosphorylation in each cell.

  • Data Analysis: A decrease in the phosphorylation signal in cells treated with 2-Methyl-2H-indazol-6-amine indicates inhibition of the off-target's signaling pathway.

Visualization of a Hypothetical Signaling Pathway

Signaling_Pathway compound 2-Methyl-2H-indazol-6-amine off_target Off-Target Kinase compound->off_target Inhibits substrate Downstream Substrate off_target->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Apoptosis) p_substrate->cellular_response

Caption: Inhibition of a signaling pathway by an off-target interaction.

Part 3: Unbiased, System-Wide Approaches

While the previous steps are excellent for validating predicted or known off-targets, they are inherently biased. To discover completely unexpected off-target interactions, unbiased chemical proteomics approaches are invaluable.[17][18][19]

Causality Behind Experimental Choice: Chemical proteomics allows for the identification of compound-protein interactions on a proteome-wide scale without prior knowledge of the potential targets.[20] This is a powerful, hypothesis-free method to create a comprehensive profile of a compound's binding partners in a relevant biological system, which is critical for understanding potential mechanisms of toxicity or polypharmacology.[20][21]

Experimental Protocol: Affinity-Purification Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of 2-Methyl-2H-indazol-6-amine that incorporates an enrichment tag (e.g., biotin) via a linker, and in some cases, a photo-activatable crosslinking group.[19][21]

  • Cell Lysate Incubation: Incubate the tagged compound with cell lysate. To distinguish specific from non-specific binders, a competition experiment is performed where a parallel sample is co-incubated with an excess of the untagged, "free" compound.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged compound along with its interacting proteins.

  • Mass Spectrometry: Elute the bound proteins from the beads, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the sample without the competitor compound are identified as specific binding partners.

Comparative Analysis: Benchmarking Against an Alternative

To put the off-target profile of 2-Methyl-2H-indazol-6-amine into context, it is essential to compare it to an alternative compound, ideally one that is well-characterized and targets the same primary kinase. For this guide, we will use Axitinib , an FDA-approved kinase inhibitor that also features an indazole core and is known to target VEGFR, PDGFR, and c-Kit.[22]

Data Presentation: Comparative Off-Target Profile

Feature2-Methyl-2H-indazol-6-amine (Hypothetical Data)Axitinib (Literature Data)
Primary Target(s) Hypothetical Kinase AVEGFR1/2/3, PDGFRα/β, c-Kit
Selectivity Score (S10 @ 1µM) 0.08 (8% of kinome bound)0.04 (4% of kinome bound)
Key Off-Targets (Cellularly Validated) Off-Target Kinase 1, Off-Target Kinase 2DDR1, LCK, FLT4
Non-Kinase Off-Targets (Proteomics) Protein X, Protein YN/A (Requires specific study)
Associated Pathway Perturbation Inhibition of Pathway ZInhibition of angiogenesis and cell proliferation pathways

This comparative table provides a clear, at-a-glance summary of the selectivity and potential liabilities of the new compound relative to a known standard. It highlights not just the number of off-targets but also their identity, which is crucial for predicting potential side effects.

Conclusion and Future Directions

Evaluating the off-target effects of a novel compound like 2-Methyl-2H-indazol-6-amine is a critical and iterative process in drug development. It requires a logical progression from broad, predictive methods to highly specific, functional, and unbiased validation. By following the multi-tiered approach outlined in this guide—combining in silico prediction, broad biochemical screening, cellular target engagement, functional pathway analysis, and chemical proteomics—researchers can build a comprehensive selectivity profile.

Comparing this profile against a relevant benchmark compound provides essential context and informs the decision-making process for lead optimization and further preclinical development. Ultimately, a thorough understanding of a compound's off-target interactions is paramount for developing safer and more effective therapeutics.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2H-indazol-6-amine

This guide provides a detailed protocol for the proper disposal of 2-Methyl-2H-indazol-6-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are groun...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 2-Methyl-2H-indazol-6-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory standards, designed for professionals in research and drug development. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Preliminary Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-Methyl-2H-indazol-6-amine should always be the primary source of information, data from structurally similar compounds, such as other substituted indazole amines, indicate several potential hazards.

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these potential hazards, 2-Methyl-2H-indazol-6-amine must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[4] Improper disposal not only poses a risk to personnel but also violates federal and local environmental regulations.[5][6]

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and packaging for disposal, the following PPE is mandatory. This creates a primary barrier between the researcher and the hazardous material.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[7]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes, preventing irritation.[7]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. For large quantities or spills, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[3]

Waste Segregation and Containerization Protocol

The foundation of safe chemical disposal is proper segregation and containment at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[6][8] This prevents accidental mixing of incompatible chemicals and ensures the waste is secure until collection.

Step-by-Step Containerization Procedure:
  • Select a Compatible Container: Choose a waste container made of material that is chemically resistant to 2-Methyl-2H-indazol-6-amine and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8][9] The container must be in good condition, free from cracks or leaks.[10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[6][11] The label must clearly state:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "Waste 2-Methyl-2H-indazol-6-amine". Avoid using abbreviations or chemical formulas.[9]

    • If in solution, list all components and their approximate percentages.[4][11]

    • The date accumulation begins.

  • Deposit Waste:

    • Solid Waste: Carefully transfer the solid 2-Methyl-2H-indazol-6-amine into the designated waste container using a dedicated spatula or scoop. Avoid creating dust.[3]

    • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled, sealed plastic bag or a lined container designated for solid chemical waste.[12]

  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[4][9] This prevents the release of vapors and protects the contents from environmental factors. Funnels should not be left in the container opening.[10]

  • Store Appropriately: Store the sealed waste container in a designated SAA, away from incompatible materials such as strong oxidizing agents.[7][8] The storage area should have secondary containment to control any potential leaks.[4]

Disposal Pathways: A Multi-Route Approach

Different forms of waste require distinct disposal pathways. All pathways culminate in collection by a licensed professional waste disposal service coordinated through your institution's Environmental Health & Safety (EHS) department.[3]

Pathway 1: Unused or Surplus Product

Surplus or expired 2-Methyl-2H-indazol-6-amine must be disposed of as hazardous chemical waste. It should be collected in its original container if possible or in a properly labeled hazardous waste container as described in Section 3.[12] The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This high-temperature process ensures complete destruction of the compound.

Pathway 2: Contaminated Solid Waste

This stream includes items such as contaminated gloves, paper towels from minor clean-ups, and weigh paper.

  • Procedure: Place these items in a durable, clear plastic bag. Once full, seal the bag, and place it inside a rigid, labeled container for solid hazardous waste.[12] This double-containment method prevents punctures and leaks.

Pathway 3: Empty Containers

A container is not considered "empty" until all contents have been thoroughly removed.

  • Procedure:

    • Remove all residual solid material. If a residue remains that cannot be removed, the container must be disposed of as hazardous waste.[4]

    • The first rinse of the container with a suitable solvent (e.g., ethanol or methanol) must be collected and treated as liquid hazardous waste.[4]

    • After the initial hazardous rinse, subsequent rinses may be permissible for sewer disposal depending on local regulations.

    • Once thoroughly rinsed and air-dried, obliterate or remove the original label before disposing of the container in the appropriate recycling or solid waste stream (e.g., glass disposal box).[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-2H-indazol-6-amine and associated waste.

G cluster_start Waste Generation cluster_characterize Waste Characterization cluster_action Action & Collection Start Generate 2-Methyl-2H-indazol-6-amine Waste WasteType Identify Waste Type Start->WasteType SolidChem Unused/Surplus Chemical WasteType->SolidChem Pure Chemical ContaminatedDebris Contaminated Labware (Gloves, etc.) WasteType->ContaminatedDebris Contaminated Solids EmptyContainer Empty Stock Bottle WasteType->EmptyContainer Empty Container CollectSolid Collect in Labeled Hazardous Waste Container SolidChem->CollectSolid CollectDebris Collect in Lined, Labeled Solid Waste Container ContaminatedDebris->CollectDebris RinseProc Triple Rinse Protocol EmptyContainer->RinseProc EHS_Pickup Arrange Pickup by EHS/ Licensed Waste Vendor CollectSolid->EHS_Pickup CollectDebris->EHS_Pickup RinseWaste Collect First Rinseate as Hazardous Liquid Waste RinseProc->RinseWaste Step 1 FinalDisposal Dispose of Rinsed Container in Glass Waste/Trash RinseProc->FinalDisposal Steps 2-3 RinseWaste->EHS_Pickup via liquid waste stream

Caption: Decision workflow for disposal of 2-Methyl-2H-indazol-6-amine waste.

Regulatory Compliance

All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), as well as state and local regulations.[5][13] Your institution's EHS office is the definitive resource for ensuring compliance with all applicable rules, including those related to waste accumulation time limits and documentation.[6][14]

References

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

  • MSDS of (2-methyl-2H-indazol-6-yl)methanamine. Capot Chemical Co., Ltd. [URL: not available]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • SAFETY DATA SHEET - Indazole. Fisher Scientific.

  • SAFETY DATA SHEET - 1H-Indazol-7-amine. TCI Chemicals.

  • Safety Data Sheet - 3-Methyl-2H-indazol-6-amine. MedchemExpress.com.

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA).

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • EHSO Manual - Hazardous Waste. OUHSC.edu.

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Methyl-2H-indazol-6-amine: A Focus on Personal Protective Equipment

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, 2-Methyl-2H-indazol-6-amine and its analogs are of significant interest.

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Among these, 2-Methyl-2H-indazol-6-amine and its analogs are of significant interest. However, advancing research necessitates an unwavering commitment to safety. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling 2-Methyl-2H-indazol-6-amine, ensuring that procedural rigor and personal safety are intrinsically linked. The focus is not merely on what to wear, but why it is critical for mitigating the specific risks this class of aromatic amines presents.

Understanding the Hazard Profile

2-Methyl-2H-indazol-6-amine is classified with several key hazards that directly inform PPE selection. It is considered harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Some related compounds are also suspected of causing genetic defects.[3] Amines as a class, particularly aromatic amines, can be readily absorbed through the skin and may pose long-term health risks, including potential carcinogenicity.[4] Therefore, the primary goal of our PPE strategy is to establish a complete barrier between the researcher and the compound, preventing all routes of exposure: dermal, ocular, and respiratory.

Core Personal Protective Equipment (PPE) Requirements

Effective chemical handling is a system, not a checklist. The following PPE recommendations are designed to work in concert to provide comprehensive protection.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure for amine compounds.[4] The selection of appropriate gloves is therefore critical.

  • Material Selection: Opt for compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a high risk of splash, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Procedural Discipline: The technique for removing gloves is as important as wearing them. Use a proper glove removal technique, peeling one glove off with the other without touching the outer, contaminated surface with bare skin.[5] Dispose of used gloves immediately in the designated chemical waste container. After removing gloves, always wash your hands and forearms thoroughly with soap and water.[2][5]

Eye and Face Protection: Shielding Against the Irreversible

2-Methyl-2H-indazol-6-amine is classified as causing serious eye irritation.[1][2] Chemical splashes can have immediate and severe consequences, making robust eye and face protection non-negotiable.

  • Standard Operations: For all procedures involving this compound, even small-scale weighing, safety goggles with side shields that form a seal around the eyes are mandatory.[6] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • High-Risk Procedures: During operations with a significant splash potential, such as transfers of solutions or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[7] This provides an essential secondary layer of protection for the entire face.

Body Protection: Preventing Dermal Absorption

To prevent accidental skin contact from spills or splashes, protective clothing is essential.[5][6]

  • Laboratory Coat: A clean, buttoned laboratory coat, preferably one made of a chemically resistant material, must be worn at all times.

  • Impervious Clothing: For larger-scale work or when there is a risk of significant exposure, consider the use of impervious clothing or aprons made of materials resistant to chemical permeation.[6][7]

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of airborne particles or aerosols of 2-Methyl-2H-indazol-6-amine can cause respiratory tract irritation.[1][8] Engineering controls are the primary method to control this hazard, with respiratory protection providing a crucial secondary safeguard.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2][5] A certified chemical fume hood is the preferred environment for all manipulations that could generate dust or aerosols.[2][6]

  • Respirator Use: In situations where engineering controls are not sufficient to control exposure, or during spill clean-up, a government-approved respirator is required.[5][9] The type of cartridge should be selected based on a formal risk assessment, with options ranging from particle respirators (like a P95 or P1) for nuisance dust to combination cartridges (like OV/AG/P99 or ABEK-P2) for higher-risk scenarios.[9] A formal respiratory protection program, including fit-testing and a cartridge change-out schedule, is a regulatory requirement.[7]

Protection Area Required PPE Rationale & Key Considerations
Hands Compatible Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin irritation and dermal absorption.[1][4] Double-gloving recommended for extended handling. Always inspect before use.[5]
Eyes Chemical Safety Goggles with Side ShieldsProtects against serious eye irritation from splashes.[1][2] Must form a seal around the eyes.
Face Full Face Shield (in addition to goggles)Required for procedures with high splash potential (e.g., solution transfers).[7]
Body Laboratory Coat / Impervious ClothingProtects skin from contamination. Must be kept clean and buttoned.[5][6]
Respiratory Use in Chemical Fume Hood. Respirator as needed.Prevents respiratory tract irritation from dust or aerosols.[1] Respirator type depends on risk assessment.[9]

Operational and Disposal Plan: A Step-by-Step Guide

A safe outcome is predicated on a safe process. Follow this workflow for handling 2-Methyl-2H-indazol-6-amine.

  • Preparation and Hazard Assessment:

    • Review the Safety Data Sheet (SDS) before beginning any new procedure.[10]

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower and eyewash station.[2][5]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling the Compound:

    • Don all required PPE as detailed above.

    • Perform all manipulations, including weighing and solution preparation, within a chemical fume hood to minimize inhalation exposure.[2]

    • Avoid the formation of dust and aerosols.[6]

    • Use secondary containment for all containers when possible to prevent spills.[11]

    • Do not eat, drink, or smoke in the laboratory.[2][5][6]

  • Spill Management:

    • In the event of a small spill, contain it with an inert absorbent material.

    • Carefully sweep or scoop up the material, place it in a sealed, labeled container for disposal.[9]

    • Avoid creating dust during cleanup.[9]

    • For large spills, evacuate the area and follow your institution's emergency response protocol.[11]

  • Disposal:

    • All waste containing 2-Methyl-2H-indazol-6-amine, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

    • Dispose of waste in clearly labeled, sealed containers.[6][9]

    • Follow all local, state, and federal regulations for hazardous waste disposal, typically through a licensed professional waste disposal service.[9][10]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep 1. Review SDS & Assess Risks ppe 2. Don Full PPE prep->ppe hood 3. Verify Fume Hood Function ppe->hood handle 4. Handle Compound in Fume Hood hood->handle decon 5. Decontaminate Work Area handle->decon waste 6. Segregate & Label Waste decon->waste doff 7. Doff PPE (Gloves Last) waste->doff wash 8. Wash Hands Thoroughly doff->wash dispose 9. Dispose of Waste via Licensed Service wash->dispose

Caption: Workflow for handling 2-Methyl-2H-indazol-6-amine.

Emergency First Aid Procedures

Immediate and correct first aid is vital in the event of an exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][9] Remove all contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][6][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][6][9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

In all cases of exposure, provide the attending physician with the Safety Data Sheet (SDS) for the compound.[9]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 11, 2026.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved January 11, 2026.
  • Enamine. (n.d.).
  • BOC Sciences. (n.d.). MSDS of (2-methyl-2H-indazol-6-yl)methanamine. Retrieved January 11, 2026.
  • MedChemExpress. (2022, March 23). Safety Data Sheet: 3-Methyl-2H-indazol-6-amine. Retrieved January 11, 2026.
  • PubChem. (n.d.). 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 11, 2026, from [Link]

  • ChemCD. (n.d.). 2-METHYL-2H-INDAZOL-6-AMINE MSDS. Retrieved January 11, 2026, from [Link]

  • TCI Chemicals. (2025, January 8). Safety Data Sheet: 1H-Indazol-7-amine. Retrieved January 11, 2026.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved January 11, 2026.
  • Fisher Scientific. (n.d.).
  • RPS. (n.d.). Amines. Retrieved January 11, 2026.
  • CymitQuimica. (n.d.). Safety Data Sheet: 2.3-dimethyl-2H-indazol-6-amine hydrochloride. Retrieved January 11, 2026.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved January 11, 2026.
  • PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

Retrosynthesis Analysis

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